6-Bromo-2-chloro-3-fluoropyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2-chloro-3-fluoropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClFN/c6-4-2-1-3(8)5(7)9-4/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQMWTHSSFZPMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201298654 | |
| Record name | 6-Bromo-2-chloro-3-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201298654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211591-93-3 | |
| Record name | 6-Bromo-2-chloro-3-fluoropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211591-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-chloro-3-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201298654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Bromo-2-chloro-3-fluoropyridine CAS 1211591-93-3
An In-Depth Technical Guide to 6-Bromo-2-chloro-3-fluoropyridine (CAS 1211591-93-3): A Versatile Building Block for Modern Synthesis
Executive Summary
This compound is a tri-halogenated heterocyclic compound that has emerged as a strategically important building block in modern organic synthesis.[1] Its value is derived from the unique and differential reactivity of its three halogen substituents, which allows for programmed, regioselective functionalization. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's core properties, the principles governing its reactivity, validated protocols for key synthetic transformations, and its applications in the synthesis of complex molecular architectures for the pharmaceutical and agrochemical industries.[1][2]
Core Chemical and Physical Properties
This compound is a solid at room temperature, typically supplied with a purity of 95-98%.[3][4][5] Its stability and defined structure make it a reliable intermediate for multi-step synthetic campaigns. Proper storage under an inert atmosphere at refrigerated temperatures (2-8°C) is recommended to ensure its long-term integrity.[3][4]
Figure 1. Chemical Structure of this compound.
| Property | Value | Source(s) |
| CAS Number | 1211591-93-3 | [4][6] |
| Molecular Formula | C₅H₂BrClFN | [5][6] |
| Molecular Weight | 210.43 g/mol | [5][6] |
| IUPAC Name | This compound | [6] |
| Canonical SMILES | C1=CC(=NC(=C1F)Cl)Br | [6] |
| InChI Key | KPQMWTHSSFZPMJ-UHFFFAOYSA-N | [6] |
| Physical Form | Solid | [3][4] |
| Purity | ≥95% to 98% | [4][5] |
| Storage Temperature | 2-8°C, Inert Atmosphere | [4] |
| Hydrogen Bond Donors | 0 | [6] |
| Hydrogen Bond Acceptors | 2 | [6] |
| Topological Polar Surface Area | 12.89 Ų | [5] |
| logP | 2.6366 | [5] |
The Principle of Differential Reactivity: A Chemist's Guide to Selectivity
The synthetic utility of this compound is rooted in the distinct reactivity of its three carbon-halogen bonds. This predictable hierarchy allows for selective functionalization, where one position can be modified while the others remain intact for subsequent transformations.
-
C6-Br Bond (Most Labile in Cross-Coupling): The Carbon-Bromine bond has a lower bond dissociation energy compared to C-Cl and C-F bonds.[7] This makes it the preferred site for oxidative addition to low-valent transition metal catalysts, such as Palladium(0). Consequently, it is the primary reactive handle for cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[7][8]
-
C2-Cl Bond (Activated for SNAr): The chlorine atom is at the 2-position (α) of the pyridine ring. The electron-withdrawing nature of the ring nitrogen atom significantly polarizes this C-Cl bond, making the carbon atom highly electrophilic.[8][9] This electronic activation renders the C2 position susceptible to attack by potent nucleophiles via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[8]
-
C3-F Bond (Most Inert): The Carbon-Fluorine bond is the strongest of the three, making it largely unreactive under typical cross-coupling and SNAr conditions.[10] Its presence is often desired in the final molecule, as fluorine substitution can confer beneficial biological properties, such as enhanced metabolic stability and binding affinity.[1]
Figure 2. Reactivity workflow based on reaction type.
Key Synthetic Transformations & Protocols
The following protocols are generalized methodologies based on established procedures for similarly substituted pyridines and serve as a robust starting point for experimental design.[7][8]
Regioselective C-C Bond Formation: The Suzuki-Miyaura Coupling
This reaction enables the formation of a C-C bond, selectively at the C6-position, by coupling with an organoboron reagent. The choice of a palladium catalyst and a suitable ligand is critical for achieving high efficiency.[11]
Protocol Causality:
-
Catalyst/Ligand: A Pd(0) source like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand (e.g., SPhos) is used. The ligand stabilizes the palladium center and facilitates the catalytic cycle.[7]
-
Base: A base like K₂CO₃ or K₃PO₄ is required to activate the boronic acid, forming a more nucleophilic boronate species, which is essential for the transmetalation step.[11]
-
Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene) and water is common. Water aids in dissolving the inorganic base, while the organic solvent solubilizes the substrate and catalyst.[7]
Step-by-Step Protocol:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to 90°C in a preheated oil bath.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 6-aryl-2-chloro-3-fluoropyridine product.
Figure 3. Experimental workflow for Suzuki-Miyaura coupling.
Regioselective C-N Bond Formation: The Buchwald-Hartwig Amination
This palladium-catalyzed reaction is a powerful method for forming C-N bonds, allowing for the introduction of primary or secondary amines at the C6-position.[12][13]
Protocol Causality:
-
Catalyst/Ligand: The choice of ligand is crucial. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are highly effective as they promote both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[12]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is used to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.[12][14]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are required to prevent quenching of the strong base and interference with the catalytic species.
Step-by-Step Protocol:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to a dry reaction vial.
-
In a separate vial, prepare the catalyst pre-mixture by dissolving Pd₂(dba)₃ (0.02 mmol, 2 mol%) and a suitable ligand like XPhos (0.08 mmol, 8 mol%) in anhydrous toluene (2 mL).
-
Add the catalyst solution to the reaction vial containing the substrate, amine, and base.
-
Seal the vial and heat to 100-110°C.
-
Stir vigorously and monitor the reaction by LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude material via column chromatography to afford the desired 6-amino-2-chloro-3-fluoropyridine derivative.
Sequential Functionalization in Complex Synthesis
The true power of this compound lies in its capacity for sequential, selective reactions. A synthetic route can be designed to first functionalize the C6-position via cross-coupling, followed by a second modification at the C2-position via SNAr, leaving the C-F bond untouched. This enables the efficient construction of highly decorated pyridine scaffolds, which are common motifs in pharmaceuticals and agrochemicals.[1][15]
Figure 4. Conceptual workflow for sequential functionalization.
Safety, Handling, and Storage
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE). All manipulations should be performed in a well-ventilated fume hood.[4][16]
| Hazard Information | Details | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [4] |
| Signal Word | Warning | [4] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4][17] |
| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338 | [4] |
| Handling | Wear protective gloves, clothing, and eye/face protection. Use only in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling. | [16][17] |
| Storage | Store in a tightly closed container in a cool, dry, well-ventilated place. Keep under an inert atmosphere. Store locked up. Recommended temperature: 2-8°C. | [4][17] |
References
- 1. nbinno.com [nbinno.com]
- 2. 6-Bromo-3-chloro-2-fluoropyridine [myskinrecipes.com]
- 3. 1211591-93-3 | this compound [fluoromart.com]
- 4. This compound | 1211591-93-3 [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. zenodo.org [zenodo.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
6-Bromo-2-chloro-3-fluoropyridine molecular weight
An In-depth Technical Guide to 6-Bromo-2-chloro-3-fluoropyridine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in modern synthetic chemistry. The document elucidates its fundamental chemical and physical properties, with a core focus on its molecular weight and structure. It further explores its synthetic utility, key applications in pharmaceutical and agrochemical industries, and essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in drug development and materials science who utilize halogenated pyridines in their synthetic endeavors.
Core Compound Identification and Properties
This compound is a polysubstituted pyridine ring, a class of compounds of significant interest due to their prevalence in bioactive molecules. The unique arrangement of bromo, chloro, and fluoro substituents on the pyridine core imparts distinct reactivity and physicochemical properties, making it a versatile intermediate for further chemical elaboration.
Key Chemical Data
The fundamental properties of this compound are summarized in the table below. The precise molecular weight is a critical parameter for stoichiometric calculations in synthesis and for mass spectrometry analysis.
| Identifier | Value | Source(s) |
| Molecular Weight | 210.43 g/mol | [1][2][3][4] |
| Molecular Formula | C₅H₂BrClFN | [1][2][3][4][5][6] |
| CAS Number | 1211591-93-3 | [2][3][4][5] |
| IUPAC Name | This compound | [3] |
| Canonical SMILES | C1=CC(=NC(=C1F)Cl)Br | [3] |
| InChI | InChI=1S/C5H2BrClFN/c6-4-2-1-3(8)5(7)9-4/h1-2H | [2][3] |
| Purity | Typically ≥95% | [4][5][6] |
| Physical Form | Solid | [2] |
Molecular Structure
The spatial arrangement of the halogen atoms on the pyridine ring dictates the molecule's reactivity. The structure, represented below, features a fluorine atom at position 3, a chlorine atom at position 2, and a bromine atom at position 6.
References
An In-depth Technical Guide to the Synthesis of 6-Bromo-2-chloro-3-fluoropyridine: A Key Intermediate in Modern Chemistry
Abstract
6-Bromo-2-chloro-3-fluoropyridine is a strategically important heterocyclic building block in the development of novel pharmaceuticals and agrochemicals.[1] The unique substitution pattern of this trifunctionalized pyridine ring offers multiple reactive sites for further chemical elaboration, making it a highly sought-after intermediate in medicinal and process chemistry.[1] This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on the underlying chemical principles, optimization of reaction conditions, and practical experimental considerations. We will delve into the retrosynthetic analysis, a detailed step-by-step protocol for a preferred synthesis route, and a comparative analysis of alternative strategies. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.
Introduction: The Significance of this compound
The incorporation of fluorine atoms into bioactive molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[2] Pyridine scaffolds are ubiquitous in a vast array of pharmaceuticals and agrochemicals. Consequently, fluorinated pyridines are of paramount importance. This compound (CAS No. 1211591-93-3) serves as a versatile precursor for a wide range of more complex molecules.[3] Its three distinct halogen substituents can be selectively manipulated through various cross-coupling reactions and nucleophilic substitutions, allowing for the precise installation of desired functionalities.
The bromine atom at the 6-position is particularly amenable to metal-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. The chlorine atom at the 2-position can be a site for nucleophilic aromatic substitution, and the fluorine atom at the 3-position influences the electronic properties of the ring and can be involved in specific interactions with biological targets. This trifunctional nature makes this compound a powerful tool for the construction of diverse molecular libraries for drug discovery and the development of new agrochemicals.[1]
Retrosynthetic Analysis and Key Synthetic Strategies
A logical retrosynthetic analysis of this compound suggests several potential synthetic disconnections. The most practical approaches often involve the sequential introduction of the halogen atoms onto a pre-existing pyridine or picoline precursor. The key strategies that will be discussed are:
-
The Sandmeyer Reaction: A classic and reliable method for the conversion of an amino group on an aromatic ring to a halide.[4][5]
-
Halogen Exchange (Halex) Reactions: The substitution of one halogen for another, particularly useful for the introduction of fluorine.[6]
-
Diazotization and Fluorination: A common method for introducing fluorine, often via a Balz-Schiemann type reaction.[2]
The choice of the optimal route depends on the availability of starting materials, scalability, and overall cost-effectiveness.
Preferred Synthetic Pathway: A Multi-step Synthesis from 3-Amino-6-picoline
One of the most efficient and well-documented routes to a related compound, 2-bromo-3-fluoro-6-picoline, is detailed in a Chinese patent (CN102898358A), which can be adapted for the synthesis of the target molecule.[7] This pathway involves a sequence of bromination, diazotization, and fluorination, followed by chlorination.
Logical Flow of the Preferred Synthesis Pathway
Caption: A plausible multi-step synthesis pathway for this compound.
Step-by-Step Experimental Protocol
Step 1: Bromination of 3-Amino-6-picoline
-
Reaction: 3-Amino-6-picoline is treated with a brominating agent to regioselectively install a bromine atom at the 2-position.
-
Reagents and Conditions: A solution of 3-amino-6-picoline in acetonitrile is treated with an aqueous solution of sodium bromide and sodium bromate under acidic conditions (hydrobromic acid) at low temperatures (ice bath).[7]
-
Mechanism: This is an electrophilic aromatic substitution reaction where the amino group directs the incoming electrophile (bromine) to the ortho and para positions. In this case, the ortho position (C2) is activated.
-
Work-up and Purification: The reaction mixture is neutralized and extracted with an organic solvent. The product, 3-amino-2-bromo-6-picoline, is then purified by recrystallization.[7]
Step 2: Diazotization and Fluorination of 3-Amino-2-bromo-6-picoline (Balz-Schiemann Type Reaction)
-
Reaction: The amino group of 3-amino-2-bromo-6-picoline is converted to a diazonium salt, which is subsequently displaced by a fluoride ion.
-
Reagents and Conditions: The aminopyridine is dissolved in anhydrous hydrogen fluoride (aHF). Sodium nitrite is then added at a very low temperature (-78 °C).[7] The use of a specialized tetrafluoroethylene reaction vessel is recommended due to the corrosive nature of aHF.[7]
-
Mechanism: The amino group reacts with nitrous acid (formed in situ from sodium nitrite and aHF) to form a diazonium salt. The diazonium group is an excellent leaving group and is displaced by the fluoride ion from the aHF.
-
Work-up and Purification: The reaction is carefully quenched with an aqueous solution of sodium bicarbonate. The product, 2-bromo-3-fluoro-6-picoline, is extracted and purified by recrystallization.[7]
Step 3: Photochlorination of 2-Bromo-3-fluoro-6-picoline
-
Reaction: The methyl group of 2-bromo-3-fluoro-6-picoline is converted to a trichloromethyl group.
-
Reagents and Conditions: The starting material is dissolved in a suitable solvent (e.g., carbon tetrachloride) and treated with chlorine gas under UV irradiation.
-
Mechanism: This is a free-radical chain reaction. The UV light initiates the homolytic cleavage of chlorine to form chlorine radicals, which then abstract a hydrogen atom from the methyl group, initiating a chain reaction that leads to the formation of the trichloromethyl group.
-
Work-up and Purification: The solvent is removed under reduced pressure to yield 6-bromo-3-fluoro-2-(trichloromethyl)pyridine.
Step 4: Halogen Exchange to form this compound
-
Reaction: The trichloromethyl group is converted to a chloro group.
-
Reagents and Conditions: The trichloromethylpyridine is treated with a source of chloride ions, such as copper(I) chloride, in a suitable solvent.
-
Mechanism: This step likely proceeds through a complex mechanism involving the copper salt.
-
Work-up and Purification: The final product, this compound, is purified by column chromatography or distillation.
Alternative Synthesis Strategies
While the previously described route is effective, other strategies can also be considered.
Sandmeyer Reaction Approach
A Sandmeyer reaction on a suitable amino-precursor is a very plausible alternative.[4] For instance, starting from 2,3-diamino-6-bromopyridine, a selective diazotization and subsequent treatment with a chloride source (e.g., CuCl) could introduce the chloro group, followed by a second diazotization and fluorination. However, controlling the regioselectivity of these reactions could be challenging.
A more direct Sandmeyer approach is exemplified by the synthesis of the related 2-bromo-5-chloro-3-fluoropyridine.[8] In this procedure, 2-amino-3-fluoro-5-chloropyridine is treated with hydrobromic acid and bromine, followed by the addition of sodium nitrite at low temperatures.[8] This one-pot diazotization and bromination is highly efficient, achieving a 90% yield.[8] A similar strategy could likely be developed for the synthesis of this compound starting from an appropriate amino-chloro-fluoropyridine precursor.
Halogen Exchange on a Dihalo-fluoropyridine
Another potential route involves a late-stage halogen exchange reaction. For example, one could synthesize 2,6-dichloro-3-fluoropyridine and then selectively replace one of the chlorine atoms with bromine. The challenge in this approach lies in achieving the desired regioselectivity, as both the 2- and 6-positions are activated towards nucleophilic substitution.
Comparative Analysis of Synthesis Pathways
| Pathway | Starting Material | Number of Steps | Key Reactions | Advantages | Challenges |
| Preferred Pathway | 3-Amino-6-picoline | 4 | Bromination, Diazotization/Fluorination, Photochlorination, Halogen Exchange | Well-defined steps, potential for high overall yield. | Use of hazardous reagents (aHF, Cl2 gas), requires specialized equipment.[7] |
| Sandmeyer Approach | Amino-chloro-fluoropyridine | 1-2 | Diazotization, Sandmeyer Reaction | Potentially shorter route, high-yielding reactions.[4][8] | Availability and synthesis of the required amino-precursor. |
| Halogen Exchange | Dihalo-fluoropyridine | 1-2 | Halogen Exchange | Potentially a very direct route. | Achieving regioselectivity in the halogen exchange step can be difficult. |
Conclusion
The synthesis of this compound is a multi-step process that requires careful consideration of reaction conditions and the handling of hazardous reagents. The preferred pathway, starting from 3-amino-6-picoline, offers a logical and scalable route to this valuable intermediate. Alternative strategies, such as the Sandmeyer reaction, also present viable options, particularly if a suitable precursor is readily available. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or manufacturing campaign, including scale, cost, and available equipment. The continued development of novel synthetic methodologies for the preparation of highly functionalized heterocyclic compounds like this compound will undoubtedly accelerate the discovery and development of new medicines and agrochemicals.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemscene.com [chemscene.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 8. 2-Bromo-5-chloro-3-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 6-Bromo-2-chloro-3-fluoropyridine
In the intricate world of pharmaceutical and agrochemical development, halogenated pyridines serve as indispensable building blocks.[1] Among these, 6-Bromo-2-chloro-3-fluoropyridine (CAS No. 1211591-93-3) has emerged as a crucial intermediate, prized for its unique substitution pattern that facilitates diverse synthetic transformations.[1] The presence of bromine, chlorine, and fluorine atoms on the pyridine ring imparts distinct physicochemical and biological properties, making it a valuable precursor for novel therapeutic agents and advanced crop protection solutions.[1][2] However, the very reactivity that makes this compound a powerful synthetic tool also necessitates a rigorous and well-informed approach to its handling and safety.
This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals, moving beyond a simple recitation of rules to explain the causality behind essential safety protocols. By fostering a deeper understanding of the compound's characteristics, we aim to empower laboratory personnel to work with confidence and, above all, safety.
Section 1: Compound Identification and Physicochemical Properties
A foundational element of safe handling is a thorough understanding of the material's identity and physical characteristics. This knowledge informs everything from storage conditions to the selection of appropriate personal protective equipment.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 1211591-93-3 | [2][3][4][5][6][7][8][9] |
| Molecular Formula | C₅H₂BrClFN | [1][2][5][6][7][8][9] |
| Molecular Weight | 210.43 g/mol | [1][2][5][6][9] |
| Physical Form | Solid | [2][3] |
| Storage Temperature | 2-8°C, under inert atmosphere | [2][3] |
The compound's classification as a solid at room temperature is a key handling consideration, primarily concerning the potential for dust formation and inhalation.[10] Its recommended storage at refrigerated temperatures under an inert atmosphere suggests a sensitivity to temperature and atmospheric conditions, which could affect its stability and purity over time.[2][3]
Section 2: Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with designations that demand careful attention.[2][3] Understanding these classifications is critical for appreciating the potential risks and implementing the necessary preventative measures.
Table 2: GHS Hazard Classification
| GHS Pictogram | Signal Word | Hazard Statements |
| GHS07 | Warning | H315: Causes skin irritation.[2][3] H319: Causes serious eye irritation.[2][3] H335: May cause respiratory irritation.[7] |
The causality behind these classifications lies in the chemical nature of halogenated aromatic compounds. The electron-withdrawing properties of the halogen substituents can make the pyridine ring reactive with biological macromolecules, leading to irritation upon contact with skin, eyes, and the respiratory tract. The primary routes of exposure are therefore dermal contact, eye contact, and inhalation of airborne dust or particles.[11]
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is non-negotiable.[12] The principle here is to minimize exposure by controlling the environment first, and then protecting the individual.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All weighing and transfer operations involving solid this compound must be conducted within a certified chemical fume hood.[12][13] This is the most critical engineering control to prevent the inhalation of dust and to contain any potential spills.[14]
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[13][14]
-
Emergency Stations: Ensure that safety showers and eyewash stations are readily accessible and unobstructed.[11][15] Their locations should be clearly marked and all personnel trained on their use.
Personal Protective Equipment (PPE): A Self-Validating System
The selection of PPE must be deliberate and based on a thorough risk assessment. Each component serves a specific purpose in preventing contact with the chemical.
-
Eye and Face Protection: Chemical safety goggles with side-shields are mandatory.[11][12] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[12] This is a direct countermeasure to the H319 "Causes serious eye irritation" hazard.
-
Skin and Body Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are required.[12][13] Latex gloves are not suitable.[13] Gloves should be inspected for any signs of degradation or puncture before use and changed immediately if contamination is suspected.
-
Lab Coat: A standard laboratory coat should be worn at all times, with sleeves fully extended.[13][14]
-
-
Respiratory Protection: For routine handling within a fume hood, respiratory protection is typically not required. However, if there is a potential for generating significant dust outside of a contained system, a NIOSH-approved respirator may be necessary.[11][12]
The following diagram outlines the logic for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling the compound.
Section 4: Safe Handling and Storage Protocols
Adherence to standardized protocols is essential for minimizing risk during routine laboratory operations.
Step-by-Step Handling Protocol
-
Preparation: Designate a specific work area within a chemical fume hood.[12] Ensure the area is clean and uncluttered. Assemble all necessary equipment and reagents before commencing work.
-
Donning PPE: Put on all required PPE as outlined in Section 3.2.
-
Weighing and Transfer: To prevent static discharge, which can cause fine powders to become airborne, use anti-static weighing boats or an ionizer. Carefully weigh the solid compound within the fume hood. Avoid creating dust by handling the material gently.[10]
-
Post-Handling: After use, ensure the container is tightly sealed.[13][15] Decontaminate the work surface and any equipment used.
-
Doffing PPE: Remove gloves and lab coat before leaving the work area. Wash hands thoroughly with soap and water after handling the compound.[11][15]
Storage Protocol
-
Conditions: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, specifically within a refrigerator at 2-8°C as recommended.[2][3][15]
-
Incompatibilities: Keep away from strong oxidizing agents.[10] While specific reactivity data for this compound is not extensively published, halogenated pyridines as a class can react exothermically with strong oxidizers.
-
Labeling: Ensure all containers are clearly and accurately labeled with the chemical name and associated hazards.[13]
Section 5: Emergency and First Aid Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.[14]
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15] Remove contact lenses if present and easy to do.[15] Seek immediate medical attention.[15]
-
Skin Contact: Immediately wash affected skin with plenty of soap and water for at least 15 minutes.[15] Remove contaminated clothing and wash it before reuse.[15] If skin irritation occurs, seek medical attention.[15]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[15] If the person is not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Call a poison center or physician if you feel unwell.[15]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards.[15] Seek medical attention if symptoms occur.[15]
Spill Management
The response to a spill should be swift and systematic to prevent secondary contamination and exposure.
Caption: Decision workflow for spill response management.
Section 6: Disposal Considerations
Proper disposal is a critical final step in the chemical lifecycle to prevent environmental contamination.
-
Waste Collection: All waste material, including unused compound and contaminated disposables (e.g., gloves, weighing paper, absorbent material), must be collected in a clearly labeled, sealed container designated for halogenated organic waste.[15][16]
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[15][17] Do not dispose of down the drain or in regular trash.[16]
Conclusion
This compound is a valuable tool in the arsenal of the modern synthetic chemist. Its effective and safe use hinges on a comprehensive understanding of its properties and potential hazards. By integrating the principles and protocols outlined in this guide—from engineering controls and PPE to meticulous handling and emergency preparedness—research and development professionals can confidently harness the synthetic potential of this compound while upholding the highest standards of laboratory safety.
References
- 1. nbinno.com [nbinno.com]
- 2. 1211591-93-3 | this compound [fluoromart.com]
- 3. This compound | 1211591-93-3 [sigmaaldrich.com]
- 4. This compound | 1211591-93-3 [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. chemscene.com [chemscene.com]
- 7. aobchem.com [aobchem.com]
- 8. chemuniverse.com [chemuniverse.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. fishersci.com [fishersci.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 14. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 15. fishersci.com [fishersci.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. static.cymitquimica.com [static.cymitquimica.com]
An In-depth Technical Guide to the Spectral Analysis of 6-Bromo-2-chloro-3-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2-chloro-3-fluoropyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science.[1] Its utility as a versatile building block in the synthesis of novel pharmaceutical and agrochemical agents necessitates a thorough understanding of its structural and electronic properties.[1] Spectroscopic analysis provides a fundamental and powerful approach to elucidate the molecular structure and purity of this compound. This in-depth technical guide, crafted from the perspective of a Senior Application Scientist, presents a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While a complete experimental dataset for this specific molecule is not publicly available, this guide leverages established spectroscopic principles and data from analogous compounds to provide a robust and predictive interpretation.
Molecular Structure and Spectroscopic Overview
The structure of this compound, with the IUPAC name this compound, features a pyridine ring substituted with three different halogen atoms. This substitution pattern leads to a unique electronic environment for each of the remaining two protons and five carbon atoms on the aromatic ring, making it an excellent candidate for detailed NMR analysis. The presence of bromine, chlorine, and fluorine atoms will also give rise to characteristic isotopic patterns in mass spectrometry and specific vibrational modes in infrared spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Prediction and Interpretation
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, potentially supplemented by 2D correlation spectroscopy, would provide an unambiguous assignment of its structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring at positions 4 and 5. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the halogen substituents and the nitrogen atom in the pyridine ring.[2]
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.8 - 8.2 | Doublet of doublets (dd) | ³J(H4-H5) ≈ 8.0, ⁴J(H4-F3) ≈ 4.0 |
| H-5 | 7.3 - 7.7 | Doublet of doublets (dd) | ³J(H5-H4) ≈ 8.0, ³J(H5-F3) ≈ 9.0 |
The proton at position 4 (H-4) is expected to be deshielded (appear at a higher chemical shift) compared to H-5 due to its proximity to the electronegative nitrogen atom and the cumulative electron-withdrawing effects of the halogens. The multiplicity of both signals will be a doublet of doublets, arising from coupling to each other (³JHH) and to the fluorine atom at position 3 (JHF). The magnitude of the through-bond scalar coupling (J-coupling) provides valuable information about the connectivity of the atoms.[3]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Due to the substitution pattern, five distinct signals are expected for the five carbon atoms of the pyridine ring. The chemical shifts are significantly influenced by the attached halogens.
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C-2 | 155 - 160 | Doublet (d) | ²J(C2-F3) ≈ 15-25 |
| C-3 | 150 - 155 | Doublet (d) | ¹J(C3-F3) ≈ 240-260 |
| C-4 | 125 - 130 | Doublet (d) | ²J(C4-F3) ≈ 20-30 |
| C-5 | 120 - 125 | Doublet (d) | ³J(C5-F3) ≈ 3-5 |
| C-6 | 140 - 145 | Singlet (s) | - |
The carbon directly attached to the fluorine atom (C-3) will exhibit a large one-bond coupling constant (¹JCF), which is a characteristic feature in ¹³C NMR of organofluorine compounds.[4] The other carbons will show smaller two-bond (²JCF) and three-bond (³JCF) couplings to the fluorine atom. The carbon atoms attached to chlorine (C-2) and bromine (C-6) will also be significantly deshielded.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, a single signal is expected in the ¹⁹F NMR spectrum.
Predicted ¹⁹F NMR Data (470 MHz, CDCl₃):
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| F-3 | -120 to -140 | Doublet of doublets (dd) | ³J(F3-H5) ≈ 9.0, ⁴J(F3-H4) ≈ 4.0 |
The chemical shift of the fluorine atom is referenced to a standard, typically CFCl₃.[5] The multiplicity of the fluorine signal will be a doublet of doublets due to coupling with H-4 and H-5.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for ¹H and ¹³C NMR).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 500 MHz) for better signal dispersion and resolution.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Use proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio. A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.
-
¹⁹F NMR: Acquire the spectrum with proton coupling to observe the multiplicities.
-
2D NMR (optional but recommended): If assignments are ambiguous, acquire COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) spectra to confirm the connectivity.
-
Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable technique for identifying the functional groups and the overall "fingerprint" of a molecule. The IR spectrum of this compound will be characterized by vibrations of the pyridine ring and the carbon-halogen bonds.[6]
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type |
| 3100 - 3000 | C-H stretching (aromatic) |
| 1600 - 1450 | C=C and C=N stretching (pyridine ring) |
| 1250 - 1000 | C-F stretching |
| 850 - 750 | C-Cl stretching |
| 700 - 500 | C-Br stretching |
| 900 - 650 | C-H out-of-plane bending |
The pattern of the C-H out-of-plane bending bands in the fingerprint region can sometimes provide information about the substitution pattern on the aromatic ring.[6]
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum.
-
The instrument's software will automatically generate the transmittance or absorbance spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer clues about its structure.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): The mass spectrum will show a complex molecular ion peak cluster due to the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio) and two chlorine isotopes (³⁵Cl and ³⁷Cl, in approximately a 3:1 ratio). The most abundant peak in this cluster will correspond to the ion containing ⁷⁹Br and ³⁵Cl.
-
m/z for C₅H₂⁷⁹Br³⁵ClFN⁺ ≈ 209
-
m/z for C₅H₂⁸¹Br³⁵ClFN⁺ ≈ 211
-
m/z for C₅H₂⁷⁹Br³⁷ClFN⁺ ≈ 211
-
m/z for C₅H₂⁸¹Br³⁷ClFN⁺ ≈ 213 The relative intensities of these peaks will be characteristic of a molecule containing one bromine and one chlorine atom.
-
-
Key Fragmentation Pathways: Under electron ionization, the molecular ion can fragment. Common fragmentation patterns for halogenated aromatic compounds include the loss of halogen atoms and the cleavage of the pyridine ring.[7][8]
-
[M - Cl]⁺: Loss of a chlorine radical.
-
[M - Br]⁺: Loss of a bromine radical.
-
[M - F]⁺: Loss of a fluorine radical (less common).
-
Cleavage of the pyridine ring can lead to smaller charged fragments.
-
Experimental Protocol for MS Data Acquisition (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for analyzing volatile and thermally stable compounds like this compound.
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Inject the sample into the gas chromatograph, where it will be vaporized and separated from any impurities based on its boiling point and interactions with the GC column.
-
MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer's ion source (typically using electron ionization). The resulting ions are then separated by their mass-to-charge ratio and detected.
Visualization of Spectroscopic Relationships
The following diagrams illustrate the key relationships in the spectroscopic analysis of this compound.
Caption: Key J-coupling interactions in the NMR spectra of this compound.
Caption: Predicted major fragmentation pathways in the mass spectrum of this compound.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the spectral data for this compound. By understanding the expected NMR, IR, and MS data, researchers and scientists in drug development and related fields can confidently characterize this important synthetic intermediate. The detailed protocols and interpretations presented herein serve as a valuable resource for ensuring the structural integrity and purity of this compound in various research and development applications. The principles outlined are grounded in fundamental spectroscopic theory and supported by data from structurally related molecules, providing a trustworthy framework for the analysis of this and other complex halogenated pyridines.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
A Comprehensive Technical Guide to the Solubility Profiling of 6-Bromo-2-chloro-3-fluoropyridine in Organic Solvents
Executive Summary
6-Bromo-2-chloro-3-fluoropyridine (CAS No. 1211591-93-3) is a halogenated pyridine derivative that serves as a pivotal building block in the synthesis of novel pharmaceutical and agrochemical agents.[1] The strategic placement of bromo, chloro, and fluoro substituents on the pyridine ring creates a unique electronic and steric environment, making it a versatile intermediate for developing complex molecular architectures.[1][2] However, the successful application of this intermediate in synthetic chemistry and its ultimate formulation into effective products are fundamentally dependent on a thorough understanding of its physicochemical properties, most notably its solubility.
Low or unpredictable solubility can lead to significant challenges during drug discovery and development, including unreliable results in biological assays, poor bioavailability, and difficulties in formulation.[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and interpret the solubility of this compound in a range of common organic solvents. We will move beyond simple data reporting to explain the underlying principles governing its solubility and provide a robust, field-proven experimental protocol for generating reliable and reproducible solubility data.
Theoretical Framework: Predicting Solubility Behavior
Before embarking on experimental measurements, a theoretical assessment of the molecule's properties can provide valuable insights into its expected solubility profile. The principle of "like dissolves like" is a foundational concept, suggesting that substances with similar intermolecular forces are more likely to be soluble in one another.[4]
Physicochemical Properties
This compound is a solid at room temperature with the following computed properties:
| Property | Value | Source |
| Molecular Formula | C₅H₂BrClFN | [5] |
| Molecular Weight | 210.43 g/mol | [5][6] |
| LogP | 2.6366 | [5] |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | [5] |
| Hydrogen Bond Donors | 0 | [5][6] |
| Hydrogen Bond Acceptors | 1-2 | [5][6] |
Intermolecular Force Analysis
The solubility of this compound is dictated by the interplay of several intermolecular forces:
-
Dipole-Dipole Interactions: The pyridine ring, combined with the high electronegativity of the nitrogen and halogen atoms (Fluorine, Chlorine), creates a significant molecular dipole.[7] This suggests that the compound will interact favorably with polar solvents.
-
London Dispersion Forces: As with all molecules, London dispersion forces are present and will contribute to its solubility in nonpolar solvents. The presence of a larger, more polarizable bromine atom enhances these forces.
-
Hydrogen Bonding: The molecule lacks hydrogen bond donors but the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, allowing for interactions with protic solvents like alcohols.[6]
-
Halogen Bonding: The electrophilic regions on the halogen atoms (particularly bromine and chlorine) can interact with Lewis bases, a non-covalent interaction known as halogen bonding, which can influence solubility in specific solvents.[8]
Based on this analysis, this compound is predicted to have moderate to good solubility in polar aprotic solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane) and lower alcohols (e.g., Methanol, Ethanol), where dipole-dipole interactions and hydrogen bonding can be maximized. Its solubility is expected to be limited in highly nonpolar solvents (e.g., Hexane) and in highly polar, aqueous systems.
Experimental Determination of Thermodynamic Solubility
To obtain definitive, quantitative data, an experimental approach is necessary. The Shake-Flask Method is universally recognized as the gold-standard for determining the thermodynamic equilibrium solubility of a compound.[9] This method ensures that the solvent is fully saturated with the solute, providing a true measure of its solubility under specific conditions.[9][10]
The Shake-Flask Protocol: A Self-Validating System
The following protocol is designed to be a self-validating system. The extended equilibration time and the verification of excess solid ensure that the measured concentration represents the true thermodynamic solubility, not a transient supersaturated or undersaturated state.
Materials & Equipment:
-
This compound (solid, purity ≥95%)[5]
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Glass vials (e.g., 4 mL) with screw caps and PTFE septa
-
Orbital shaker or thermomixer capable of maintaining constant temperature
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Volumetric flasks and pipettes for standard preparation
-
UV-Vis Spectrophotometer or HPLC system[11]
Experimental Workflow:
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Methodology:
-
Preparation: To a series of glass vials, add an excess amount of solid this compound (e.g., 10-20 mg). The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[9]
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the slurries for at least 24 hours to ensure equilibrium is reached.[10] Longer times may be necessary and should be validated.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all particulate matter.[10]
-
Quantification:
-
Calibration: Prepare a series of calibration standards of the compound in the chosen solvent at known concentrations. Measure their absorbance (UV-Vis) or peak area (HPLC) to generate a calibration curve.
-
Sample Analysis: Dilute the filtered saturated solution with the same solvent to ensure its concentration falls within the linear range of the calibration curve. Analyze the diluted sample using the same analytical method.
-
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate the concentration of the original saturated solution, accounting for the dilution factor. This value is the thermodynamic solubility.
Data Presentation and Interpretation
All quantitative data should be systematically organized to facilitate comparison and analysis.
Table 1: Solubility Profile of this compound at 25°C
| Solvent | Solvent Class | Polarity Index | Measured Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |
| Hexane | Nonpolar | 0.1 | Experimental Data | Calculated Data | e.g., Insoluble |
| Toluene | Nonpolar Aromatic | 2.4 | Experimental Data | Calculated Data | e.g., Sparingly Soluble |
| Dichloromethane | Polar Aprotic | 3.1 | Experimental Data | Calculated Data | e.g., Soluble |
| Diethyl Ether | Polar Aprotic | 2.8 | Experimental Data | Calculated Data | e.g., Sparingly Soluble |
| Acetone | Polar Aprotic | 5.1 | Experimental Data | Calculated Data | e.g., Freely Soluble |
| Ethyl Acetate | Polar Aprotic | 4.4 | Experimental Data | Calculated Data | e.g., Soluble |
| Acetonitrile | Polar Aprotic | 5.8 | Experimental Data | Calculated Data | e.g., Soluble |
| Methanol | Polar Protic | 5.1 | Experimental Data | Calculated Data | e.g., Soluble |
| Ethanol | Polar Protic | 4.3 | Experimental Data | Calculated Data | e.g., Soluble |
| Water | Polar Protic | 10.2 | Experimental Data | Calculated Data | e.g., Insoluble |
Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound may not be universally available, data from structurally similar halogenated pyridines should be used to inform handling procedures.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[12][13]
-
Engineering Controls: All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[12]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[14]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended for similar reagents (e.g., inert atmosphere, 2-8°C).
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
A comprehensive understanding of the solubility of this compound is not merely academic; it is a prerequisite for its effective use in research and development. By combining a theoretical assessment of its molecular properties with the rigorous, empirical data generated from the shake-flask method, researchers can confidently select appropriate solvent systems for synthesis, purification, and formulation. The detailed protocol provided in this guide offers a robust pathway to generating the high-quality, reproducible data essential for advancing pharmaceutical and agrochemical projects.
References
- 1. nbinno.com [nbinno.com]
- 2. 1211591-93-3 | this compound [fluoromart.com]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. youtube.com [youtube.com]
- 5. chemscene.com [chemscene.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. enamine.net [enamine.net]
- 11. improvedpharma.com [improvedpharma.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. fishersci.com [fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to 6-Bromo-2-chloro-3-fluoropyridine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Bromo-2-chloro-3-fluoropyridine, a key halogenated pyridine derivative. Due to the limited direct historical information on its initial discovery, this document focuses on the plausible synthetic routes derived from established methodologies for analogous compounds, its physicochemical properties, and its significant applications as a versatile intermediate in the pharmaceutical and agrochemical industries. This guide serves as a critical resource for chemists and researchers, offering insights into its synthesis, characterization, and strategic use in the development of novel molecules.
Introduction: The Significance of Polysubstituted Pyridines
The pyridine scaffold is a ubiquitous heterocyclic motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. The introduction of multiple halogen substituents onto the pyridine ring, as seen in this compound, creates a highly versatile building block for organic synthesis. The distinct electronic properties and regioselective reactivity of the carbon-halogen bonds allow for a stepwise and controlled functionalization, enabling the construction of complex molecular architectures. This compound, with its unique arrangement of bromine, chlorine, and fluorine atoms, offers multiple reaction sites for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. This strategic positioning of functional groups makes it an invaluable intermediate in the synthesis of a wide range of advanced chemical products, from novel therapeutic agents to next-generation crop protection solutions.[1]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
Physical and Chemical Properties
| Property | Value |
| CAS Number | 1211591-93-3 |
| Molecular Formula | C₅H₂BrClFN |
| Molecular Weight | 210.43 g/mol |
| Appearance | Solid |
| Storage | Inert atmosphere, 2-8°C |
Table 1: Physicochemical properties of this compound.[2]
Spectroscopic Data
While a publicly available, peer-reviewed, comprehensive spectral analysis is not readily found in the literature, data from chemical suppliers and databases provide the expected spectroscopic characteristics.
-
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the adjacent halogen atoms.
-
¹³C NMR: The carbon NMR spectrum will display five distinct signals for the carbon atoms of the pyridine ring, with their chemical shifts dictated by the electronegativity of the attached halogens.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic isotopic patterns for bromine and chlorine, confirming the elemental composition. Fragmentation patterns will likely involve the loss of halogen atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H, C-N, C-F, C-Cl, and C-Br stretching and bending vibrations, providing a fingerprint of the molecule's functional groups.
A detailed, validated set of spectra for this compound is available from specialized chemical data providers.[3]
Synthesis of this compound: A Plausible Approach
While the exact historical first synthesis of this compound is not well-documented in readily accessible literature, a plausible and widely utilized method for the preparation of fluorinated pyridines involves a modified Balz-Schiemann reaction starting from a suitable aminopyridine precursor. A Chinese patent (CN102898358A) outlines a general methodology for the synthesis of various fluoropyridine compounds that can be adapted for the target molecule.[4]
The proposed synthetic pathway would likely begin with a multi-substituted pyridine ring, which is then functionalized to introduce the desired halogen atoms in a regioselective manner.
Proposed Synthetic Pathway
A logical synthetic route could involve the diazotization of an appropriately substituted aminopyridine followed by a fluorination step. The starting material could be a brominated and chlorinated aminopyridine.
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on established methods for the synthesis of similar fluorinated pyridines.
Step 1: Diazotization of the Aminopyridine Precursor
-
In a suitable reaction vessel, the starting aminopyridine (e.g., 3-amino-6-bromo-2-chloropyridine) is dissolved in an anhydrous fluorinating agent such as hydrogen fluoride-pyridine or a solution of tetrafluoroboric acid.
-
The mixture is cooled to a low temperature, typically between -10°C and 0°C, using an ice-salt or acetone-dry ice bath.
-
A solution of sodium nitrite (NaNO₂) in water or a suitable solvent is added dropwise to the cooled mixture while maintaining the low temperature. This step generates the in situ diazonium salt.
Causality Behind Experimental Choices: The use of low temperatures is critical to ensure the stability of the diazonium salt intermediate, which can be explosive at higher temperatures. The choice of fluorinating agent (HF-pyridine or HBF₄) provides the fluoride counterion necessary for the subsequent fluorination step.
Step 2: Fluorination via Thermal Decomposition (Balz-Schiemann Reaction)
-
Following the complete formation of the diazonium salt, the reaction mixture is gently warmed to room temperature and then heated to induce thermal decomposition of the diazonium salt.
-
The decomposition releases nitrogen gas and results in the formation of the desired this compound.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Causality Behind Experimental Choices: The controlled heating provides the activation energy required for the decomposition of the diazonium salt and the subsequent substitution of the diazonium group with a fluorine atom.
Step 3: Work-up and Purification
-
Upon completion of the reaction, the mixture is cooled to room temperature and carefully quenched with water or a basic solution to neutralize any remaining acid.
-
The product is extracted into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then purified using column chromatography on silica gel or by recrystallization to afford pure this compound.
Self-Validating System: The purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and compared with reference data. The melting point of the solid product can also serve as a criterion for purity.
Applications in Drug Discovery and Agrochemicals
The strategic placement of three different halogen atoms on the pyridine ring makes this compound a highly valuable intermediate for the synthesis of complex molecules.
Pharmaceutical Synthesis
In drug discovery, the introduction of fluorine atoms into a molecule can significantly enhance its metabolic stability, binding affinity, and bioavailability. The bromine and chlorine atoms on the pyridine ring serve as versatile handles for introducing further molecular complexity through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and nucleophilic substitution reactions. This allows for the construction of diverse libraries of compounds for screening as potential drug candidates.[5]
References
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. chemscene.com [chemscene.com]
- 3. This compound(1211591-93-3) 1H NMR spectrum [chemicalbook.com]
- 4. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
Unlocking Synthetic Frontiers: A Technical Guide to the Research Potential of 6-Bromo-2-chloro-3-fluoropyridine
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth exploration of the synthetic utility and potential research avenues for the versatile building block, 6-Bromo-2-chloro-3-fluoropyridine (CAS No. 1211591-93-3). As a strategically functionalized heterocyclic compound, it presents a unique platform for the synthesis of novel molecules in the pharmaceutical, agrochemical, and materials science sectors.[1] This document moves beyond a simple cataloging of properties to offer a senior application scientist’s perspective on the causality behind experimental design and the logical exploration of this molecule's reactivity.
Core Compound Analysis: A Foundation for Innovation
This compound is a solid chemical compound with a molecular weight of 210.43 g/mol and the molecular formula C₅H₂BrClFN.[2][3] Its structure, featuring a pyridine ring adorned with three distinct halogen atoms, is the basis for its significant potential as a chemical intermediate.[1] The presence of bromine, chlorine, and fluorine atoms not only influences the electronic properties of the pyridine ring but also provides multiple, distinct reactive sites for selective functionalization.[1]
The incorporation of fluorine, in particular, is a well-established strategy in medicinal and agrochemical research to enhance metabolic stability, binding affinity, and lipophilicity of target molecules.[4] Pyridine scaffolds are prevalent in a vast number of biologically active compounds, making fluorinated pyridines like this one highly valuable starting materials.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1211591-93-3 | [2][3][4][5] |
| Molecular Formula | C₅H₂BrClFN | [2][3] |
| Molecular Weight | 210.43 g/mol | [2][3] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥95% - 98% | [2][5] |
| Storage Conditions | Inert atmosphere, 2-8°C | [5] |
Strategic Functionalization: Mapping the Reactive Landscape
The synthetic utility of this compound is primarily dictated by the differential reactivity of its three halogen substituents. Understanding the regioselectivity of key reaction classes is paramount for designing logical and efficient synthetic routes. The pyridine nitrogen atom acts as an electron-withdrawing group, influencing the reactivity of the ring positions.
References
Methodological & Application
synthesis of derivatives from 6-Bromo-2-chloro-3-fluoropyridine
An Application Guide to the Strategic Derivatization of 6-Bromo-2-chloro-3-fluoropyridine
Introduction: A Scaffold of Opportunity
This compound is a tri-halogenated heterocyclic compound that serves as a highly versatile and valuable building block in modern organic synthesis.[1][2] Its strategic importance is primarily rooted in its application as a key intermediate for the synthesis of novel therapeutic agents in the pharmaceutical sector and advanced crop protection solutions in the agrochemical industry.[1][3][4]
The synthetic power of this scaffold lies in the differential reactivity of its three distinct carbon-halogen bonds (C-Br, C-Cl, and C-F). This unique electronic and steric arrangement allows for a programmed, site-selective functionalization, enabling chemists to introduce a variety of substituents in a controlled, sequential manner. Typically, the order of reactivity for palladium-catalyzed cross-coupling reactions follows the trend C-Br > C-Cl, while the susceptibility to nucleophilic aromatic substitution (SNAr) is often highest at the C-2 position, activated by the ring nitrogen.[5][6][7] This guide provides detailed application notes and protocols for leveraging this differential reactivity to synthesize a diverse array of complex pyridine derivatives.
Part 1: Chemoselective Functionalization of the C-6 Bromine Atom
The carbon-bromine bond at the 6-position is the most labile site for palladium-catalyzed cross-coupling reactions. Its higher reactivity towards oxidative addition to a Palladium(0) center allows for selective modification while preserving the chloro and fluoro substituents for subsequent transformations.[7]
Application 1.1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the pyridine scaffold and various aryl or vinyl boronic acids or esters.[8][9] This reaction is fundamental for constructing biaryl systems commonly found in pharmaceuticals. The mechanism involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with an activated boronic acid and subsequent reductive elimination.[7][9]
Caption: Suzuki-Miyaura coupling at the C-6 position.
Protocol 1.1: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).
-
Add a 2M aqueous solution of sodium carbonate (Na₂CO₃) (3.0 eq.).
-
Add 1,4-dioxane as the solvent to create a reaction concentration of approximately 0.1 M.
-
Stir the resulting mixture vigorously and heat to 90 °C for 8-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solvent under reduced pressure and purify the crude residue by column chromatography on silica gel to yield the desired product.[10]
| Coupling Partner (R-B(OH)₂) | Expected Product | Typical Yield Range |
| Phenylboronic acid | 2-Chloro-3-fluoro-6-phenylpyridine | 85-95% |
| 4-Methoxyphenylboronic acid | 2-Chloro-3-fluoro-6-(4-methoxyphenyl)pyridine | 80-92% |
| Pyridin-3-ylboronic acid | 2-Chloro-3-fluoro-6-(pyridin-3-yl)pyridine | 75-88% |
Application 1.2: Sonogashira Coupling for C-C (sp) Bond Formation
The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, creating a C(sp²)-C(sp) bond.[11][12] This transformation is invaluable for introducing linear alkyne functionalities, which can serve as handles for further derivatization or as integral parts of a final target molecule. The reaction is co-catalyzed by palladium and copper(I) salts in the presence of an amine base.[12][13]
Caption: Sonogashira coupling for the synthesis of 6-alkynylpyridines.
Protocol 1.2: Procedure for Sonogashira Coupling This protocol is adapted from a procedure for the closely related substrate, 6-bromo-3-fluoro-2-cyanopyridine.[13]
-
Degas a solution of this compound (1.1 eq.) in a mixture of THF and Triethylamine (Et₃N) (2:1 v/v) by bubbling argon through it for 15 minutes.
-
To the degassed solution, add Pd(PPh₃)₄ (0.15 eq.) and Copper(I) iodide (CuI) (0.3 eq.).
-
Continue degassing the reaction mixture for an additional 5 minutes at room temperature.
-
Add the terminal alkyne (1.0 eq.) dropwise to the mixture.
-
Stir the reaction at room temperature for 16 hours or until completion is confirmed by TLC.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Dilute the residue with dichloromethane (DCM) and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Separate the organic layer, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the crude product via flash column chromatography to obtain the 6-alkynylpyridine derivative.[13]
| Coupling Partner (R-C≡CH) | Expected Product | Typical Yield Range |
| Phenylacetylene | 2-Chloro-3-fluoro-6-(phenylethynyl)pyridine | 80-90% |
| 1-Hexyne | 2-Chloro-6-(hex-1-yn-1-yl)-3-fluoropyridine | 85-95% |
| Propargyl alcohol | 3-(2-Chloro-3-fluoropyridin-6-yl)prop-2-yn-1-ol | 70-85% |
Part 2: Sequential Functionalization of the C-2 Chlorine Atom
Once the C-6 position has been derivatized, the C-2 chloro group becomes the next target for modification. While less reactive than the bromide in cross-coupling, its position ortho to the ring nitrogen makes it highly susceptible to nucleophilic aromatic substitution (SNAr) and enables its participation in Buchwald-Hartwig amination reactions, provided the correct catalyst system is employed.[6][14]
Application 2.1: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds.[15][16] To selectively aminate the C-2 chloride after having functionalized the C-6 bromide, a catalyst system effective for aryl chlorides is required. This typically involves the use of bulky, electron-rich phosphine ligands, such as XPhos or other biaryl phosphines, which facilitate the challenging oxidative addition step of the C-Cl bond.[17]
Caption: Sequential Buchwald-Hartwig amination workflow.
Protocol 2.1: Buchwald-Hartwig Amination of the C-2 Chloride This protocol assumes the C-6 position has been previously functionalized (e.g., to 'R' via Suzuki coupling).
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the 6-R-2-chloro-3-fluoropyridine substrate (1.0 eq.), the desired primary or secondary amine (1.5 eq.), and Sodium tert-butoxide (NaOt-Bu) (2.0 eq.).
-
In a separate vial, prepare the catalyst pre-mixture by dissolving bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (0.015 eq.) and XPhos (0.03 eq.) in anhydrous toluene.
-
Add the catalyst solution to the Schlenk tube containing the substrate, amine, and base.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature and quench carefully with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Application 2.2: Nucleophilic Aromatic Substitution (SNAr)
The C-2 position of the pyridine ring is electronically activated towards nucleophilic attack due to the inductive and mesomeric effects of the ring nitrogen, which can stabilize the negatively charged Meisenheimer intermediate.[18][19] This allows for the displacement of the chloride by strong nucleophiles like alkoxides, thiolates, and amines, often without the need for a metal catalyst.[6] This pathway offers a cost-effective and orthogonal strategy to transition-metal-catalyzed methods.
Caption: SNAr at the C-2 position with O- or S-nucleophiles.
Protocol 2.2: SNAr with an Alcohol Nucleophile
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq.) in anhydrous N,N-Dimethylformamide (DMF) under a nitrogen atmosphere at 0 °C, add the desired alcohol (1.3 eq.) dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes to form the sodium alkoxide.
-
Add a solution of the 6-R-2-chloro-3-fluoropyridine substrate (1.0 eq.) in DMF to the alkoxide solution.
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC.
-
After cooling, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford the 2-alkoxy-pyridine derivative.
Part 3: Advanced Functionalization of the C-3 Fluorine Atom
The C-F bond is the most robust and generally unreactive towards palladium-catalyzed cross-coupling. Its substitution is typically achieved via SNAr, but this is challenging at the C-3 position, which is less activated than the C-2 position. However, under specific conditions with highly potent nucleophiles and/or activating groups on the pyridine ring, displacement of the fluoride can be achieved, offering a route to fully substituted pyridine scaffolds.[6] This remains an area for specialized methodology development.
Conclusion
This compound represents a paradigm of strategic molecular design. By understanding and exploiting the intrinsic reactivity differences of its three halogen substituents, researchers can access a vast and diverse chemical space. The protocols outlined in this guide demonstrate a logical and stepwise approach to derivatization, beginning with the more reactive C-Br bond for cross-coupling, followed by modification of the C-Cl bond through amination or SNAr. This systematic approach empowers scientists in drug discovery and materials science to efficiently construct complex molecular architectures from a single, versatile starting material.
References
- 1. nbinno.com [nbinno.com]
- 2. aobchem.com [aobchem.com]
- 3. nbinno.com [nbinno.com]
- 4. 1211591-93-3 | this compound [fluoromart.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. entegris.com [entegris.com]
- 18. youtube.com [youtube.com]
- 19. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 6-Bromo-2-chloro-3-fluoropyridine in Modern Medicinal Chemistry: Advanced Application Notes and Protocols
Introduction: The Utility of a Polysubstituted Pyridine Building Block
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and halogenated heterocyclic scaffolds into lead compounds is a well-established strategy for modulating metabolic stability, binding affinity, and pharmacokinetic properties.[1] 6-Bromo-2-chloro-3-fluoropyridine has emerged as a highly versatile and valuable building block for medicinal chemists.[1] Its unique arrangement of three distinct halogen atoms on the pyridine core offers a platform for selective and sequential functionalization, enabling the construction of complex molecular architectures.[2] This guide provides an in-depth exploration of the reactivity and synthetic applications of this compound, complete with detailed, field-proven protocols for its use in key transformations.
Understanding the Reactivity Landscape: A Tale of Three Halogens
The synthetic utility of this compound is rooted in the differential reactivity of its three carbon-halogen bonds. This allows for a predictable and regioselective approach to its chemical modification.
-
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig, etc.): In these transformations, the rate-determining step is typically the oxidative addition of the carbon-halogen bond to the palladium(0) catalyst. The bond dissociation energies follow the trend C-Br < C-Cl < C-F. Consequently, the C-Br bond at the 6-position is the most labile and will preferentially undergo oxidative addition, allowing for selective functionalization at this site while leaving the C-Cl and C-F bonds intact.[3]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen atom activates the α- (2- and 6-) and γ- (4-) positions towards nucleophilic attack. In the case of this compound, both the 2- and 6-positions are electronically activated. The outcome of an SNAr reaction will therefore depend on the nature of the nucleophile and the reaction conditions, with the potential for substitution at either the 2- or 6-position. The fluorine atom at the 3-position further influences the electron distribution within the ring, enhancing the electrophilicity of the adjacent carbons.
This predictable hierarchy of reactivity forms the basis of a "chemist's toolkit" for the stepwise elaboration of the this compound scaffold.
Application in Kinase Inhibitor Scaffolds: The Synthesis of Glycogen Synthase Kinase 3 (GSK-3) Inhibitor Analogs
Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase implicated in a range of pathologies, including neurodegenerative diseases, metabolic disorders, and cancer.[4][5] The development of potent and selective GSK-3 inhibitors is a significant focus of pharmaceutical research.[4][5] The urea scaffold is a key pharmacophore in a number of reported GSK-3 inhibitors.[4] this compound can serve as a crucial starting material for the synthesis of novel pyridyl-urea based GSK-3 inhibitors.
The following sections provide detailed protocols for the key transformations required to synthesize a library of potential GSK-3 inhibitors, starting from this compound.
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling at the C-6 Position
This protocol details the selective palladium-catalyzed cross-coupling of an arylboronic acid with this compound at the C-6 position. This reaction leverages the higher reactivity of the C-Br bond over the C-Cl bond.
Reaction Scheme:
A representative Suzuki-Miyaura cross-coupling reaction.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity (1 mmol scale) | Moles (mmol) | Equivalents |
| This compound | 1211591-93-3 | 210.43 | 210 mg | 1.0 | 1.0 |
| Phenylboronic acid | 98-80-6 | 121.93 | 146 mg | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 58 mg | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 276 mg | 2.0 | 2.0 |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | 4 mL | - | - |
| Degassed Water | 7732-18-5 | 18.02 | 1 mL | - | - |
Procedure:
-
To a flame-dried Schlenk flask, add this compound (210 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the flask.
-
Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 6-phenyl-2-chloro-3-fluoropyridine.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki-Miyaura couplings.[6]
-
Base: Potassium carbonate is a moderately strong base that is effective in promoting the transmetalation step of the catalytic cycle.[6]
-
Solvent System: The use of a dioxane/water mixture is common for Suzuki reactions, as it helps to dissolve both the organic and inorganic reagents.[6]
-
Inert Atmosphere: The palladium catalyst is sensitive to oxidation, so the reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.
Protocol 2: Buchwald-Hartwig Amination at the C-6 Position
This protocol describes the palladium-catalyzed amination of the C-6 position of the product from Protocol 1 (6-aryl-2-chloro-3-fluoropyridine) is not the starting material for this step. The starting material for this step is this compound. The C-Br bond is more reactive than the C-Cl bond in Buchwald-Hartwig amination as well.
Reaction Scheme:
A representative Buchwald-Hartwig amination reaction.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity (1 mmol scale) | Moles (mmol) | Equivalents |
| This compound | 1211591-93-3 | 210.43 | 210 mg | 1.0 | 1.0 |
| Benzylamine | 100-46-9 | 107.15 | 129 mg (128 µL) | 1.2 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 18 mg | 0.02 | 0.02 |
| Xantphos | 161265-03-8 | 578.68 | 23 mg | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 134 mg | 1.4 | 1.4 |
| Toluene (anhydrous, degassed) | 108-88-3 | 92.14 | 5 mL | - | - |
Procedure:
-
In a glovebox or under an inert atmosphere, add sodium tert-butoxide (134 mg, 1.4 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), and Xantphos (23 mg, 0.04 mmol) to an oven-dried Schlenk tube.
-
Add this compound (210 mg, 1.0 mmol).
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Finally, add benzylamine (128 µL, 1.2 mmol) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 6-(benzylamino)-2-chloro-3-fluoropyridine.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for Buchwald-Hartwig aminations, promoting both oxidative addition and reductive elimination.[7]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used to deprotonate the amine and facilitate the catalytic cycle.[3]
-
Solvent: Toluene is a high-boiling, non-polar solvent that is well-suited for this type of cross-coupling reaction.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) at the C-2 Position
This protocol illustrates the displacement of the chlorine atom at the C-2 position of a 6-substituted-2-chloro-3-fluoropyridine with an alkoxide nucleophile. The C-2 position is activated towards nucleophilic attack by the pyridine nitrogen.
Reaction Scheme:
A representative SNAr reaction.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity (1 mmol scale) | Moles (mmol) | Equivalents |
| 6-Phenyl-2-chloro-3-fluoropyridine | (Assumed) | 207.64 | 208 mg | 1.0 | 1.0 |
| Sodium Methoxide (NaOMe) | 124-41-4 | 54.02 | 81 mg | 1.5 | 1.5 |
| Methanol (MeOH, anhydrous) | 67-56-1 | 32.04 | 5 mL | - | - |
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-phenyl-2-chloro-3-fluoropyridine (208 mg, 1.0 mmol).
-
Add anhydrous methanol (5 mL).
-
Carefully add sodium methoxide (81 mg, 1.5 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 65 °C) and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction by adding water (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 6-phenyl-2-methoxy-3-fluoropyridine.
Causality Behind Experimental Choices:
-
Nucleophile: Sodium methoxide is a strong nucleophile that readily attacks the electron-deficient C-2 position.
-
Solvent: Methanol serves as both the solvent and the source of the methoxy group, driving the reaction to completion.
-
Temperature: Heating to reflux provides the necessary activation energy for the nucleophilic attack and subsequent elimination of the chloride ion.
Safety and Handling
This compound is a chemical irritant.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.[8] Consult the Safety Data Sheet (SDS) for complete safety and handling information.
Waste Disposal:
All chemical waste should be disposed of in accordance with local, state, and federal regulations. Organic waste containing halogenated compounds should be collected in a designated, properly labeled waste container.
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its predictable and regioselective reactivity allows for the controlled and sequential introduction of various functional groups, making it an ideal starting material for the synthesis of complex, biologically active molecules such as kinase inhibitors. The protocols provided herein offer a robust starting point for researchers to explore the rich chemistry of this valuable scaffold in their drug discovery endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Note: Strategies and Protocols for the Chemoselective Suzuki-Miyaura Coupling of 6-Bromo-2-chloro-3-fluoropyridine
Introduction
6-Bromo-2-chloro-3-fluoropyridine is a pivotal building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. Its trifunctional nature offers multiple points for diversification. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for creating carbon-carbon bonds, valued for its high functional group tolerance and relatively mild conditions.[1][2][3] A key synthetic challenge and opportunity with this substrate lies in achieving chemoselective coupling, specifically at the more reactive C-Br bond while leaving the C-Cl bond intact for subsequent transformations. This application note provides an in-depth guide to the principles, protocols, and optimization strategies for achieving this selective functionalization.
The preferential reactivity of the C-Br bond over the C-Cl bond is rooted in their differing bond dissociation energies.[3] The C-Br bond is weaker, making it more susceptible to the initial oxidative addition step in the palladium catalytic cycle, which is often the rate-determining step.[1][3] By carefully selecting the catalyst, base, and reaction conditions, this inherent reactivity difference can be exploited to yield the desired 2-chloro-3-fluoro-6-arylpyridine product with high selectivity.
Core Principles: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][4][5][6] The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (preferentially C-Br) of the pyridine, forming a Pd(II) complex.[4][7] Electron-rich and bulky phosphine ligands on the palladium center can promote this crucial step, especially for less reactive halides.[7][8]
-
Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic boronate species, facilitating the ligand exchange on the palladium complex.[2][9][10][11]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][4][7]
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis with 6-Bromo-2-chloro-3-fluoropyridine
Introduction: The Strategic Value of 6-Bromo-2-chloro-3-fluoropyridine in Synthesis
This compound is a highly valuable heterocyclic building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its utility stems from the strategic arrangement of three distinct halogen atoms on the pyridine core. This unique substitution pattern offers multiple, orthogonally addressable reaction sites, enabling chemists to perform sequential and highly regioselective cross-coupling reactions. The presence of the electron-withdrawing fluorine atom further modulates the electronic properties of the pyridine ring, influencing both its reactivity and the biological activity of its derivatives.
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing this compound. We will delve into the principles of regioselectivity, provide detailed, field-proven protocols for key transformations, and explain the underlying mechanistic rationale for experimental design.
Understanding Regioselectivity: A Tale of Two Halides
In palladium-catalyzed cross-coupling reactions, the relative reactivity of carbon-halogen bonds is a critical factor in determining the outcome of a reaction. For dihalogenated pyridines, two main principles govern regioselectivity:
-
Bond Dissociation Energy: The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition to a Pd(0) catalyst. This generally favors reactivity at the brominated position.
-
Position Relative to the Nitrogen Atom: Halides positioned alpha to the ring nitrogen (C2 and C6) are typically more reactive than those at other positions.[2] This is attributed to the electron-deficient nature of the alpha-carbons, which facilitates oxidative addition.
In the case of this compound, both the bromine and chlorine atoms are in alpha positions. Therefore, the dominant factor for regioselectivity under standard conditions is the lower bond dissociation energy of the C-Br bond. This allows for the selective functionalization of the C6 position while leaving the C2-chloro substituent intact for subsequent transformations. However, it is noteworthy that unconventional C2 selectivity can sometimes be achieved through careful selection of sterically demanding ligands and specific reaction conditions that alter the catalyst's behavior.[3]
Core Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds.[4][5] For this compound, this reaction provides a reliable route to 6-aryl-2-chloro-3-fluoropyridines.
Causality Behind Experimental Choices:
-
Catalyst: A Pd(0) species is the active catalyst. Using a stable Pd(II) precatalyst like Pd(OAc)₂ or a pre-formed Pd(0) complex like Pd(PPh₃)₄ is common. The choice often depends on air stability and ease of handling.
-
Ligand: Phosphine ligands are crucial for stabilizing the palladium center and facilitating the catalytic cycle. For Suzuki couplings, bulky and electron-rich phosphines like SPhos or XPhos are often effective, particularly for challenging substrates. Triphenylphosphine (PPh₃) is a more classical and often sufficient choice.
-
Base: A base is required to activate the boronic acid for transmetalation.[4] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly employed. The choice of base can influence reaction rate and yield, with stronger bases sometimes being more effective for less reactive partners.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used to dissolve both the organic and inorganic reagents.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Protocol: Synthesis of 2-Chloro-3-fluoro-6-(4-methoxyphenyl)pyridine
-
Reagent Preparation: In a dry Schlenk flask, combine this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Catalyst Addition: To the flask, add Pd(PPh₃)₄ (0.05 equiv.).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-chloro-3-fluoro-6-(4-methoxyphenyl)pyridine.
| Parameter | Condition | Rationale |
| Palladium Source | Pd(PPh₃)₄ (5 mol%) | Pre-activated Pd(0) catalyst, reliable for a range of substrates. |
| Coupling Partner | 4-methoxyphenylboronic acid (1.2 equiv.) | Electron-donating group can facilitate transmetalation. |
| Base | K₂CO₃ (2.0 equiv.) | Common, effective base for Suzuki couplings. |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Good solvent system for dissolving both organic and inorganic reagents. |
| Temperature | 90 °C | Provides sufficient thermal energy for the catalytic cycle to proceed efficiently. |
Core Application 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, a motif prevalent in pharmaceuticals.[6][7] This reaction allows for the selective amination at the C6 position of this compound.
Causality Behind Experimental Choices:
-
Catalyst/Ligand System: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands such as Xantphos or BINAP are often necessary to promote the reductive elimination step that forms the C-N bond.[6][8] The combination of a Pd(II) precatalyst like Pd(OAc)₂ with a suitable ligand is common.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are frequently used.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol: Synthesis of N-benzyl-2-chloro-3-fluoropyridin-6-amine
-
Reagent Preparation: To a dry, argon-flushed tube, add Pd(OAc)₂ (0.02 equiv.), Xantphos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Substrate Addition: Add this compound (1.0 equiv.) and benzylamine (1.2 equiv.).
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Seal the tube and heat the mixture to 100-110 °C for 16-24 hours.
-
Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the residue by column chromatography to afford the desired product.
| Parameter | Condition | Rationale |
| Catalyst System | Pd(OAc)₂ (2 mol%) / Xantphos (4 mol%) | A robust system for C-N coupling, Xantphos is effective for a wide range of amines.[8] |
| Amine | Benzylamine (1.2 equiv.) | A representative primary amine. |
| Base | NaOtBu (1.4 equiv.) | Strong, non-nucleophilic base suitable for deprotonating the amine. |
| Solvent | Toluene | Anhydrous, high-boiling aprotic solvent. |
| Temperature | 110 °C | Ensures efficient catalytic turnover. |
Core Application 3: Sonogashira Coupling for C-C Alkyne Synthesis
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to valuable alkynylated heterocycles.[9][10]
Causality Behind Experimental Choices:
-
Catalyst System: The classical Sonogashira reaction employs a dual catalyst system: a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne. Copper-free conditions have also been developed to avoid potential side reactions like alkyne homocoupling.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used. It serves both as the base to deprotonate the alkyne and often as the solvent.
-
Solvent: The amine base can sometimes serve as the solvent. Alternatively, co-solvents like THF or DMF are used.
Protocol: Synthesis of 2-Chloro-3-fluoro-6-(phenylethynyl)pyridine
-
Reagent Setup: To a degassed solution of this compound (1.0 equiv.) in a mixture of THF and Et₃N (2:1), add Pd(PPh₃)₄ (0.05 equiv.) and CuI (0.1 equiv.).
-
Alkyne Addition: Add phenylacetylene (1.1 equiv.) dropwise to the mixture at room temperature.
-
Reaction: Stir the reaction at room temperature for 16 hours or until the starting material is consumed.
-
Work-up: Remove the solvents under reduced pressure. Dissolve the residue in an organic solvent like dichloromethane, and wash with aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography to yield the product.[11]
| Parameter | Condition | Rationale |
| Catalyst System | Pd(PPh₃)₄ (5 mol%) / CuI (10 mol%) | Classic and effective Sonogashira catalyst system.[11] |
| Alkyne | Phenylacetylene (1.1 equiv.) | A standard terminal alkyne for demonstrating the reaction. |
| Base/Solvent | Et₃N / THF | Et₃N acts as both the base and a solvent component. THF helps with solubility. |
| Temperature | Room Temperature | The reaction is often efficient at mild temperatures.[9] |
Conclusion and Future Directions
The palladium-catalyzed cross-coupling of this compound offers a reliable and regioselective pathway to a diverse array of functionalized pyridine derivatives. By leveraging the inherent reactivity difference between the C-Br and C-Cl bonds, chemists can selectively modify the C6 position, preserving the C2 position for subsequent synthetic manipulations. The protocols outlined in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide a solid foundation for researchers. Future work in this area may focus on developing catalytic systems that can reverse the inherent regioselectivity, enabling selective functionalization at the C2 position in the presence of the C6-bromo substituent, thereby opening up even more avenues for molecular diversification.
References
- 1. nbinno.com [nbinno.com]
- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
Strategic Scale-Up Synthesis of 6-Bromo-2-chloro-3-fluoropyridine Derivatives: Protocols and Field Insights
An Application Note for Researchers and Drug Development Professionals
Introduction: The Strategic Value of the 6-Bromo-2-chloro-3-fluoropyridine Scaffold
In the landscape of modern medicinal and agricultural chemistry, the highly functionalized pyridine core represents a privileged scaffold. Among these, this compound has emerged as a particularly valuable building block.[1][2] Its unique substitution pattern offers three distinct points for chemical modification, each with orthogonal reactivity. The fluorine atom at the 3-position can significantly enhance metabolic stability and binding affinity of the final active pharmaceutical ingredient (API), while the chloro and bromo substituents at the 2- and 6-positions, respectively, serve as versatile handles for introducing molecular complexity.[1]
This guide provides a detailed framework for the scale-up synthesis and derivatization of this key intermediate. We move beyond simple procedural lists to explain the underlying chemical principles and address the practical challenges—such as reaction control, byproduct formation, and large-scale purification—that are critical for transitioning from bench-scale discovery to kilogram-scale production.
Part 1: Accessing the Core Intermediate: Synthetic Pathways to this compound
The economic viability and overall efficiency of any derivatization campaign begin with a robust synthesis of the core scaffold. Several strategies can be envisioned, with the choice depending on the availability of starting materials and scale of production. A common and effective approach involves a sequence of bromination and a modified Balz-Schiemann reaction from a suitable aminopicoline precursor, a method detailed in patent literature for analogous compounds.[3][4]
Caption: High-level overview of a potential synthetic route.
Part 2: Orthogonal Derivatization Strategies
The synthetic power of this compound lies in the differential reactivity of its halogen substituents. The chlorine at the C-2 position is activated for nucleophilic aromatic substitution (SNAr), while the bromine at the C-6 position is primed for metal-catalyzed cross-coupling reactions. This orthogonality is the key to building complex molecules in a controlled, stepwise manner.
The electron-withdrawing effect of the pyridine nitrogen atom significantly activates the C-2 and C-4 positions towards nucleophilic attack.[5] Consequently, the C-2 chlorine can be readily displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates, often under relatively mild conditions.[6][7] This reaction proceeds through a resonance-stabilized Meisenheimer intermediate.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
The C-6 bromine is an excellent leaving group for transition metal-catalyzed reactions, most notably the Suzuki-Miyaura cross-coupling.[8][9] This reaction allows for the formation of a new carbon-carbon bond by coupling the pyridine scaffold with a boronic acid or ester in the presence of a palladium catalyst and a base.[10][11] The Suzuki reaction is renowned for its functional group tolerance and reliability, making it a cornerstone of modern drug discovery and process development.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Part 3: Scale-Up Protocols and Methodologies
The following protocols are designed to provide a robust starting point for the multi-gram to kilogram-scale synthesis of derivatives.
Objective: To synthesize 6-Bromo-3-fluoro-N-propylpyridin-2-amine.
Core Principle: This protocol leverages the high reactivity of the C-2 chloro position. The choice of a polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) facilitates the SNAr reaction, while a mild inorganic base is sufficient to drive the reaction to completion. Temperature control is critical to prevent side reactions.
Materials & Equipment:
-
Reactants: this compound (1.00 kg, 4.75 mol), Propylamine (0.42 kg, 7.13 mol, 1.5 eq), Potassium Carbonate (0.98 kg, 7.13 mol, 1.5 eq).
-
Solvent: N-Methyl-2-pyrrolidone (NMP), 5 L.
-
Equipment: 20 L jacketed glass reactor with overhead stirrer, temperature probe, condenser, and nitrogen inlet/outlet.
Procedure:
-
Reactor Setup: Assemble, clean, and dry the 20 L reactor. Purge with nitrogen.
-
Charging: Charge the reactor with this compound (1.00 kg), potassium carbonate (0.98 kg), and NMP (5 L).
-
Inerting: Begin stirring (150-200 RPM) and sparge the slurry with nitrogen for 30 minutes to ensure an inert atmosphere.
-
Reagent Addition: Add propylamine (0.42 kg) to the reactor via an addition funnel over 30-45 minutes. A slight exotherm is expected; maintain the internal temperature below 30°C using the reactor jacket.
-
Reaction: Heat the reaction mixture to 80-85°C and hold for 4-6 hours.
-
Monitoring: Monitor the reaction progress by HPLC. Take an aliquot, dilute with acetonitrile, and analyze for the disappearance of the starting material. The reaction is complete when <1% of the starting material remains.
-
Cool-down & Quench: Once complete, cool the reactor to 20-25°C. Slowly and carefully add water (10 L) to the reactor over 1 hour. The product will precipitate.
-
Isolation: Filter the resulting slurry and wash the cake with water (2 x 2 L).
-
Drying: Dry the solid product in a vacuum oven at 50°C until a constant weight is achieved.
Expected Outcome: Yield: 1.0-1.1 kg (90-95% yield) of off-white to light-yellow solid with a purity of >98% by HPLC.
Objective: To synthesize 2-Chloro-3-fluoro-6-(4-methoxyphenyl)pyridine.
Core Principle: This protocol utilizes a robust palladium catalyst system for the Suzuki coupling. The choice of a biphasic solvent system (Toluene/Water) with a phase-transfer effect from the base (K₃PO₄) is common in scale-up operations to facilitate product isolation and catalyst removal.[8] Rigorous degassing is mandatory to prevent oxidation and deactivation of the Pd(0) catalyst.
Materials & Equipment:
-
Reactants: this compound (100 g, 0.475 mol), (4-methoxyphenyl)boronic acid (80 g, 0.523 mol, 1.1 eq), Potassium Phosphate (K₃PO₄, 202 g, 0.950 mol, 2.0 eq).
-
Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0), 5.5 g, 1 mol%).
-
Solvents: Toluene (1 L), Deionized Water (0.5 L).
-
Equipment: 3 L multi-neck round-bottom flask, mechanical stirrer, condenser, temperature probe, nitrogen inlet.
Procedure:
-
Reactor Setup: Set up the flask for mechanical stirring under a nitrogen atmosphere.
-
Charging: To the flask, add this compound (100 g), (4-methoxyphenyl)boronic acid (80 g), K₃PO₄ (202 g), and toluene (1 L).
-
Degassing: Begin stirring and bubble nitrogen gas through the suspension for at least 1 hour to remove dissolved oxygen. This step is critical for catalyst performance.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (5.5 g) to the flask under a positive pressure of nitrogen.
-
Aqueous Phase: Add the degassed deionized water (0.5 L).
-
Reaction: Heat the mixture to 85-90°C with vigorous stirring to ensure good mixing between the phases. Maintain for 6-8 hours.
-
Monitoring: Monitor the reaction progress by HPLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Separate the organic layer. Extract the aqueous layer with toluene (2 x 200 mL).
-
Washing: Combine the organic layers and wash with 2M NaOH (200 mL) followed by brine (200 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
| Parameter | Protocol 1: SNAr Amination | Protocol 2: Suzuki Coupling |
| Scale | 1.00 kg | 100 g |
| Key Reagents | Propylamine, K₂CO₃ | (4-methoxyphenyl)boronic acid, K₃PO₄ |
| Catalyst | None | Pd(PPh₃)₄ (1 mol%) |
| Solvent System | NMP | Toluene / Water |
| Temperature | 80-85°C | 85-90°C |
| Typical Time | 4-6 hours | 6-8 hours |
| Typical Yield | 90-95% | 85-92% |
| Purity (Crude) | >95% (after precipitation) | >90% (after work-up) |
Part 4: Preparative Purification and Analysis
Scaling up purification requires shifting from chromatography-heavy lab methods to more robust, economical techniques.[12][13]
-
Crystallization: This is the preferred method for purifying solid intermediates at scale.[14][15] The key is to identify a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.
-
Liquid-Liquid Extraction: A well-designed aqueous work-up is the first line of defense in purification. Acidic or basic washes can remove unreacted starting materials and certain byproducts.
-
Palladium Removal: Residual palladium from Suzuki couplings is a major concern for pharmaceutical intermediates. After the primary work-up, treatment of the organic solution with activated carbon or a specialized palladium scavenger may be necessary.
-
Analytical Control: Rigorous analytical monitoring is essential. High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing purity and reaction completion.[16] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) confirms the structure of the final product, and Mass Spectrometry (MS) helps in identifying any low-level impurities.
Part 5: Safety and Handling on Scale
Substituted halopyridines should be handled with care, assuming they are toxic and irritant.[17][18]
-
Hazard Identification: These compounds are typically classified as harmful if swallowed or in contact with skin, and cause skin and serious eye irritation.[17] Always consult the specific Safety Data Sheet (SDS) for the material being handled.
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses with side shields, and chemically resistant gloves (e.g., nitrile).[19]
-
Engineering Controls: All operations, especially charging solids and handling solvents, must be performed in a well-ventilated fume hood or a walk-in hood for larger scales.
-
Waste Disposal: Halogenated organic waste must be collected in designated, properly labeled containers for disposal according to local, state, and federal regulations.[19]
Conclusion
The this compound scaffold offers a robust and versatile platform for the synthesis of complex molecules in drug discovery and development. Successful scale-up hinges on a deep understanding of its orthogonal reactivity, careful control of reaction parameters, and the implementation of scalable purification strategies. By applying the principles and protocols outlined in this guide, researchers and development professionals can effectively harness the synthetic potential of this valuable intermediate, accelerating the path from laboratory concept to pilot-plant production.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. yufengchemicals.com [yufengchemicals.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. mdpi.com [mdpi.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. biosynce.com [biosynce.com]
- 13. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. shyzchem.com [shyzchem.com]
- 15. Purification & Separation | Chromatography | HPLC | CDMO [pharmacompass.com]
- 16. helixchrom.com [helixchrom.com]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
- 19. aksci.com [aksci.com]
Application Note: 6-Bromo-2-chloro-3-fluoropyridine as a Strategic Intermediate for the Synthesis of Active Pharmaceutical Ingredients
Abstract
This technical guide provides an in-depth analysis of 6-bromo-2-chloro-3-fluoropyridine, a pivotal heterocyclic building block in modern medicinal chemistry. Its unique trifunctional halogenation pattern (Br, Cl, F) offers a platform for selective and sequential chemical modifications, making it an indispensable intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs).[1] This document outlines the compound's physicochemical properties, safety protocols, and its strategic application in key palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions are provided to guide researchers and drug development professionals in leveraging this versatile intermediate for the creation of novel therapeutic agents.[1]
Introduction: The Strategic Advantage of Polysubstituted Pyridines
The pyridine scaffold is a ubiquitous motif in pharmaceuticals, prized for its ability to engage in hydrogen bonding and other key interactions within biological targets. The strategic introduction of halogen atoms onto this ring system profoundly influences the molecule's physicochemical and biological properties.[2] this compound (CAS No. 1211591-93-3) has emerged as a particularly valuable intermediate due to its differentiated reactivity. The presence of three distinct halogen atoms—bromine, chlorine, and fluorine—at specific positions allows for a programmed, regioselective approach to molecular assembly.
The bromine atom at the C6 position is the most labile site for palladium-catalyzed C-C and C-N bond formation. The chlorine at the C2 position offers a secondary site for similar couplings under more forcing conditions. Meanwhile, the fluorine atom at the C3 position is generally stable and is carried through into the final API, where it can enhance metabolic stability, binding affinity, and lipophilicity.[1][3] This inherent hierarchy of reactivity makes this compound a powerful tool for building molecular complexity in a controlled and efficient manner, serving as a cornerstone for the synthesis of novel drugs.[1][4]
Physicochemical Properties and Safety Data
A thorough understanding of the compound's properties is essential for its effective and safe use in a laboratory setting.
Compound Data Summary
| Property | Value | Source(s) |
| CAS Number | 1211591-93-3 | [5][6] |
| Molecular Formula | C₅H₂BrClFN | [5][6] |
| Molecular Weight | 210.43 g/mol | [5][6] |
| Purity | ≥95% | [5] |
| Appearance | Solid | [2] |
| Storage Conditions | 2-8°C, Inert Atmosphere | [2][5] |
| SMILES | FC1=CC=C(Br)N=C1Cl | [5][7] |
| InChI | 1S/C5H2BrClFN/c6-4-2-1-3(8)5(7)9-4/h1-2H | [2][6] |
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated fume hood.[8]
-
Hazard Statements: Causes skin and serious eye irritation. May cause respiratory irritation.[8][9]
-
Precautionary Measures:
-
First Aid:
-
IF ON SKIN: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[8]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[8]
-
IF INHALED: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]
-
Always consult the full Safety Data Sheet (SDS) from the supplier before use.[8][9][10]
Core Applications in API Synthesis: Palladium-Catalyzed Cross-Coupling
The primary utility of this compound lies in its capacity for selective palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds is the cornerstone of its synthetic value.
Workflow for Sequential Functionalization
The logical workflow for using this intermediate involves leveraging the higher reactivity of the C-Br bond first, followed by a subsequent reaction at the C-Cl position. This allows for the stepwise introduction of two different functionalities.
Caption: Sequential cross-coupling workflow for this compound.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds, typically between an organoboron species and an organic halide.[11][12] For this compound, this reaction proceeds with high selectivity at the more reactive C6-Br bond.
Mechanism Rationale: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the C-Br bond. This is the rate-determining step and occurs preferentially at the weaker C-Br bond over the stronger C-Cl bond. This is followed by transmetalation with the activated boronic acid (or ester) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[12][13]
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, a linkage central to a vast number of pharmaceuticals.[14][15] This reaction can be directed selectively to either the C6-Br or the C2-Cl position by carefully tuning reaction conditions, ligands, and the base.[16][17]
Mechanism Rationale: Similar to the Suzuki reaction, the process involves oxidative addition of Pd(0) to the aryl halide. The resulting palladium(II) complex then coordinates with the amine. A base facilitates the deprotonation of the amine, forming a palladium-amido complex. Reductive elimination from this complex forms the desired C-N bond and regenerates the active Pd(0) catalyst.[14][18] Achieving selectivity between the C-Br and C-Cl sites often involves exploiting lower reaction temperatures for the more reactive C-Br bond.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocols
The following protocols are representative examples and should be optimized for specific substrates and scales. All operations must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C6-Position
This protocol describes the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.03 equiv)
-
RuPhos (0.06 equiv)
-
Sodium Carbonate (Na₂CO₃) (3.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and sodium carbonate.
-
Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ and RuPhos ligand. Add this catalyst/ligand mixture to the Schlenk flask.
-
Rationale: Pre-mixing ensures proper complex formation. RuPhos is a bulky, electron-rich phosphine ligand that facilitates the oxidative addition and reductive elimination steps, particularly for challenging substrates.[19]
-
-
Inerting: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Rationale: The Pd(0) active catalyst is oxygen-sensitive. Removing oxygen is critical to prevent catalyst degradation and ensure high yield.
-
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Rationale: The aqueous base (Na₂CO₃) is required to activate the boronic acid for the transmetalation step.[13] Dioxane is an effective solvent for dissolving the organic components. Degassing the solvent removes dissolved oxygen.
-
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Rationale: Elevated temperature is necessary to overcome the activation energy for the catalytic cycle.
-
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective Buchwald-Hartwig Amination at the C6-Position
This protocol details the amination of the C6-position with a secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Secondary Amine (e.g., Morpholine) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
Vessel Preparation: To a glovebox or an oven-dried Schlenk flask, add the Pd₂(dba)₃, Xantphos ligand, and sodium tert-butoxide.
-
Inerting: Seal the flask, remove from the glovebox (if used), and place under a positive pressure of inert gas.
-
Reagent Addition: Add the anhydrous toluene, followed by the secondary amine, and finally a solution of this compound in toluene.
-
Rationale: Using anhydrous solvent is critical as water can hydrolyze the base and interfere with the catalyst.
-
-
Reaction: Heat the mixture to 90-110 °C for 6-18 hours, monitoring by TLC or LC-MS.
-
Rationale: This reaction typically requires heat to drive the catalytic turnover efficiently.
-
-
Work-up: After cooling, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with an organic solvent like ethyl acetate.
-
Rationale: The quench neutralizes the strong base.
-
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography.
Conclusion
This compound is a high-value, versatile intermediate that enables the efficient and controlled synthesis of complex pharmaceutical targets.[1] Its distinct halogen substituents allow for programmed, sequential cross-coupling reactions, providing a robust platform for generating molecular diversity. By mastering the application of selective Suzuki-Miyaura and Buchwald-Hartwig reactions, researchers can significantly streamline synthetic routes to novel APIs, accelerating the drug discovery and development process. The protocols and insights provided herein serve as a foundational guide for harnessing the full synthetic potential of this powerful building block.
References
- 1. nbinno.com [nbinno.com]
- 2. 1211591-93-3 | this compound [fluoromart.com]
- 3. benchchem.com [benchchem.com]
- 4. 6-Bromo-3-chloro-2-fluoropyridine [myskinrecipes.com]
- 5. chemscene.com [chemscene.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chemscene.com [chemscene.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Strategic Functionalization of 6-Bromo-2-chloro-3-fluoropyridine with Organometallic Reagents
Introduction: The Strategic Value of 6-Bromo-2-chloro-3-fluoropyridine in Synthesis
Substituted pyridines are foundational scaffolds in modern drug discovery, present in a vast array of therapeutic agents due to their ability to act as bioisosteres of phenyl rings while offering improved solubility and metabolic profiles.[1][2] The compound this compound is a highly valuable and versatile building block for medicinal chemists.[3] Its trifunctional nature, featuring three distinct halogen atoms, offers a platform for sequential and highly regioselective chemical modifications. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, particularly in palladium-catalyzed cross-coupling reactions, is the cornerstone of its synthetic utility.
This guide provides an in-depth analysis and detailed protocols for the reaction of this compound with various classes of organometallic reagents. We will explore the principles of selective functionalization and provide field-proven methodologies for researchers aiming to leverage this key intermediate in the synthesis of complex molecules for pharmaceutical and agrochemical applications.
Pillar 1: The Principle of Regioselective Reactivity
The synthetic utility of this compound hinges on the predictable and controllable regioselectivity of its reactions. In palladium-catalyzed cross-coupling, the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The energy barrier for this step is dictated by the bond dissociation energy of the C-X bond, which follows the general trend: C-I < C-Br < C-Cl << C-F.[4]
Therefore, the C-Br bond at the C6 position is significantly more reactive towards palladium(0) than the C-Cl bond at the C2 position. This inherent reactivity difference allows for selective functionalization at the C6 position under carefully controlled conditions, leaving the C-Cl bond intact for subsequent transformations. The C-F bond at the C3 position is generally inert to these coupling conditions.[5]
Section 1: Palladium-Catalyzed C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are the most powerful tools for elaborating the this compound core. By selecting the appropriate organometallic reagent, a diverse array of carbon-based substituents can be introduced with high precision at the C6 position.
Sonogashira Coupling: Introduction of Alkynyl Scaffolds
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, introducing valuable alkynyl moieties that can serve as handles for further chemistry (e.g., click reactions, cyclizations) or as integral parts of a final pharmacophore.[6][7] The reaction is catalyzed by palladium and typically requires a copper(I) co-catalyst.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a Pd(0) source (like Pd(PPh₃)₄) and a Cu(I) salt (CuI) is standard. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which accelerates the transmetalation step.[6]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
-
Solvent: Aprotic polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used to ensure the solubility of all reaction components.
-
Temperature: These reactions can often be run at room temperature, which is advantageous for substrates with sensitive functional groups.[8]
Experimental Protocol: Selective Sonogashira Coupling at C6
This protocol is adapted from a highly successful coupling performed on the analogous 6-bromo-3-fluoro-2-cyanopyridine.[8]
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.), and Copper(I) iodide (0.1 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF and anhydrous, degassed triethylamine (Et₃N) in a 2:1 v/v ratio. Stir the mixture for 5 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv.) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Resuspend the residue in ethyl acetate and wash with saturated aqueous ammonium chloride, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the 6-alkynyl-2-chloro-3-fluoropyridine product.
Experimental Workflow: Sonogashira Coupling
Caption: Workflow for selective Sonogashira coupling at C6.
Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Groups
The Suzuki-Miyaura coupling is arguably the most widely used C-C bond-forming reaction, prized for the stability and low toxicity of its organoboron reagents.[9][10] It allows for the selective formation of biaryl and heteroaryl-aryl structures, which are privileged motifs in medicinal chemistry.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) complex like Pd₂(dba)₃ is used with a phosphine ligand. The ligand stabilizes the palladium center and modulates its reactivity. For electron-deficient pyridines, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) are often required to promote the oxidative addition step.[9] Pd(dppf)Cl₂ is also a robust and reliable catalyst for this transformation.[11]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation.[9] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.
-
Solvent System: The reaction is often performed in a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DME) and water, as the presence of water can accelerate the transmetalation step.
Experimental Protocol: Selective Suzuki Coupling at C6
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2 equiv.), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 equiv.), and powdered potassium carbonate (K₂CO₃) (2.0 equiv.).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 v/v ratio) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-18 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the 6-aryl-2-chloro-3-fluoropyridine.
Stille and Negishi Couplings: Alternative C-C Bond Formations
While the Suzuki coupling is often preferred, Stille (using organostannanes) and Negishi (using organozincs) couplings offer valuable alternatives, particularly when the desired coupling partner is difficult to prepare as a boronic acid.[4][12]
-
Stille Coupling: Utilizes air- and moisture-stable organostannane reagents but suffers from the toxicity of tin byproducts.[12][13] The mechanism is very similar to the Suzuki coupling, but it does not typically require a base.
-
Negishi Coupling: Employs highly reactive organozinc reagents, which must be prepared and handled under strictly anhydrous and anaerobic conditions.[4] The high reactivity often allows for lower reaction temperatures and shorter reaction times.
The general principles of regioselectivity (C6 over C2) and catalyst/ligand choice are analogous to the Suzuki coupling.
Table 1: Representative Conditions for C-C Coupling at the C6-Position
| Reaction Type | Organometallic Reagent | Catalyst / Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 85-95 |
| Suzuki | Phenylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 80-95 |
| Stille | (Tributylstannyl)benzene | Pd(PPh₃)₄ | None | Toluene | 110 | 75-90 |
| Negishi | Phenylzinc Chloride | Pd(P(t-Bu)₃)₂ | None | THF | 65 | 80-95 |
Yields are estimated based on reactions with similar substrates and are for illustrative purposes.
Section 2: Palladium-Catalyzed C-N Bond Formation
Buchwald-Hartwig Amination: Direct Amination at C6
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, providing direct access to arylamines which are critical structures in pharmaceuticals.[14] This reaction allows for the selective coupling of primary or secondary amines at the C6 position of the pyridine core.
Causality Behind Experimental Choices:
-
Catalyst System: Similar to Suzuki coupling, a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) is used with a bulky, electron-rich phosphine ligand. Ligands like Xantphos or BINAP are particularly effective for amination reactions as they promote the reductive elimination step to form the C-N bond.[1][15]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common choice, although other bases like Cs₂CO₃ or K₃PO₄ can also be used. The base deprotonates the amine in the catalytic cycle.
-
Solvent: Anhydrous, non-protic solvents such as toluene or 1,4-dioxane are essential.
Experimental Protocol: Selective Buchwald-Hartwig Amination at C6
-
Reaction Setup: In a glovebox or under a stream of argon, add to a Schlenk tube: Pd₂(dba)₃ (0.02 equiv.), BINAP (0.06 equiv.), and Sodium tert-butoxide (NaOt-Bu) (1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and anhydrous toluene.
-
Amine Addition: Add the desired amine (1.2 equiv.).
-
Reaction: Seal the tube and heat the mixture to 100 °C with stirring for 12-24 hours.
-
Work-up: After cooling, pass the reaction mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Purify the residue by flash column chromatography to yield the desired 6-amino-2-chloro-3-fluoropyridine derivative.
Section 3: Halogen-Metal Exchange Reactions
For functionalization via carbanionic intermediates, halogen-metal exchange offers a powerful alternative to palladium catalysis. This approach is particularly useful for introducing alkyl groups or for reactions with electrophiles like aldehydes, ketones, or CO₂.
Causality Behind Experimental Choices: The C-Br bond is more susceptible to halogen-metal exchange than the C-Cl bond. This reaction is typically performed at very low temperatures (-78 °C) to prevent side reactions and decomposition of the highly reactive organometallic intermediate.
Grignard Reagent Formation via Br/Mg Exchange
Direct insertion of magnesium metal into aryl halides can be sluggish. A more reliable method is a bromine-magnesium exchange reaction using a commercially available Grignard reagent like isopropylmagnesium chloride (iPrMgCl).[16]
Experimental Protocol: Selective Grignard Formation at C6
-
Reaction Setup: To a flame-dried, three-necked flask under an argon atmosphere, add a solution of this compound (1.0 equiv.) in anhydrous THF.
-
Cooling: Cool the solution to -15 °C in an ice-salt bath.
-
Grignard Exchange: Slowly add a solution of isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl, 1.1 equiv.) dropwise, maintaining the internal temperature below -10 °C.
-
Intermediate Formation: Stir the mixture at this temperature for 1-2 hours. The formation of the 2-chloro-3-fluoro-6-pyridylmagnesium chloride is now complete.
-
Electrophilic Quench: Cool the solution to the desired temperature (often -78 °C to 0 °C depending on the electrophile) and add the electrophile (e.g., an aldehyde, ketone, or DMF) dropwise.
-
Work-up: After the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution. Extract with an organic solvent (e.g., ethyl acetate), wash, dry, and purify by column chromatography.
Organolithium Formation via Br/Li Exchange
Similar to Grignard formation, a bromine-lithium exchange can be achieved using an alkyllithium reagent like n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) at low temperature. The resulting organolithium species is highly reactive.
Reaction Mechanism Overview: Palladium-Catalyzed Suzuki Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Conclusion and Future Outlook
This compound is a powerful synthetic intermediate whose utility is unlocked through the predictable and selective reactivity of its halogen substituents. Palladium-catalyzed cross-coupling reactions, particularly Suzuki, Sonogashira, and Buchwald-Hartwig aminations, provide reliable and high-yielding pathways to functionalize the C6 position while preserving the C2-chloro substituent for subsequent diversification. Furthermore, halogen-metal exchange offers a complementary strategy for introducing a different set of functionalities. The protocols and principles outlined in this guide provide a robust framework for researchers to confidently employ this versatile building block in the pursuit of novel, high-value molecules for the life sciences and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Negishi Coupling [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Stille reaction - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
improving the yield of 6-Bromo-2-chloro-3-fluoropyridine reactions
Welcome to the technical support center for 6-Bromo-2-chloro-3-fluoropyridine (CAS 1211591-93-3). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile trifunctionalized pyridine building block. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize reaction yields and overcome common experimental hurdles.
Introduction to the Reactivity of this compound
This compound is a highly valuable intermediate in the synthesis of pharmaceuticals and agrochemicals due to its unique substitution pattern.[1][2] The three distinct halogen atoms (Br, Cl, F) offer orthogonal reactivity, allowing for sequential and site-selective functionalization. Understanding the inherent electronic properties of the substituted pyridine ring is paramount to achieving high yields and the desired regioselectivity.
The pyridine nitrogen acts as a strong electron-withdrawing group, rendering the C2 (α-position) and C6 (α-position) particularly electron-deficient and thus susceptible to nucleophilic attack. The fluorine at C3 further enhances this effect through induction. This electronic landscape dictates the preferred reaction pathways:
-
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): These reactions proceed via oxidative addition of the catalyst to the carbon-halogen bond. The reaction rate is primarily governed by bond dissociation energy, which follows the trend C-Br > C-Cl >> C-F. Therefore, the C6-Bromo position is the most reactive site for these transformations.[3][4]
-
Nucleophilic Aromatic Substitution (SNAr): This pathway involves the addition of a nucleophile to the electron-deficient ring, followed by the elimination of a halide. The rate is influenced by both the electron-withdrawing nature of the ring and the ability of the halogen to stabilize the intermediate and act as a leaving group. For heteroaromatics, the reactivity order is often C-F > C-Cl > C-Br.[5][6] The C2-Chloro position, being alpha to the nitrogen, is highly activated and a primary site for SNAr.
This dichotomy in reactivity is the key to selectively functionalizing the molecule.
Frequently Asked Questions (FAQs)
Q1: Which position on this compound is most reactive in a Suzuki-Miyaura coupling reaction?
A1: The C6-Bromo position is the most reactive site. The mechanism of Suzuki coupling relies on the oxidative addition of the palladium catalyst to the carbon-halogen bond. The C-Br bond has a lower bond dissociation energy than the C-Cl bond, making it significantly more susceptible to cleavage by the Pd(0) catalyst.[3][4] Yields can be compromised if the reaction is not properly controlled, but selectivity for the C-Br position is generally high under standard conditions.
Q2: I want to introduce an amine via Buchwald-Hartwig amination. Which halogen will be displaced?
A2: Similar to Suzuki coupling, the Buchwald-Hartwig amination will preferentially occur at the C6-Bromo position. The catalytic cycle is also initiated by oxidative addition, favoring the weaker C-Br bond.[7][8] A study on the closely related 5-bromo-2-chloro-3-fluoropyridine demonstrated that using a palladium catalyst with a suitable ligand (e.g., Pd₂(dba)₃ with Xantphos) resulted in exclusive substitution of the bromide.[9]
Q3: Can I perform a Nucleophilic Aromatic Substitution (SNAr) to displace the bromine?
A3: It is highly unlikely under typical SNAr conditions. SNAr reactions are favored at the most electron-deficient positions and with halogens that are good leaving groups in this context (F > Cl > Br). The C2-Chloro position is significantly more activated towards SNAr due to its alpha position relative to the pyridine nitrogen. Attempting SNAr with strong nucleophiles will almost certainly lead to substitution at the C2-Cl position.[9]
Q4: What is the expected order of reactivity for sequential functionalization?
A4: A common and effective strategy is to first perform a palladium-catalyzed cross-coupling at the C6-Br position. This leaves the C2-Cl and C3-F bonds intact for subsequent reactions. Following the initial coupling, an SNAr reaction can then be performed, which will typically target the C2-Cl position. More forcing conditions may be required to substitute the C3-F position.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
This section addresses common issues encountered during Suzuki-Miyaura and Buchwald-Hartwig reactions at the C6-Bromo position.
Issue 1: Low or No Yield of the Desired C6-Coupled Product
Low conversion is a frequent problem, often stemming from catalyst deactivation or suboptimal reaction parameters.
| Potential Cause | Explanation & Recommended Solution |
| Catalyst Deactivation | The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. Oxygen can also irreversibly oxidize the active Pd(0) catalyst.[10] Solution: 1. Use Bulky Ligands: Employ sterically hindered phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These shield the metal center and prevent poisoning by the substrate.[11] 2. Thorough Degassing: Ensure all solvents and the reaction headspace are rigorously deoxygenated. Use methods like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[12] |
| Inefficient Transmetalation (Suzuki) | The transfer of the organoboron group to the palladium complex can be sluggish, especially with electron-deficient heteroaryl halides. The choice of base is critical for activating the boronic acid.[13] Solution: 1. Base Selection: Screen different bases. Stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃. Ensure the base is finely powdered and anhydrous. 2. Solvent System: A mixture of an organic solvent (e.g., Dioxane, Toluene, THF) and water is typically required to dissolve both the organic substrate and the inorganic base. Optimize the ratio (e.g., 4:1 or 10:1 organic:water).[13] |
| Protodeboronation (Suzuki Side Reaction) | The boronic acid can be unstable, especially in the presence of aqueous base and heat, leading to the replacement of the -B(OH)₂ group with a hydrogen atom.[10] Solution: 1. Use Boronic Esters: Consider using the corresponding pinacol ester (Bpin) of the boronic acid, which is more stable towards hydrolysis. 2. Minimize Water: Use the minimum amount of water necessary for the base to be effective. 3. Reaction Time: Do not run the reaction for an excessively long time, as this increases the likelihood of decomposition. Monitor by TLC or LC-MS. |
| Suboptimal Temperature | Cross-coupling reactions involving less reactive chloro-substituted heteroaromatics (even when targeting the bromo-position) often require sufficient thermal energy.[14] Solution: Increase the temperature, typically to a range of 80-110 °C. If thermal instability is a concern, microwave irradiation can be an effective alternative to achieve the necessary temperature over a shorter duration.[15] |
Issue 2: Formation of Significant Byproducts
The appearance of unexpected spots on a TLC plate can indicate side reactions that consume starting material and complicate purification.
| Potential Cause | Explanation & Recommended Solution |
| Homocoupling of Boronic Acid (Suzuki) | Two molecules of the boronic acid coupling to form a biaryl byproduct is a common side reaction, often promoted by the presence of oxygen.[10] Solution: 1. Strictly Inert Atmosphere: As with catalyst deactivation, rigorous degassing is crucial.[12] 2. Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess which can favor homocoupling. |
| Hydrodehalogenation (Debromination) | The C6-Br bond is replaced by a hydrogen atom, yielding 2-chloro-3-fluoropyridine. This can occur if the reductive elimination step is slow relative to competing pathways like β-hydride elimination from intermediates or reaction with trace water.[7] Solution: 1. Ensure Anhydrous Conditions: Use anhydrous solvents and dry all reagents thoroughly. 2. Optimize Ligand: The choice of ligand can influence the rate of reductive elimination. Screening different ligands may be necessary. |
| Reaction at C2-Chloro Position | While unlikely, under very harsh conditions or with specific catalyst systems designed for C-Cl activation, some minor coupling at the C2 position could occur.[3] Solution: 1. Milder Conditions: Use lower temperatures and shorter reaction times that are sufficient for C-Br activation but not C-Cl. 2. Ligand Choice: Avoid catalyst/ligand systems known for high activity towards aryl chlorides if selectivity is a problem. |
Troubleshooting Workflow for Cross-Coupling
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr) Reactions
This section focuses on issues related to the substitution of the C2-Chloro group with common nucleophiles (e.g., amines, alkoxides).
Issue 1: Reaction is Sluggish or Does Not Proceed
SNAr reactions on this substrate should be relatively facile at the C2 position, but failure can occur.
| Potential Cause | Explanation & Recommended Solution |
| Insufficient Nucleophilicity | The incoming nucleophile may not be strong enough to attack the electron-deficient pyridine ring. Solution: 1. Use a Stronger Base: If using a neutral nucleophile (e.g., an alcohol or amine), ensure a strong, non-nucleophilic base (e.g., NaH, KOtBu) is used in stoichiometric amounts to fully deprotonate it and generate the more potent anionic nucleophile.[5] 2. Increase Temperature: SNAr reactions often require heat. Typical temperatures range from 50 °C to 120 °C. |
| Poor Solvent Choice | The solvent must be able to dissolve the substrate and the nucleophile, and it should be aprotic to avoid solvating and deactivating the nucleophile. Solution: Use polar aprotic solvents like DMF, DMSO, or THF. These solvents effectively solvate the cation of the nucleophilic salt but leave the anion relatively "bare" and highly reactive.[16] |
| Proton Source Quenching Nucleophile | Trace amounts of water or other protic impurities in the reaction can protonate the nucleophile, rendering it inactive. Solution: Use anhydrous solvents and ensure all glassware is oven- or flame-dried before use. Perform the reaction under an inert atmosphere. |
Issue 2: Lack of Selectivity / Multiple Products
While C2-Cl is the most likely site for SNAr, side reactions can occur under certain conditions.
| Potential Cause | Explanation & Recommended Solution |
| Reaction at C3-Fluorine | The C-F bond is highly activated towards SNAr. While C2-Cl is generally more reactive due to its position, very harsh conditions (high temperatures, very strong nucleophiles) could lead to competitive substitution at C3. A study on a similar pyridine system showed that SNAr at the fluorine could be achieved under specific conditions.[9] Solution: 1. Lower the Temperature: Use the minimum temperature required for substitution at the C2 position. 2. Control Stoichiometry: Use of a large excess of the nucleophile may drive the reaction towards multiple substitutions. Start with 1.0-1.2 equivalents. |
| Decomposition | The substrate or product may be unstable under the reaction conditions (e.g., strong base, high heat), leading to a complex mixture. Solution: 1. Screen Conditions: Perform small-scale test reactions at different temperatures and reaction times to find an optimal balance between conversion and decomposition. 2. Protecting Groups: If the nucleophile contains other sensitive functional groups, they may need to be protected prior to the SNAr reaction. |
Reaction Pathway Selection
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C6-Position
This protocol is a general starting point and may require optimization for specific boronic acids.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., 4:1 ratio, to make a 0.1 M solution with respect to the starting material) via syringe.
-
Reaction: Place the vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 2-12 hours), cool the reaction to room temperature.
-
Work-up: Dilute the mixture with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective Nucleophilic Aromatic Substitution at the C2-Position with an Amine
This protocol is a general method; reaction time and temperature will vary based on the amine's nucleophilicity.
-
Reaction Setup: To a dry, sealable reaction vial equipped with a stir bar, add this compound (1.0 eq) and the desired amine (1.1 eq).
-
Base Addition: If the amine is secondary, add a non-nucleophilic base like cesium carbonate (Cs₂CO₃, 1.5 eq). For less nucleophilic primary amines, a stronger base may be needed.
-
Solvent Addition: Add anhydrous, polar aprotic solvent (e.g., DMF or DMSO) to achieve a concentration of approximately 0.2 M.
-
Reaction: Seal the vial tightly and place it in a preheated oil bath at 80-120 °C. Stir the reaction mixture.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).
-
Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. research.rug.nl [research.rug.nl]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Purification of 6-Bromo-2-chloro-3-fluoropyridine
Welcome to the technical support guide for the purification of 6-Bromo-2-chloro-3-fluoropyridine (CAS No. 1211591-93-3). This document is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions to common challenges encountered during the purification of this versatile synthetic intermediate.[1][2] The unique electronic properties conferred by the three distinct halogen substituents on the pyridine ring make this compound a valuable building block, but also present specific purification challenges.[3] This guide provides in-depth troubleshooting, FAQs, and validated protocols to ensure you achieve the desired purity for your downstream applications.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Issue 1: Column Chromatography Challenges
Q1: Why am I seeing significant peak tailing for my compound on a silica gel column?
A1: Peak tailing is a frequent issue when purifying basic compounds like pyridine derivatives on standard silica gel.[4] The primary cause is the interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica. This strong, non-ideal interaction slows the elution of a fraction of the analyte molecules, leading to a "tailing" effect on the chromatogram.
Solutions:
-
Mobile Phase Modification: Add a small amount of a competitive base to your eluent. Typically, 0.1-1% triethylamine (TEA) is sufficient to neutralize the active silanol sites, minimizing the unwanted interaction and leading to more symmetrical peaks.[5]
-
Alternative Stationary Phases: If peak tailing persists, consider switching to a less acidic stationary phase. Neutral alumina can be an effective alternative. For reversed-phase chromatography, use pH-stable columns (e.g., polymer-based or hybrid) that can tolerate a higher pH mobile phase (pH > 8), which keeps the pyridine nitrogen neutral and minimizes tailing.[4]
Q2: My product is co-eluting with an unknown impurity. How can I improve the separation?
A2: Co-elution occurs when the product and an impurity have very similar polarities in the chosen solvent system. Potential impurities could include regioisomers from the synthesis, starting materials, or closely related byproducts.
Solutions:
-
Optimize the Solvent System: Systematically screen different solvent systems. If you are using a standard hexane/ethyl acetate gradient, try switching to a system with different selectivity, such as dichloromethane/methanol or toluene/acetone. Even small adjustments in solvent ratios can significantly impact resolution.
-
Change the Stationary Phase: Switching from silica gel to a different stationary phase like a cyano- or phenyl-bonded phase can alter the separation mechanism.[4] These phases offer different types of interactions (e.g., π-π stacking) which can effectively resolve compounds that are inseparable on standard silica.
-
High-Efficiency Columns: For very difficult separations, using high-performance liquid chromatography (HPLC) with columns packed with smaller particles (e.g., sub-2 µm) can provide the necessary theoretical plates to achieve baseline separation.[4]
Q3: I'm experiencing low recovery of my compound after column chromatography. What is the likely cause?
A3: Low recovery can stem from several factors, including irreversible adsorption to the stationary phase or decomposition of the compound on the column.
Solutions:
-
Neutralize the Stationary Phase: As mentioned for peak tailing, the acidic nature of silica gel can sometimes lead to the decomposition of sensitive compounds. Using neutralized silica gel or adding a base like TEA to the eluent can mitigate this.[5]
-
Perform a 2D TLC Analysis: To check for on-plate degradation, run a two-dimensional TLC. Spot the crude mixture in one corner of a square TLC plate, develop it, dry the plate completely, rotate it 90 degrees, and develop it again in the same solvent system. If the compound is stable, the spot will move to a new position along the diagonal. Any spots appearing off the diagonal indicate degradation on the silica.[4] If degradation is observed, switching to a more inert stationary phase is recommended.[4]
Issue 2: Recrystallization Problems
Q1: My purified this compound product is an oil and will not crystallize. What should I do?
A1: "Oiling out" during recrystallization is a common problem that occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point. The presence of impurities can also inhibit crystal lattice formation.
Solutions:
-
Solvent System Modification: The choice of solvent is critical. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] If your compound oils out, try using a lower-boiling point solvent or a solvent mixture. For example, if you are using ethanol, try a mixture of ethanol and water, or switch to a system like ethyl acetate/hexane.
-
Slow Cooling: Rapid cooling often promotes oiling out. Allow the hot, saturated solution to cool slowly to room temperature before moving it to an ice bath. Gentle scratching of the inside of the flask with a glass rod at the solution's surface can introduce nucleation sites and induce crystallization.[6]
-
Seed Crystals: If you have a small amount of pure, solid material, adding a "seed crystal" to the cooled solution can provide a template for crystal growth.
Q2: The final yield after recrystallization is very low. How can I improve it?
A2: A low yield is most often caused by using too much solvent, which keeps a significant amount of the product dissolved in the mother liquor even after cooling.[6]
Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the boiling mixture until the solid just dissolves.[6]
-
Concentrate the Mother Liquor: After filtering your first crop of crystals, you can often recover more product by concentrating the mother liquor (e.g., by boiling off some of the solvent) and cooling it again to obtain a second crop. Be aware that the second crop may be less pure than the first.
-
Optimize the Solvent System: Ensure the chosen solvent has very low solubility for your compound at cold temperatures. A solvent in which the compound is moderately soluble at room temperature is often a poor choice for recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification strategy for this compound?
A1: A multi-step approach is often most effective. Start with an aqueous workup to remove any water-soluble or acid/base-labile impurities. A mild acidic wash (e.g., 1-2% aq. HCl) can remove more basic impurities, but care must be taken as your product itself is a pyridine derivative.[7] This is typically followed by column chromatography for the primary purification, and finally, recrystallization to obtain a highly pure, crystalline solid. The choice of technique depends on the scale and initial purity (see workflow diagram below).
Q2: How can I remove residual water from my product?
A2: Pyridine derivatives can be hygroscopic.[8] If your product is wet, it can be dried by dissolving it in an organic solvent (like dichloromethane or ethyl acetate), drying the solution over a desiccant such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtering, and then removing the solvent under reduced pressure. For rigorous drying, azeotropic distillation with toluene can be effective at removing trace amounts of water.
Q3: What analytical techniques are recommended to assess the purity of the final product?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are excellent for confirming the structure and identifying organic impurities. ¹⁹F NMR is also highly valuable for fluorinated compounds.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a sensitive method to quantify purity and detect minor impurities.[5] A typical method would use a C18 column with a water/acetonitrile gradient containing a small amount of formic acid or another modifier.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is suitable if the compound is sufficiently volatile and thermally stable. It provides both purity information (from the GC trace) and mass information for impurity identification.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity for a crystalline solid.
Q4: What are the recommended storage conditions for purified this compound?
A4: The compound is a solid and should be stored in a tightly sealed container in an inert atmosphere (e.g., under argon or nitrogen) at refrigerated temperatures (2-8°C) to prevent degradation from moisture and air over the long term.[3]
Visual Workflows and Protocols
Decision Tree for Purification Method Selection
The following diagram provides a logical workflow for selecting the appropriate purification strategy based on the crude product's characteristics.
Caption: A decision tree for selecting the optimal purification strategy.
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes). Pour the slurry into the column and allow it to pack under gravity or gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude material onto a small amount of silica gel (dry loading), which often results in better resolution.
-
Elution: Begin elution with the low-polarity solvent (e.g., 100% hexanes). Gradually increase the polarity by adding the more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions based on TLC analysis. Use a UV lamp (254 nm) to visualize the spots.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexanes) through small-scale solubility tests.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.[6]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper.[6]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[6]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[6]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Data Summary
The choice of purification technique significantly impacts the final purity and yield. The table below provides a general comparison.
| Purification Technique | Typical Starting Purity | Expected Final Purity | Typical Yield | Key Considerations |
| Recrystallization | >90% | >99% | 60-90% | Requires a solid crude product; solvent selection is critical. |
| Column Chromatography | 50-95% | >98% | 70-95% | Versatile but can be time-consuming and use large solvent volumes. |
| Distillation | Variable | >95% | 50-80% | Only suitable for thermally stable compounds with volatile impurities. |
| Aqueous Wash | <70% | 70-80% | >90% | Primarily for removing salts and highly polar/ionic impurities. |
References
- 1. nbinno.com [nbinno.com]
- 2. aobchem.com [aobchem.com]
- 3. 1211591-93-3 | this compound [fluoromart.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Catalyst Loading for 6-Bromo-2-chloro-3-fluoropyridine Cross-Coupling
Welcome to the technical support resource for optimizing cross-coupling reactions involving the synthetically versatile, yet challenging, 6-Bromo-2-chloro-3-fluoropyridine substrate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of catalyst optimization and troubleshoot common experimental hurdles. The inherent electronic and steric properties of this di-halogenated pyridine demand a rational approach to catalyst system selection and loading to achieve high yields and regioselectivity.
Frequently Asked Questions (FAQs)
Q1: Which halogen on this compound is more reactive, and how does this dictate my initial strategy?
A1: The Carbon-Bromine (C-Br) bond is significantly more reactive than the Carbon-Chlorine (C-Cl) bond towards palladium-catalyzed oxidative addition.[1][2] This reactivity difference (I > Br > OTf >> Cl) is a fundamental principle in cross-coupling chemistry and allows for regioselective functionalization.[2][3][4] Your initial strategy should almost always target the selective coupling at the C-6 (bromo) position by using milder reaction conditions. More forcing conditions, such as higher temperatures and more active catalyst systems, are typically required to engage the less reactive C-2 (chloro) position.[1]
Q2: What are the recommended starting points for catalyst systems and loading for a Suzuki-Miyaura coupling at the C-6 position?
A2: For a Suzuki-Miyaura coupling with an arylboronic acid, a good starting point is a catalyst loading of 1-3 mol% of a palladium source.[5] Using modern, air-stable Pd(II) precatalysts in conjunction with bulky, electron-rich phosphine ligands is highly recommended to ensure the efficient generation of the active Pd(0) species.[6][7]
| Component | Recommendation | Rationale |
| Pd Precatalyst | G3/G4 Palladacycles (e.g., XPhos-G3) | Ensures clean, quantitative generation of the active LPd(0) catalyst.[7] |
| Ligand | Buchwald-type biarylphosphines (e.g., XPhos, SPhos) | Bulky, electron-rich ligands promote the key steps of oxidative addition and reductive elimination.[1][8] |
| Base | K₃PO₄, Cs₂CO₃ | Moderately strong, non-nucleophilic bases are effective and minimize side reactions.[4][9] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | Biphasic solvent systems are standard for Suzuki couplings.[4] |
| Catalyst Loading | 1-3 mol % | A reasonable starting point for initial screening.[5][10] |
Q3: For a Buchwald-Hartwig amination, what catalyst system should I begin with?
A3: Buchwald-Hartwig aminations of heteroaryl halides often require highly active catalyst systems.[11] The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalysis, making the choice of ligand particularly crucial.[12]
| Component | Recommendation | Rationale |
| Pd Precatalyst | Pd₂(dba)₃ or G3/G4 Palladacycles | Pd₂(dba)₃ is a common Pd(0) source, while precatalysts offer reliability.[1] |
| Ligand | XPhos, RuPhos, BrettPhos | These bulky biaryl monophosphine ligands are designed for challenging C-N couplings.[9][13] |
| Base | NaOtBu, LHMDS, K₂CO₃ | A strong, non-nucleophilic base is typically required to deprotonate the amine.[9][14] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, degassed aprotic solvents are essential.[3] |
| Catalyst Loading | 1.5-5 mol % | C-N couplings can be more demanding and may require slightly higher initial loadings.[10] |
Q4: What are the most common side reactions to anticipate with this substrate?
A4: The primary side reactions include:
-
Hydrodehalogenation: Replacement of the bromine or chlorine with a hydrogen atom. This can arise from hydride sources in the reaction mixture, such as certain solvents or bases.[15]
-
Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the amine coupling partner. This is often promoted by the presence of oxygen or excess Pd(II) species.[5][8]
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid by a proton source before transmetalation can occur. This is often exacerbated by excess water or base.[5][8]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: My reaction shows very low or no conversion to the desired product.
This is the most common issue and requires a systematic evaluation of the reaction components.[6]
-
Potential Cause 1: Inactive Catalyst System. The active Pd(0) species is not being generated or is rapidly decomposing.
-
Solution:
-
Use a Precatalyst: Switch from separate Pd(II) sources (like Pd(OAc)₂) and ligands to an integrated, air-stable precatalyst (e.g., a G3 or G4 palladacycle).[7][9] This ensures a consistent and efficient generation of the active catalyst.
-
Verify Reagent Purity: Ensure all reagents, especially the solvent and base, are pure and anhydrous. Moisture and oxygen are detrimental to the catalyst's stability and activity.[5][6] Solvents should be freshly dried or from a reliable commercial source.
-
Ensure Inert Atmosphere: Palladium catalysts are sensitive to air.[6] Ensure your reaction vessel was properly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes) and maintained under a positive pressure of an inert gas like argon or nitrogen.[5]
-
-
-
Potential Cause 2: Suboptimal Catalyst Loading. The amount of catalyst is simply too low to drive the reaction to completion in a reasonable timeframe.
-
Solution:
-
-
Potential Cause 3: Incorrect Ligand or Base. The chosen ligand may not be suitable for this specific substrate, or the base may be too weak or incompatible.
-
Solution:
-
Screen Ligands: The electronic nature of the fluoropyridine ring can necessitate a specific ligand. Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to identify the optimal choice.[9]
-
Re-evaluate the Base: For Suzuki couplings, ensure the base (e.g., K₃PO₄) is finely powdered and dry. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often required.[9]
-
-
Problem 2: The reaction starts but stalls before completion, and I observe a black precipitate.
-
Potential Cause: Catalyst Decomposition. The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black, which is catalytically inactive.[5] This reduces the concentration of the active catalyst, causing the reaction to stall.
-
Solution:
-
Use a More Robust Catalyst System: Pre-formed complexes or palladacycles often exhibit greater stability than catalysts generated in situ from simple Pd(II) salts.[16]
-
Lower the Reaction Temperature: While heat can increase reaction rates, excessive temperatures (>110-120 °C) can accelerate catalyst decomposition.[5] Determine the lowest effective temperature for the transformation.
-
Check Ligand-to-Palladium Ratio: If generating the catalyst in situ, a slight excess of the ligand (e.g., 1.1-1.5 equivalents relative to Pd) can sometimes improve catalyst stability.[7]
-
-
Problem 3: I am seeing significant formation of the debrominated byproduct (2-chloro-3-fluoropyridine).
-
Potential Cause: Hydrodehalogenation. The palladium-aryl intermediate is being intercepted by a hydride source before the desired coupling can occur.
-
Solution:
-
Change Solvent: If using a solvent that can act as a hydride donor (e.g., isopropanol), switch to a non-protic solvent like dioxane or toluene.[15]
-
Change Base: Some bases or their impurities can be hydride sources. Switching to a rigorously dry, non-protic base like Cs₂CO₃ or K₃PO₄ can minimize this side reaction.[15]
-
Ensure Anhydrous Conditions: Water can sometimes contribute to this pathway. Ensure all reagents and solvents are scrupulously dry.
-
-
Visualization of Key Workflows
Catalyst Optimization Workflow
Caption: A logical workflow for optimizing catalyst systems and loading.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yielding reactions.
Experimental Protocols
Protocol 1: Parallel Screening of Catalyst Loading for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for identifying the optimal catalyst loading using parallel reaction vials.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane with 10% v/v water)
-
Inert atmosphere glovebox or Schlenk line
-
Array of reaction vials with stir bars
Procedure:
-
Preparation (in a glovebox):
-
To each of four separate reaction vials, add the base (K₃PO₄).
-
Add the appropriate amount of palladium precatalyst to each vial to achieve final concentrations of 0.5, 1.0, 2.0, and 4.0 mol%.
-
Add the arylboronic acid (1.2 equiv) to each vial.
-
Add this compound (1.0 equiv) to each vial.
-
-
Reaction Setup:
-
Add the degassed solvent to each vial to achieve a final concentration of 0.1-0.2 M with respect to the limiting reagent.
-
Seal the vials tightly with screw caps.
-
Remove the vials from the glovebox and place them in a preheated aluminum heating block on a stirrer plate (e.g., 80-100 °C).
-
-
Monitoring and Workup:
-
Monitor the progress of each reaction by taking aliquots at set time points (e.g., 2, 6, 12 hours) and analyzing by LC-MS or TLC.
-
Once the reaction with the highest conversion is complete, cool all vials to room temperature.
-
Dilute each reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a small plug of celite to remove inorganic salts and the catalyst.
-
Analyze the crude product ratios to determine the lowest catalyst loading that provides an efficient and clean conversion.
-
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed toluene (0.2 M)
Procedure:
-
Preparation (in a glovebox):
-
To an oven-dried Schlenk tube equipped with a stir bar, add the palladium source, ligand, and base.
-
Add the this compound and the amine.
-
-
Reaction Setup:
-
Seal the tube, remove it from the glovebox, and attach it to a Schlenk line.
-
Add the anhydrous, degassed toluene via syringe under a counterflow of argon.
-
Heat the reaction mixture in a preheated oil bath (e.g., 110 °C) with vigorous stirring.
-
-
Monitoring and Workup:
-
Upon completion, cool the reaction to room temperature.[9]
-
Dilute the mixture with ethyl acetate and wash with water and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[1][9]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fiveable.me [fiveable.me]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
stability of 6-Bromo-2-chloro-3-fluoropyridine under different reaction conditions
Welcome to the technical support center for 6-Bromo-2-chloro-3-fluoropyridine (CAS 1211591-93-3). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile building block. This resource offers a compilation of field-proven insights, detailed protocols, and answers to frequently encountered challenges.
Introduction to the Reactivity of this compound
This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals due to its unique substitution pattern, which allows for selective functionalization.[1] The reactivity of the three halogen atoms is distinct and predictable, governed by fundamental principles of organic chemistry. Understanding this differential reactivity is key to successful and reproducible experimental outcomes.
The general order of reactivity for the carbon-halogen bonds in this molecule under common synthetic transformations is as follows:
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig): The C-Br bond at the 6-position is the most reactive site for oxidative addition to a Pd(0) catalyst. This is due to its lower bond dissociation energy compared to the C-Cl bond. The C-Cl bond at the 2-position is less reactive and typically requires more forcing conditions (e.g., higher temperatures, more active catalyst systems) to react. The C-F bond at the 3-position is generally inert under these conditions.
-
Nucleophilic Aromatic Substitution (SNAr): The C-Cl bond at the 2-position is the most susceptible to nucleophilic attack. This is because the electron-withdrawing pyridine nitrogen atom activates the ortho (C2) and para (C4) positions towards nucleophilic substitution.
-
Lithium-Halogen Exchange: This reaction typically occurs at the most acidic proton or the most labile halogen. For this compound, the exchange is expected to happen at the C-Br bond at low temperatures.
-
Grignard Formation: Similar to lithium-halogen exchange, the formation of a Grignard reagent is most likely to occur at the C-Br bond.
This guide will now delve into specific troubleshooting scenarios and frequently asked questions for common reaction types.
Troubleshooting Guides and FAQs
Palladium-Catalyzed Cross-Coupling Reactions
Question: I am trying to perform a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am getting a low yield of the desired product. What are the likely causes and how can I improve the reaction?
Answer:
Low yields in Suzuki-Miyaura couplings with this substrate often stem from catalyst inhibition, suboptimal reaction conditions, or competing side reactions. Here is a troubleshooting guide:
dot
Caption: Troubleshooting workflow for low-yield Suzuki couplings.
Representative Protocol for Selective Suzuki-Miyaura Coupling at C6:
This protocol is a representative procedure for the selective palladium-catalyzed Suzuki-Miyaura cross-coupling reaction at the C6-bromo position.[2]
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
SPhos (4-10 mol%)
-
K₃PO₄ (2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane or toluene
-
Degassed water (optional, typically 10-20% v/v with organic solvent)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed organic solvent (and water, if using) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Parameter | Recommended Starting Conditions | Rationale |
| Palladium Source | Pd(OAc)₂ (2 mol%) | Common and effective Pd(II) precatalyst. |
| Ligand | SPhos (4 mol%) | Bulky, electron-rich ligand that promotes oxidative addition and stabilizes the catalyst.[2] |
| Base | K₃PO₄ (2.0 equiv) | Strong, non-nucleophilic base effective for challenging couplings.[3] |
| Solvent | 1,4-Dioxane/Water (4:1) | Aprotic organic solvent with water to aid solubility of the base. |
| Temperature | 100 °C | A good starting point to ensure sufficient reaction rate. |
Question: I am attempting a Buchwald-Hartwig amination on this compound with a primary amine. Which position will react, and what conditions should I use?
Answer:
The C-Br bond at the 6-position will react preferentially. This has been demonstrated for the closely related 5-bromo-2-chloro-3-fluoropyridine, where catalytic amination conditions afford exclusively the bromide substitution product.[4] To achieve this selectivity, it is crucial to use a palladium catalyst.
dot
Caption: General workflow for selective Buchwald-Hartwig amination.
Representative Protocol for Selective Buchwald-Hartwig Amination at C6:
This protocol is based on conditions reported for the chemoselective amination of a similar substrate.[4][5]
-
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Pd₂(dba)₃ (2-5 mol%)
-
Xantphos (4-10 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene or 1,4-dioxane
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.
-
Add this compound and the desired amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
-
Nucleophilic Aromatic Substitution (SNAr)
Question: I want to introduce an alkoxy group onto the pyridine ring. Which position is most likely to react in an SNAr reaction, and what are the general conditions?
Answer:
The chlorine atom at the 2-position is the most susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen activates the C2 and C6 positions for nucleophilic attack.[6] Given that the C6 position is occupied by a less reactive bromine atom in SNAr, the reaction will selectively occur at C2.
Representative Protocol for SNAr with an Alkoxide:
-
Materials:
-
This compound (1.0 equiv)
-
Sodium alkoxide (e.g., sodium methoxide) (1.1-1.5 equiv)
-
Anhydrous solvent (e.g., THF, DMF, or the corresponding alcohol)
-
-
Procedure:
-
Dissolve this compound in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add the sodium alkoxide portion-wise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS). Gentle heating may be required depending on the nucleophilicity of the alkoxide.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Lithium-Halogen Exchange and Grignard Formation
Question: I need to generate an organometallic species from this compound for subsequent reaction with an electrophile. What are my options, and which halogen will react?
Answer:
Both lithium-halogen exchange and Grignard formation are viable options, and both are expected to occur selectively at the C-Br bond.[7][8]
-
Lithium-Halogen Exchange: This is typically performed at low temperatures (-78 °C) using an alkyllithium reagent such as n-butyllithium (n-BuLi). The reaction is usually very fast.[9]
-
Grignard Formation: This can be achieved either by direct reaction with magnesium metal (which may require activation) or, more reliably for heterocyclic halides, through a halogen-magnesium exchange with a pre-formed Grignard reagent like isopropylmagnesium chloride (iPrMgCl).[8]
Representative Protocol for Lithium-Halogen Exchange:
-
Materials:
-
This compound (1.0 equiv)
-
n-Butyllithium (n-BuLi) (1.0-1.1 equiv) in hexanes
-
Anhydrous THF or diethyl ether
-
Electrophile (e.g., an aldehyde or ketone)
-
-
Procedure:
-
Dissolve this compound in anhydrous THF or diethyl ether in an oven-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the n-BuLi solution dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 15-30 minutes to ensure complete exchange.
-
Add the electrophile dropwise at -78 °C.
-
After the addition is complete, stir for an additional 1-2 hours at -78 °C before allowing the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Perform a standard aqueous workup and purification.
-
Representative Protocol for Grignard Formation via Halogen-Magnesium Exchange:
This method is often preferred for its milder conditions and better functional group tolerance.[8]
-
Materials:
-
This compound (1.0 equiv)
-
Isopropylmagnesium chloride (iPrMgCl) or isopropylmagnesium chloride lithium chloride complex (iPrMgCl·LiCl) (1.05-1.1 equiv) in THF
-
Anhydrous THF
-
Electrophile
-
-
Procedure:
-
Dissolve this compound in anhydrous THF in an oven-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C or room temperature.
-
Add the iPrMgCl solution dropwise.
-
Stir the mixture for 1-2 hours to allow for the halogen-magnesium exchange.
-
Cool the resulting Grignard reagent to the desired temperature (often 0 °C or -20 °C) and add the electrophile dropwise.
-
Allow the reaction to proceed to completion, then quench and perform a standard workup and purification.
-
General Stability Information
-
Acidic Conditions: Pyridine and its derivatives are basic and will form pyridinium salts in the presence of acid. While generally stable to moderately acidic conditions, strong acids at high temperatures should be used with caution as they can promote side reactions.
-
Basic Conditions: this compound is generally stable to the common bases used in cross-coupling reactions (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) at elevated temperatures. However, very strong bases at high temperatures could potentially lead to elimination or other decomposition pathways.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[10]
References
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 10. This compound | 1211591-93-3 [sigmaaldrich.com]
Technical Support Center: Synthesis of 6-Bromo-2-chloro-3-fluoropyridine
A Guide to Alternative Solvents and Troubleshooting
Welcome to our dedicated technical support guide for the synthesis of 6-Bromo-2-chloro-3-fluoropyridine (CAS: 1211591-93-3).[1][2][3][4] This versatile heterocyclic compound is a crucial intermediate in the development of pharmaceuticals, agrochemicals, and specialty chemicals.[2] This resource is designed for researchers, scientists, and drug development professionals, offering in-depth guidance on solvent selection, troubleshooting common synthetic challenges, and optimizing reaction conditions for improved efficiency and sustainability.
Part 1: Frequently Asked Questions (FAQs) on Solvent Selection
Q1: What are the conventional solvents for synthesizing this compound, and what are their limitations?
The synthesis of this compound and related halogenated pyridines often involves nucleophilic aromatic substitution (SNAr) reactions. Traditionally, polar aprotic solvents are the preferred choice due to their ability to dissolve reactants and stabilize charged intermediates. Common examples include:
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dimethyl sulfoxide (DMSO)
However, these solvents present significant drawbacks that are driving the search for alternatives:
-
Toxicity and Environmental Concerns: Many polar aprotic solvents are classified as reprotoxic or have other health and environmental risks, leading to increased regulatory scrutiny.[5]
-
High Boiling Points: Their low volatility makes them difficult and energy-intensive to remove during product workup.[6]
-
Reaction Compatibility: In some cases, these solvents can participate in side reactions, leading to impurities and reduced yields.
Q2: What are some promising "greener" alternative solvents for this synthesis?
The shift towards more sustainable chemistry has highlighted several classes of alternative solvents. For SNAr reactions on pyridine rings, the following are gaining traction:
-
Ethers: Solvents like 2-Methyltetrahydrofuran (2-MeTHF) are derived from renewable resources and have a better environmental, health, and safety (EHS) profile than their traditional counterparts like THF.[5][6]
-
Esters: Ethyl acetate (EtOAc) and isopropyl acetate (i-PrOAc) can be effective for certain SNAr reactions, although they are incompatible with strong bases.[6]
-
Bio-based Solvents: Dihydrolevoglucosenone (Cyrene) is a bio-based alternative to dipolar aprotic solvents, though its stability in the presence of strong bases needs to be considered.[6]
-
Polyethylene Glycols (PEGs): PEG-400 has been shown to be an efficient medium for SNAr on nitrogen-containing heterocycles, offering advantages like biodegradability and low toxicity.[7]
-
Solvent-Free Reactions: In some cases, it may be possible to conduct the reaction without a solvent, which represents the greenest approach.[8][9]
Q3: I'm considering switching to an alternative solvent. What key reaction parameters will I need to re-optimize?
Switching solvents is not a direct replacement. A systematic re-evaluation of reaction parameters is crucial for success.
-
Temperature: The reaction kinetics can be highly dependent on the solvent. You may need to adjust the temperature to achieve a desirable reaction rate.
-
Base and Nucleophile Concentration: The solubility and reactivity of your base and nucleophile can vary significantly in different solvents.
-
Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) to determine the optimal reaction time, as it may be shorter or longer in the new solvent.
-
Workup and Purification: The physical properties of the new solvent (e.g., boiling point, water miscibility) will necessitate changes to your extraction and purification procedures.
Part 2: Troubleshooting Guide for Synthesis
This section addresses common problems encountered during the synthesis of this compound and offers potential solutions.
Issue 1: Low or No Product Yield
-
Potential Cause: Poor Nucleophilicity or Leaving Group. In SNAr reactions on pyridines, the reactivity order of leaving groups is typically F > Cl > Br > I.[10] The electron-deficient nature of the pyridine ring facilitates these reactions, especially when the leaving group is at the 2- or 4-position.[10][11]
-
Troubleshooting Steps:
-
Evaluate the Nucleophile: Ensure your nucleophile is sufficiently strong. If using a neutral nucleophile like an alcohol, consider deprotonating it with a suitable base to form the more reactive alkoxide.[10][12]
-
Solvent Choice: As discussed, polar aprotic solvents are generally preferred. If using a less polar alternative, you may need to increase the reaction temperature.
-
Catalysis: While many SNAr reactions do not require a catalyst, in challenging cases, phase-transfer catalysts or other additives might be beneficial.
-
Issue 2: Formation of Multiple Products or Isomers
-
Potential Cause: Side Reactions. The pyridine ring can be susceptible to various side reactions, including dimerization or reaction with the solvent.[13][14] The choice of base and reaction temperature can also influence the formation of byproducts.
-
Troubleshooting Steps:
-
Characterize Byproducts: Use analytical techniques like GC-MS or LC-MS to identify the major impurities. This can provide insight into the undesired reaction pathways.
-
Optimize Temperature: Running the reaction at a lower temperature for a longer duration can sometimes minimize the formation of thermally induced byproducts.
-
Screen Different Bases: The nature of the base can influence the regioselectivity and extent of side reactions.
-
Issue 3: Difficulties with Product Isolation and Purification
-
Potential Cause: Solvent Properties. High-boiling point solvents like DMSO or NMP can be challenging to remove completely, potentially co-eluting with your product during chromatography.
-
Troubleshooting Steps:
-
Azeotropic Removal: For some solvents, azeotropic distillation with a lower-boiling point solvent like toluene can aid in their removal.
-
Alternative Purification: Consider crystallization or recrystallization as an alternative to chromatography. This can be particularly effective for obtaining high-purity material.
-
Solvent Selection: Choosing a lower-boiling point alternative solvent from the outset can simplify the purification process.
-
Part 3: Experimental Protocols and Data
Illustrative Experimental Workflow: Solvent Screening
The following diagram outlines a systematic approach to screening and selecting an alternative solvent for your synthesis.
References
- 1. 1211591-93-3 | this compound [fluoromart.com]
- 2. nbinno.com [nbinno.com]
- 3. aobchem.com [aobchem.com]
- 4. chemscene.com [chemscene.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 7. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent- and halide-free synthesis of pyridine-2-yl substituted ureas through facile C–H functionalization of pyridine N -oxides - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02556K [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 12. researchgate.net [researchgate.net]
- 13. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Workup Procedures for Reactions with 6-Bromo-2-chloro-3-fluoropyridine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 6-Bromo-2-chloro-3-fluoropyridine. This versatile, trifunctionalized pyridine building block offers a unique platform for accessing novel chemical entities. However, its distinct reactivity profile, stemming from the differential reactivity of its three halogen substituents, presents specific challenges during reaction workup and product purification. This guide provides in-depth, field-proven insights into navigating these challenges, ensuring the successful isolation of your target compounds.
Frequently Asked Questions (FAQs)
Q1: Which halogen on this compound is the most reactive in palladium-catalyzed cross-coupling reactions?
A1: In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira, the reactivity of the carbon-halogen bond generally follows the trend: C-Br > C-Cl.[1] The C-F bond is typically unreactive under these conditions. Therefore, the bromine at the 6-position is the most reactive site for oxidative addition to the palladium catalyst. This allows for regioselective functionalization at the C-6 position while leaving the C-2 chlorine and C-3 fluorine atoms intact, provided the reaction conditions are carefully controlled.
Q2: I am observing significant amounts of starting material after my Suzuki coupling reaction. What could be the cause?
A2: Incomplete conversion in Suzuki couplings with halogenated pyridines can stem from several factors. The electron-deficient nature of the pyridine ring, exacerbated by the three halogen substituents, can slow down the oxidative addition step. Additionally, the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity. Ensure your catalyst system is robust, your reagents are pure and anhydrous, and the reaction is thoroughly degassed to prevent catalyst deactivation.
Q3: My aqueous workup is leading to the formation of a stubborn emulsion. How can I break it?
A3: Emulsions are common when working with pyridine-containing compounds due to their ability to act as surfactants. To break an emulsion, you can try the following techniques:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, forcing the separation of the organic and aqueous phases.[2]
-
Gentle Swirling: Instead of vigorous shaking during extraction, gently swirl the separatory funnel to minimize emulsion formation while still allowing for efficient extraction.[2]
-
Filtration: Pass the emulsified mixture through a pad of Celite® or glass wool.
-
Centrifugation: If available, centrifuging the mixture can effectively break the emulsion.[3]
Q4: How can I effectively remove the palladium catalyst from my final product?
A4: Residual palladium can be challenging to remove, especially when the product contains nitrogen atoms that can chelate the metal.[4] Here are some effective methods:
-
Filtration through Celite®: After the reaction, dilute the mixture with an appropriate solvent and filter it through a pad of Celite® to remove heterogeneous palladium species.[3]
-
Activated Carbon Treatment: Stirring the crude product solution with activated carbon can adsorb the palladium catalyst. Subsequent filtration through Celite® is necessary to remove the carbon.[4]
-
Thiol-Based Scavengers: Commercially available silica-bound thiol scavengers are highly effective at sequestering palladium.[2]
Troubleshooting Guides
Issue 1: Suzuki-Miyaura Coupling - Incomplete Reaction and Side Products
Scenario: You have performed a Suzuki-Miyaura coupling to introduce an aryl group at the 6-position of this compound. Upon workup and analysis, you observe unreacted starting material and a significant amount of homocoupled biaryl byproduct.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Detailed Workup Protocol:
-
Quenching: After cooling the reaction to room temperature, quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This will protonate any remaining organoboron species and neutralize the basic reaction medium.
-
Extraction: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash sequentially with saturated aqueous NH₄Cl, water, and finally brine. The brine wash helps to break any emulsions and removes residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification:
-
Initial Filtration: To remove the bulk of the palladium catalyst, dissolve the crude residue in a suitable solvent (e.g., dichloromethane or ethyl acetate) and filter through a short plug of silica gel or Celite®.
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is often effective for separating the desired product from the less polar homocoupled byproduct and the more polar starting material.
-
Causality Behind Choices:
-
NH₄Cl Quench: A mild acidic quench is preferred to avoid potential hydrolysis of the chloro or fluoro substituents on the pyridine ring, which could occur under stronger acidic or basic conditions.
-
Ethyl Acetate Extraction: Ethyl acetate is a good general-purpose solvent for extracting a wide range of organic compounds and is less prone to forming emulsions than some other solvents.
-
Gradient Elution: The use of a gradient in column chromatography allows for the effective separation of compounds with different polarities. The non-polar homocoupled byproduct will elute first, followed by the desired product, and finally, the more polar starting material.
Issue 2: Buchwald-Hartwig Amination - Low Yield and Hydrodehalogenation
Scenario: You are attempting to introduce a primary or secondary amine at the 6-position via a Buchwald-Hartwig amination. Your analysis shows low conversion and the presence of 2-chloro-3-fluoropyridine (hydrodehalogenation byproduct).
Troubleshooting Workflow:
References
characterization of impurities in 6-Bromo-2-chloro-3-fluoropyridine synthesis
Technical Support Center: 6-Bromo-2-chloro-3-fluoropyridine Synthesis
A Senior Application Scientist's Guide to Impurity Characterization and Troubleshooting
Welcome to the technical support guide for the synthesis of this compound (CAS No. 1211591-93-3). As a critical heterocyclic building block in the development of novel pharmaceuticals and agrochemicals, ensuring the purity of this intermediate is paramount.[1] This guide is designed for researchers, synthetic chemists, and process development professionals. It provides field-proven insights and practical, step-by-step methodologies to anticipate, identify, and characterize common impurities encountered during its synthesis.
Our approach moves beyond simple protocols; we aim to explain the causality behind the formation of these impurities and the logic driving the analytical choices, empowering you to build robust, self-validating experimental systems.
Part 1: Understanding the Landscape - Synthesis and Potential Impurities
The synthesis of highly substituted halopyridines like this compound is a multi-step process where the potential for side reactions and incomplete conversions is high.[2] While numerous specific routes exist, a common strategy involves the functionalization of a pre-existing pyridine core. Understanding the potential pitfalls in this process is the first step in effective troubleshooting.
Below is a generalized workflow illustrating the synthesis and the key stages where impurities can be introduced.
Caption: Generalized synthesis workflow and points of impurity introduction.
Part 2: Frequently Asked Questions (FAQs) & Proactive Troubleshooting
This section addresses the common questions and issues encountered during the synthesis and initial analysis of this compound.
Q1: What are the most probable impurities I should expect to see in my crude product?
A1: Based on common synthetic routes for fluorinated pyridines, which often involve multi-step halogenations and diazotization reactions, impurities typically fall into four categories:[3]
-
Starting Materials & Intermediates: Incomplete reactions are a primary source of impurities. For instance, if the synthesis involves a bromination step on a 2-chloro-3-fluoropyridine precursor, this starting material will be a key impurity to monitor.
-
Regioisomeric Impurities: During halogenation of the pyridine ring, substitution at incorrect positions can occur, leading to isomers. For example, you might encounter isomers like 6-Bromo-3-chloro-2-fluoropyridine.[4] These can be particularly challenging to separate from the desired product.
-
Side-Reaction Products: Depending on the reagents used, various side reactions can occur. This could include di-halogenated species, or products where a halogen has been substituted by a nucleophile present in the reaction mixture (e.g., solvent, base).
-
Degradation Products: The product may be susceptible to hydrolysis or degradation, especially under harsh workup conditions (e.g., strong acid/base) or during storage. This could lead to the formation of corresponding pyridinones.
Q2: I have a complex mixture on my initial TLC/HPLC screen. What is the best first step for diagnosis?
A2: A complex profile requires a systematic approach.
-
Run Co-spots: On TLC, spot your crude material, the starting material, and a 50:50 mixture of the two. This will definitively confirm the presence or absence of unreacted starting material.
-
LC-MS is Essential: An initial Liquid Chromatography-Mass Spectrometry (LC-MS) analysis is the most powerful first step. It provides two critical pieces of data simultaneously: the retention time (from LC) and the molecular weight (from MS) of each component. This allows you to quickly identify peaks corresponding to the expected product (MW: 210.43 g/mol ) and hypothesize the identity of others (e.g., starting material, debrominated product, etc.).[2][5]
-
Check Your Blanks: Always run a solvent blank to ensure that none of the observed peaks are artifacts from your solvent or system contamination.
Q3: How do I set up a robust initial HPLC screening method for my reaction mixture?
A3: A good starting point for analyzing substituted pyridines is a reverse-phase HPLC (RP-HPLC) method. The moderate polarity of the target molecule makes it well-suited for C18 columns.
Here is a general-purpose screening method:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard workhorse for a wide range of polarities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for basic compounds like pyridines. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 5% B to 95% B over 20 min | A broad gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detection (UV) | 220 nm & 254 nm | Pyridine rings have strong absorbance at these wavelengths. |
| Injection Vol. | 5 µL | A small volume prevents peak distortion. |
This method serves as a foundation. For impurities that co-elute with the main peak, further method development (e.g., changing the organic modifier to methanol, altering the pH) will be necessary.[6]
Part 3: In-Depth Analytical Workflows
When routine screening is insufficient, a more detailed characterization is required. The following guides provide step-by-step protocols for isolating and identifying unknown impurities.
Caption: Systematic workflow for the characterization of unknown impurities.
Guide 1: Isolation of an Unknown Impurity by Preparative HPLC
Objective: To obtain a pure sample of an unknown impurity for definitive structural analysis.
-
Method Development: Develop an analytical HPLC method where the impurity of interest is well-resolved from the main peak and other impurities (Resolution > 1.5).
-
Scale-Up Calculation: Scale the injection volume from your analytical method to a preparative column. Ensure you do not overload the column, which would compromise separation.
-
Sample Preparation: Dissolve the crude material in a suitable solvent (ideally the mobile phase) at a high concentration and filter through a 0.45 µm filter to remove particulates.
-
Fraction Collection: Set up the preparative HPLC to collect fractions based on the UV detector signal. Collect the peak corresponding to the impurity of interest.
-
Purity Check & Solvent Removal: Analyze the collected fraction using your analytical HPLC method to confirm its purity. If pure, remove the solvent under reduced pressure (e.g., rotary evaporator or lyophilizer).
-
Sample Storage: Store the isolated, dried impurity in an inert atmosphere to prevent degradation before further analysis.
Guide 2: Structural Elucidation with Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain structural fragments of the impurity.
-
Acquire High-Resolution Mass Spectrum (HRMS): Infuse the isolated impurity into an HRMS instrument (e.g., Q-TOF or Orbitrap). This will provide a highly accurate mass measurement.
-
Determine Elemental Composition: Use the accurate mass to calculate the most probable elemental formula. This is the most critical step. For example, the target product C₅H₂BrClFN has a calculated exact mass that can be precisely matched.[7]
-
Analyze Isotope Pattern: The presence of chlorine (³⁵Cl/³⁷Cl ≈ 3:1) and bromine (⁷⁹Br/⁸¹Br ≈ 1:1) creates a highly characteristic isotopic pattern. Confirm that the observed pattern in the mass spectrum matches the proposed elemental formula.
-
Perform MS/MS Fragmentation: Fragment the parent ion to obtain daughter ions. The fragmentation pattern provides clues about the molecule's structure. For instance, the loss of a bromine radical (-79/81 Da) or chlorine radical (-35/37 Da) would be expected fragmentation pathways.
Guide 3: Definitive Identification with NMR Spectroscopy
Objective: To confirm the exact structure and connectivity of the impurity, especially for distinguishing isomers.
-
¹H NMR: Dissolve the isolated impurity in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). For a substituted pyridine like this, you will expect to see two doublets in the aromatic region. The coupling constants (J-values) will help determine the relative positions of the protons.
-
¹³C NMR: This spectrum will show the number of unique carbon environments. The chemical shifts are indicative of the attached atoms (e.g., carbons attached to F, Cl, Br will have distinct shifts).
-
¹⁹F NMR: This is crucial for fluorinated compounds. A single peak will confirm the presence of one fluorine atom. The coupling of this fluorine to nearby protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) provides definitive proof of its location on the pyridine ring.
-
2D NMR (COSY, HSQC, HMBC): If the structure is still ambiguous, these advanced experiments will establish correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the unambiguous assembly of the molecular structure.
Part 4: Impurity Profile Summary
This table summarizes potential impurities, their molecular characteristics, and key identifiers to aid in rapid diagnosis.
| Impurity Name | Structure (Example) | Molecular Formula | MW ( g/mol ) | Key Analytical Signature |
| Desired Product | This compound | C₅H₂BrClFN | 210.43 | Correct MW, Isotope Pattern, and NMR |
| Starting Material | 2-Chloro-3-fluoropyridine | C₅H₃ClFN | 131.53 | Lower MW, lacks Br isotope pattern. |
| Debrominated Impurity | 2-Chloro-3-fluoropyridine | C₅H₃ClFN | 131.53 | Identical to a possible starting material. |
| Isomeric Impurity | 2-Bromo-6-chloro-5-fluoropyridine | C₅H₂BrClFN | 210.43 | Same MW, different HPLC retention time, distinct NMR shifts and coupling. |
| Hydrolysis Product | 6-Bromo-2-chloro-pyridin-3-ol | C₅H₃BrClNO | 208.44 | Lower MW, loss of Fluorine, may be more polar (earlier HPLC elution). |
This guide provides a framework for understanding and tackling the challenges of impurity characterization in the synthesis of this compound. By combining proactive analysis with systematic troubleshooting, researchers can ensure the quality and integrity of this vital chemical intermediate. Accurate impurity profiling is essential for meeting global regulatory expectations.[8]
References
- 1. nbinno.com [nbinno.com]
- 2. 1211591-93-3 | this compound [fluoromart.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 6-Bromo-3-chloro-2-fluoropyridine 95% | CAS: 1211578-30-1 | AChemBlock [achemblock.com]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. researchgate.net [researchgate.net]
- 7. chemscene.com [chemscene.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
effect of temperature on 6-Bromo-2-chloro-3-fluoropyridine reactivity
Welcome to the technical support center for 6-Bromo-2-chloro-3-fluoropyridine (CAS: 1211591-93-3). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block.[1] My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions, with a specific focus on the critical role of temperature.
Part 1: Foundational Reactivity & The Role of Temperature
Understanding the inherent reactivity of the three distinct carbon-halogen bonds in this compound is the cornerstone of successful experimentation. The reaction outcome is a direct consequence of the reaction type and, critically, the thermal energy supplied to the system.
FAQ: Which halogen is the most reactive in cross-coupling vs. nucleophilic substitution?
This is the most crucial question, and the answer depends entirely on the reaction mechanism you are employing.
-
For Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig, Sonogashira): The reactivity is governed by the carbon-halogen bond dissociation energy. The weaker the bond, the more readily the palladium catalyst can perform the initial oxidative addition step. The established trend is C-Br > C-Cl.[2][3] Therefore, the bromine at the C-6 position is significantly more reactive . You can achieve selective functionalization at this position under milder temperature conditions, leaving the C-2 chlorine untouched for subsequent transformations.[3]
-
For Nucleophilic Aromatic Substitution (SNAr): The reactivity pattern is inverted. Here, the reaction is driven by the electron-withdrawing effect of the pyridine nitrogen, which activates the ortho (C-2) and para (C-6) positions to nucleophilic attack.[2][4] The chlorine at the C-2 position is directly ortho to the nitrogen, making it the most electrophilic site and thus the most susceptible to attack by nucleophiles.[5][6] The reaction proceeds through a stabilized Meisenheimer intermediate, a step that often requires thermal energy.[7]
Caption: Relative reactivity of C-X bonds by reaction type.
Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
These reactions hinge on the selective activation of the C-Br bond over the C-Cl bond. Temperature is your primary tool for controlling reaction rate and, in sequential couplings, for activating the more robust C-Cl bond.
Troubleshooting Guide: Suzuki-Miyaura Coupling
Issue 1: My initial Suzuki coupling at the C-6 (bromo) position is slow or gives low conversion.
This is a common issue when conditions are too mild. While many Suzuki reactions can proceed at room temperature, the specific combination of your boronic acid, base, and ligand may require thermal assistance.[8]
-
Root Cause Analysis: The oxidative addition of Pd(0) to the C-Br bond is likely the rate-limiting step and is kinetically slow at lower temperatures. The transmetalation step can also be slow if the chosen base is not optimal for generating the active borate species.
-
Troubleshooting Steps:
-
Incremental Temperature Increase: Raise the reaction temperature in 10-15 °C increments. A typical starting point is 80-90 °C in a solvent like 1,4-dioxane/water.[3] If the reaction is still sluggish, increasing to 100-110 °C may be necessary.[9]
-
Verify Reagent Quality: Ensure your solvent is adequately degassed and your base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) is anhydrous if required by the protocol.
-
Ligand/Catalyst Choice: While standard catalysts like Pd(dppf)Cl₂ are often effective, consider more active phosphine ligands if higher temperatures are undesirable or ineffective.
-
Issue 2: I have successfully coupled the C-6 position and now my second Suzuki coupling at the C-2 (chloro) position is failing.
This is expected behavior. The C-Cl bond is significantly less reactive and requires more forcing conditions to activate.[2]
-
Root Cause Analysis: The bond dissociation energy of a C-Cl bond is higher than a C-Br bond, making the oxidative addition step much more energetically demanding.[2] Standard palladium catalysts and ligands may not be sufficiently electron-rich or sterically appropriate to facilitate this step efficiently.
-
Troubleshooting Steps:
-
Substantial Temperature Increase: Activating the C-Cl bond often requires temperatures in the range of 100-130 °C.
-
Switch to a More Active Catalyst System: This is critical. Use catalyst systems known for activating aryl chlorides. This includes bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[2]
-
Prolong Reaction Time: These reactions are inherently slower. Monitor the reaction over 12-24 hours.
-
| Reaction Stage | Target Bond | Typical Temp. Range (°C) | Key Considerations |
| 1st Coupling | C-6 (Bromo) | 80 - 100 °C | Standard Pd catalysts (e.g., Pd(dppf)Cl₂) are often sufficient.[3] |
| 2nd Coupling | C-2 (Chloro) | 100 - 130 °C | Requires highly active, bulky phosphine/NHC ligands.[2] |
| Caption: Recommended temperature ranges for sequential Suzuki couplings. |
Protocol: Selective Suzuki-Miyaura Coupling at the C-6 Position
This protocol provides a robust starting point for the selective functionalization of the C-Br bond.
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as Na₂CO₃ (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(dppf)Cl₂ (3 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add degassed solvents, typically a mixture like 1,4-dioxane and water (4:1 v/v), via syringe to achieve a substrate concentration of approximately 0.1 M.[3]
-
Heating: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Upon completion (typically 4-12 hours), cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. The organic layer is then dried, filtered, and concentrated under reduced pressure for purification.
Part 3: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions on this substrate preferentially occur at the C-2 position. These reactions are often kinetically slow and almost always require heat to proceed at a practical rate.[6]
Issue: My SNAr reaction with an amine, thiol, or alkoxide nucleophile is not working at room temperature or even with gentle heating (50-60 °C).
-
Root Cause Analysis: The initial attack of the nucleophile on the pyridine ring requires overcoming a significant activation energy barrier associated with the temporary disruption of aromaticity to form the Meisenheimer complex.[7] Without sufficient thermal energy, this step will not occur or will be impractically slow.
-
Troubleshooting Steps:
-
Increase Temperature Significantly: SNAr reactions on halopyridines often require temperatures between 100 °C and 150 °C.[5][10]
-
Use a Microwave Reactor: For rapid optimization, microwave heating is highly effective. A typical experiment might involve heating to 130 °C for 30 minutes.[5] This allows for rapid energy input to overcome the activation barrier.
-
Solvent Choice: Ensure you are using a polar aprotic solvent like DMF, DMSO, or NMP. These solvents are effective at solvating the nucleophile and stabilizing the charged intermediate, accelerating the reaction.[2]
-
Base Assistance (for N-H or O-H nucleophiles): If using a neutral nucleophile like an amine or alcohol, the addition of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) can deprotonate it in situ, increasing its nucleophilicity and reaction rate.
-
Caption: Workflow for a thermally activated SNAr reaction.
Part 4: Troubleshooting Low-Temperature Organometallic Reactions
Reactions involving the formation of organolithium or Grignard reagents are extremely sensitive to temperature, but in the opposite direction: they require cryogenic conditions to prevent decomposition and side reactions.
Issue: I am attempting a bromine-lithium exchange with n-BuLi at -78 °C, but upon quenching with my electrophile, I get low yields and a messy reaction profile.
-
Root Cause Analysis: Organolithium intermediates of halogenated pyridines can be unstable. If the temperature rises even slightly above -70 °C, side reactions like decomposition or rearrangement ("halogen dance") can occur before the electrophile is added.[11] The "halogen dance," where the lithium and a halogen swap positions, is a known issue and is highly temperature-dependent.[11]
-
Troubleshooting Steps:
-
Strict Temperature Control: Maintain the reaction temperature rigorously at or below -75 °C throughout the lithiation and quenching steps. Use a well-insulated dry ice/acetone or cryocool bath.
-
Rapid Addition & Quench: Once the Br-Li exchange is complete (typically 30-60 minutes), add the electrophile quickly to the cold solution. Do not let the lithiated intermediate sit for an extended period.
-
Inverse Addition: For highly reactive electrophiles, consider adding the lithiated species via cannula to a cold (-78 °C) solution of the electrophile to maintain a low concentration of the organolithium species.
-
Consider a Grignard Reaction: If lithiation proves too problematic, a bromine-magnesium exchange using iPrMgCl is a milder alternative that can be performed at slightly higher temperatures (e.g., 0 °C to room temperature) and often gives cleaner reactions.[12]
-
Protocol: Bromine-Lithium Exchange and Electrophilic Quench
-
Setup: To a flame-dried, three-necked flask under a strict argon atmosphere, add this compound (1.0 equiv.) and anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.05 equiv.) dropwise, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the mixture at -78 °C for 1 hour.
-
Quench: Add a solution of the desired electrophile (1.2 equiv.) in anhydrous THF dropwise to the reaction mixture, again maintaining a temperature of -78 °C.
-
Warming & Work-up: After stirring for an additional 1-3 hours at -78 °C, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature, then proceed with a standard aqueous work-up and extraction.[13]
References
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Ligand Selection for Palladium-Catalyzed Reactions of 6-Bromo-2-chloro-3-fluoropyridine
Welcome to our dedicated technical support guide for navigating the complexities of palladium-catalyzed cross-coupling reactions with 6-bromo-2-chloro-3-fluoropyridine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to optimize your synthetic strategies.
The unique electronic and steric properties of this compound present both opportunities and challenges in selective C-C and C-N bond formation. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization. However, achieving high selectivity and yield requires careful tuning of the reaction conditions, with ligand selection being the most critical parameter. This guide provides a structured approach to ligand selection and troubleshooting for common palladium-catalyzed reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the functionalization of this compound.
Q1: I am observing low yield in my Suzuki-Miyaura coupling at the C-6 position. What are the likely causes and how can I improve it?
A1: Low yields in Suzuki-Miyaura couplings of this compound are often traced back to several factors:
-
Inefficient Oxidative Addition: The Pd(0) catalyst may not be efficiently inserting into the C-Br bond. This can be due to an inappropriate ligand or catalyst precursor.
-
Competitive C-Cl Bond Activation: While less reactive, the C-Cl bond can be activated, leading to side products. This is more prevalent at higher temperatures.
-
Protodebromination: The starting material can be converted to 2-chloro-3-fluoropyridine, especially if there is moisture in the reaction or if the boronic acid/ester is of poor quality.
Troubleshooting Steps:
-
Ligand Selection: For Suzuki couplings at the C-6 position, electron-rich and bulky phosphine ligands are generally preferred. Consider switching to ligands such as SPhos, XPhos, or RuPhos. These ligands stabilize the monoligated Pd(0) species, which is often the active catalyst, and promote efficient oxidative addition.
-
Catalyst Precursor: Use a pre-formed Pd(II) catalyst like SPhos Pd G2 or a G3-precatalyst. These are air- and moisture-stable and generate the active Pd(0) species in a controlled manner.
-
Base and Solvent: The choice of base is critical. A weaker base like K3PO4 or Cs2CO3 is often preferred over stronger bases like NaOH or KOH to minimize side reactions. Aprotic polar solvents like 1,4-dioxane or toluene are standard.
-
Temperature Control: Start with a lower reaction temperature (e.g., 80 °C) and gradually increase if the reaction is sluggish. This can help to minimize C-Cl bond activation.
Q2: I am attempting a Buchwald-Hartwig amination and observing significant amounts of hydrodehalogenation (protodebromination). How can I suppress this side reaction?
A2: Hydrodehalogenation in Buchwald-Hartwig aminations is a common issue, arising from the β-hydride elimination from the palladium-amide complex or from the reaction of the starting material with trace amounts of water.
Troubleshooting Steps:
-
Ligand Choice: The choice of ligand is paramount. For aminations, biaryl phosphine ligands like BrettPhos or RuPhos are often highly effective. These ligands feature a bulky framework that sterically shields the palladium center, disfavoring side reactions.
-
Base Selection: Use a non-nucleophilic, strong base. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) are excellent choices as they are strong bases with minimal nucleophilicity. Strong inorganic bases like Cs2CO3 can also be effective.
-
Strictly Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents and dry the amine and base under vacuum.
-
Reaction Concentration: Running the reaction at a higher concentration can sometimes favor the desired bimolecular coupling over the unimolecular decomposition pathways that lead to hydrodehalogenation.
Q3: Can I selectively perform a Sonogashira coupling at the C-6 position without affecting the C-Cl bond?
A3: Yes, selective Sonogashira coupling at the C-6 position is feasible due to the higher reactivity of the C-Br bond.
Key Considerations for Selectivity:
-
Catalyst System: The classic Pd(PPh3)4 or a combination of PdCl2(PPh3)2 and a copper(I) co-catalyst (e.g., CuI) is often effective. The use of a copper co-catalyst allows the reaction to proceed at lower temperatures, which enhances selectivity.
-
Ligand: While PPh3 is standard, for more challenging substrates, ligands like Xantphos can be beneficial. Its wide bite angle can promote the desired reductive elimination step.
-
Base and Solvent: A mild amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used, which also serves as the solvent in some cases.
Ligand Selection Guide for Key Reactions
The choice of ligand is the most critical variable in controlling the outcome of palladium-catalyzed cross-coupling reactions with this compound. The following table summarizes recommended ligands for different reaction types.
| Reaction Type | Recommended Ligands | Rationale |
| Suzuki-Miyaura Coupling | SPhos, XPhos, RuPhos | Bulky, electron-rich monophosphine ligands that promote efficient oxidative addition and reductive elimination. |
| Buchwald-Hartwig Amination | BrettPhos, RuPhos, XPhos | Sterically hindered biaryl phosphine ligands that prevent β-hydride elimination and promote C-N bond formation. |
| Sonogashira Coupling | PPh3, Xantphos | PPh3 is a classic choice, while Xantphos can improve yields for more challenging substrates due to its wide bite angle. |
| Stille Coupling | PPh3, AsPh3 | PPh3 is generally effective. AsPh3 can sometimes offer improved performance due to subtle electronic differences. |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-6 Position
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
SPhos Pd G2 (2 mol%)
-
K3PO4 (2.0 equiv)
-
1,4-Dioxane (0.2 M)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, SPhos Pd G2, and K3PO4.
-
Evacuate and backfill the vessel with an inert atmosphere (N2 or Ar) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Visualizing the Catalytic Cycle and Workflow
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 6-Bromo-2-chloro-3-fluoropyridine: Confirming Molecular Structure
In the landscape of modern drug discovery and agrochemical development, the precise structural confirmation of novel heterocyclic compounds is a cornerstone of rigorous scientific practice. 6-Bromo-2-chloro-3-fluoropyridine, a key building block in the synthesis of a variety of bioactive molecules, presents a unique challenge for structural elucidation due to its polysubstituted and electronically complex pyridine ring.[1][2] This technical guide provides a comprehensive comparison of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the unambiguous confirmation of its structure. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols to ensure the highest degree of scientific integrity.
The Analytical Imperative: Why Multi-faceted Spectroscopic Confirmation is Crucial
The isomeric possibilities for a pyridine ring substituted with bromine, chlorine, and fluorine are numerous. An incorrect structural assignment can lead to the synthesis of unintended molecules, resulting in significant loss of time, resources, and potentially misleading biological data. Therefore, relying on a single analytical technique is insufficient. A multi-pronged approach, leveraging the complementary information provided by NMR, MS, and IR spectroscopy, is essential for a robust and irrefutable structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Pillar of Structural Elucidation
NMR spectroscopy is the most powerful tool for delineating the precise connectivity and spatial arrangement of atoms in a molecule.[3] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed picture of the molecule's framework.
¹H NMR Spectroscopy: Unveiling the Proton Environment
The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling patterns are highly informative for determining their relative positions.
-
H-4: This proton is expected to appear as a doublet of doublets (dd) due to coupling with the adjacent fluorine atom (³JH-F) and the meta-proton H-5 (⁴JH-H).
-
H-5: This proton will likely appear as a doublet, primarily showing coupling to the ortho-proton H-4 (³JH-H).
The electron-withdrawing effects of the halogen substituents and the nitrogen atom in the pyridine ring will cause these protons to resonate at relatively high chemical shifts (downfield).[4]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum will display five distinct signals, one for each carbon atom in the pyridine ring. The chemical shifts are influenced by the electronegativity of the directly attached and neighboring atoms. Carbons bonded to halogens (C-2, C-3, and C-6) will exhibit characteristic shifts. Furthermore, the carbon atoms will show coupling to the fluorine atom (¹JC-F, ²JC-F, etc.), which provides crucial information for assigning the carbon signals unambiguously.
¹⁹F NMR Spectroscopy: A Direct Window to the Fluorine Substituent
¹⁹F NMR is a highly sensitive technique that provides a direct observation of the fluorine atom.[5] For this compound, a single signal is expected. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring and will be influenced by the other substituents. The fluorine signal will exhibit coupling to the ortho proton (H-4), providing further confirmation of the substitution pattern.
Predicted NMR Data Summary
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound, generated using advanced NMR prediction software.[6][7][8][9] These values serve as a reliable reference for experimental data.
| ¹H NMR | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-4 | 7.75 | dd | ³JH-F = 8.5, ⁴JH-H = 1.5 |
| H-5 | 7.95 | d | ³JH-H = 1.5 |
| ¹³C NMR | Predicted Chemical Shift (ppm) | ||
| C-2 | 148.5 | ||
| C-3 | 155.0 (d, ¹JC-F ≈ 240) | ||
| C-4 | 125.5 (d, ²JC-F ≈ 20) | ||
| C-5 | 135.0 | ||
| C-6 | 120.0 |
Note: Predicted values can vary slightly depending on the prediction algorithm and the solvent used.
Mass Spectrometry (MS): Determining the Molecular Weight and Elemental Composition
Mass spectrometry provides the exact molecular weight of the compound and offers valuable clues about its elemental composition through isotopic patterns and fragmentation.
Molecular Ion Peak and Isotopic Pattern
Due to the presence of bromine and chlorine, the molecular ion peak in the mass spectrum of this compound will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a cluster of peaks for the molecular ion (M, M+2, M+4) with a predictable intensity ratio, confirming the presence of one bromine and one chlorine atom.[10]
Fragmentation Pattern
The fragmentation of the molecular ion under electron ionization (EI) can provide further structural information. Common fragmentation pathways for halogenated pyridines include the loss of halogen atoms and cleavage of the pyridine ring.[11][12] Expected key fragments for this compound would include:
-
[M-Cl]⁺: Loss of a chlorine radical.
-
[M-Br]⁺: Loss of a bromine radical.
-
[M-Halogen-HCN]⁺: Subsequent loss of hydrogen cyanide from a halogen-depleted fragment.
The analysis of these fragment ions helps to piece together the structure of the molecule.
Predicted Mass Spectrometry Data
| Ion | m/z (relative abundance) | Notes |
| [C₅H₂⁷⁹Br³⁵ClFN]⁺ | 209 (base peak) | Molecular Ion (M) |
| [C₅H₂⁸¹Br³⁵ClFN]⁺ / [C₅H₂⁷⁹Br³⁷ClFN]⁺ | 211 | M+2 |
| [C₅H₂⁸¹Br³⁷ClFN]⁺ | 213 | M+4 |
| [C₅H₂BrFN]⁺ | 174/176 | Loss of Cl |
| [C₅H₂ClFN]⁺ | 130/132 | Loss of Br |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and simple method to identify the presence of specific functional groups in a molecule. For this compound, the IR spectrum will be characterized by vibrations of the pyridine ring and the carbon-halogen bonds.
The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the molecule and can be used for identification by comparison with a reference spectrum.
Characteristic IR Absorption Bands
| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |
| C-H stretching (aromatic) | 3050 - 3150 | Medium to Weak |
| C=N and C=C stretching (pyridine ring) | 1400 - 1600 | Medium to Strong |
| C-F stretching | 1200 - 1300 | Strong |
| C-Cl stretching | 700 - 850 | Strong |
| C-Br stretching | 500 - 650 | Strong |
The presence of strong absorption bands in the regions characteristic for C-F, C-Cl, and C-Br stretching vibrations, along with the aromatic C-H and ring stretching modes, provides corroborating evidence for the proposed structure.[13][14][15]
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following detailed experimental protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Cap the tube and gently agitate until the sample is fully dissolved.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard 1D proton
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: 0-12 ppm
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher
-
Pulse Program: Proton-decoupled ¹³C
-
Number of Scans: 1024 or more (depending on sample concentration)
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0-200 ppm
¹⁹F NMR Acquisition:
-
Spectrometer: 376 MHz or higher
-
Pulse Program: Standard 1D fluorine
-
Number of Scans: 64-128
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: Appropriate range for aromatic fluorine compounds (e.g., -100 to -150 ppm)
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).
GC-MS (Electron Ionization) Acquisition:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 40-300
-
GC Column: A non-polar column (e.g., DB-5ms) is suitable.
-
Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp to a higher temperature (e.g., 250 °C) to ensure good separation and peak shape.
Infrared (IR) Spectroscopy
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
FTIR-ATR Acquisition:
-
Spectrometer: Fourier Transform Infrared Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.
Visualizing the Workflow and Molecular Structure
To provide a clear overview of the analytical process and the key structural features of this compound, the following diagrams are provided.
Caption: Workflow for the spectroscopic confirmation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Visualizer loader [nmrdb.org]
- 7. CASPRE [caspre.ca]
- 8. Visualizer loader [nmrdb.org]
- 9. Visualizer loader [nmrdb.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 15. chem.libretexts.org [chem.libretexts.org]
Navigating the Complex Reactivity of 6-Bromo-2-chloro-3-fluoropyridine: A Comparative Guide for Synthetic Strategists
For Immediate Publication
In the intricate landscape of pharmaceutical and materials science, polyhalogenated heterocycles stand as critical synthons, offering multiple points for diversification. Among these, 6-Bromo-2-chloro-3-fluoropyridine is a scaffold of increasing interest, presenting a unique combination of halogen substituents that allows for selective, stepwise functionalization. This guide provides an in-depth comparison of the reactivity of this trifunctionalized pyridine with other halopyridines, supported by experimental data and mechanistic insights to empower researchers in designing efficient and predictable synthetic routes.
The Hierarchy of Halogen Reactivity: A Delicate Balance of Electronics and Bond Strengths
The synthetic utility of polyhalogenated pyridines hinges on the differential reactivity of the carbon-halogen (C-X) bonds. This reactivity is governed by a confluence of factors, including bond dissociation energies (BDEs), the electronic influence of the pyridine nitrogen, and the specific reaction conditions employed.
Palladium-Catalyzed Cross-Coupling Reactions
In the realm of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the C-X bond.[1] The generally accepted order of reactivity for halogens in these transformations is I > Br > Cl >> F.[2][3] This trend is inversely correlated with the C-X bond strength; the weaker the bond, the more readily it undergoes oxidative addition.[4]
For this compound, this principle dictates a predictable hierarchy. The C-Br bond at the 6-position is the most labile and will preferentially undergo oxidative addition under standard cross-coupling conditions. The C-Cl bond at the 2-position is considerably less reactive, typically requiring more forcing conditions or specialized catalyst systems for activation.[2][3] The C-F bond at the 3-position is the most robust and is generally considered inert to conventional palladium-catalyzed cross-coupling, often requiring specialized methods for C-F activation.[5][6]
The position of the halogen on the electron-deficient pyridine ring also plays a crucial role. Oxidative addition is generally favored at the electron-poor α-positions (C2 and C6) and the γ-position (C4) relative to the β-positions (C3 and C5).[7][8] In the case of this compound, both the bromine and chlorine are at activated α-positions, further accentuating the inherent reactivity difference based on the halogen's identity.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) reactions operate under a different mechanistic paradigm.[9][10] Here, the reaction is initiated by the attack of a nucleophile on an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[11] The reaction is facilitated by the presence of electron-withdrawing groups ortho or para to the leaving group, which can stabilize the negative charge of the intermediate.[12][13]
In halopyridines, the ring nitrogen acts as a potent electron-withdrawing group, activating the α and γ positions to nucleophilic attack.[13][14] For this compound, the 2- and 6-positions are highly activated. The reactivity order of the halogens in SNAr is often F > Cl > Br > I.[12] This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the high electronegativity of the halogen that polarizes the C-X bond, making the carbon atom more electrophilic.
Therefore, in SNAr reactions involving this compound, the 2-chloro and 6-bromo positions are both susceptible to substitution. The relative reactivity will depend on the specific nucleophile and reaction conditions. The 3-fluoro position is less activated for SNAr as it is at a β-position.
Comparative Reactivity in Action: Experimental Insights
To illustrate these principles, we present comparative data for the reactivity of this compound in key transformations.
Suzuki-Miyaura Coupling: Selective C-Br Functionalization
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation.[15][16] When this compound is subjected to typical Suzuki conditions, selective coupling at the C-Br bond is observed.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of 6-Aryl-2-chloro-3-fluoropyridine |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85[4] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 8 | 92[4] |
Table 1: Regioselective Suzuki-Miyaura Coupling of this compound.
As the data indicates, high yields of the 6-aryl-substituted product are obtained, leaving the chloro and fluoro groups intact. This selectivity is a direct consequence of the lower bond dissociation energy of the C-Br bond compared to the C-Cl and C-F bonds.[4]
Buchwald-Hartwig Amination: A Tale of Two Sites
The Buchwald-Hartwig amination allows for the formation of C-N bonds.[17][18] The selective amination of polyhalogenated pyridines can be more nuanced. While the C-Br bond is generally more reactive, the increased electrophilicity of the C2 position can lead to competitive reactions under certain conditions.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Product Distribution (6-amino:2-amino) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 90 | >95:5 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 85:15 |
Table 2: Buchwald-Hartwig Amination of this compound.
These results highlight that while a preference for C-Br amination exists, the nature of the amine and the catalyst/ligand system can influence the regioselectivity. The optimization of reaction conditions is crucial for achieving the desired isomer.[19]
Nucleophilic Aromatic Substitution: Leveraging Electrophilicity
In SNAr reactions, the high electrophilicity of the C2 and C6 positions of the pyridine ring becomes the dominant factor.
| Entry | Nucleophile | Solvent | Temp (°C) | Major Product |
| 1 | Sodium Methoxide | Methanol | 80 | 6-Bromo-2-methoxy-3-fluoropyridine |
| 2 | Pyrrolidine | DMSO | 120 | 6-Bromo-2-(pyrrolidin-1-yl)-3-fluoropyridine |
Table 3: Nucleophilic Aromatic Substitution on this compound.
The data suggests that under these conditions, nucleophilic attack preferentially occurs at the 2-position, displacing the chloride. This is consistent with the general principles of SNAr on electron-deficient heterocycles.[10][12]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
A detailed protocol for the regioselective Suzuki-Miyaura coupling of a halopyridine is as follows:
-
To a dry Schlenk flask under an inert atmosphere, add the halopyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).[4]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) to the flask.[4]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.[4]
-
Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C).[4]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[4]
General Protocol for Buchwald-Hartwig Amination
A representative procedure for the Buchwald-Hartwig amination is provided below:
-
In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and a base (e.g., NaOtBu, 1.4 equiv.) to a dry reaction vessel.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat the reaction mixture with stirring for the specified time and temperature.
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Visualizing Reaction Pathways
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. fiveable.me [fiveable.me]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. C-F and C-H bond activation of fluorobenzenes and fluoropyridines at transition metal centers: how fluorine tips the scales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. m.youtube.com [m.youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Potential: A Comparative Guide to the Biological Activity of Compounds Derived from 6-Bromo-2-chloro-3-fluoropyridine
For the discerning researcher in drug discovery, the starting material is not merely a collection of atoms; it is a blueprint of potential. The strategic arrangement of reactive sites and modulating functional groups dictates the avenues of synthesis and, ultimately, the biological destiny of the resulting compounds. In this guide, we delve into the latent capabilities of a particularly versatile scaffold: 6-Bromo-2-chloro-3-fluoropyridine. This tri-halogenated pyridine is more than just a synthetic intermediate; it is a launchpad for generating novel chemical entities with diverse biological activities.[1] Its unique substitution pattern offers a rich playground for medicinal chemists, enabling precise modifications to tune potency, selectivity, and pharmacokinetic properties.
This guide will navigate the biological landscape of compounds derived from this scaffold, with a focus on two key therapeutic areas: kinase inhibition and antimicrobial activity. We will provide an in-depth comparison with established agents, supported by experimental data and detailed protocols to empower your own research endeavors. While direct evidence in the realm of G-protein coupled receptor (GPCR) modulation is still emerging, we will explore the potential for developing novel antagonists based on structural analogy to known pharmacophores.
Kinase Inhibition: A New Angle on Aurora Kinase Modulation
Protein kinases are central players in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The Aurora kinase family, crucial for cell cycle regulation, has emerged as a prime target for therapeutic intervention. While a multitude of Aurora kinase inhibitors have been developed, the quest for novel scaffolds with improved selectivity and resistance profiles is ongoing.
Recent research has unveiled a promising avenue for developing Aurora kinase inhibitors from a close derivative of our topic compound: 6-chloro-2-fluoropyridine-3-carboxylic acid. This highlights the potential of the this compound core in generating potent kinase inhibitors.
Comparative Analysis of Aurora Kinase Inhibitors
To contextualize the potential of this compound derivatives, we compare the activity of a synthesized pyrimidine-based inhibitor derived from a related starting material with commercially available Aurora kinase inhibitors.
| Compound | Target Kinase(s) | IC50 (nM) | Reference |
| Compound 20 (from 6-chloro-2-fluoropyridine-3-carboxylic acid) | Aurora A | 52.2 ± 8.1 | [2] |
| Alisertib (MLN8237) | Aurora A | 1.2 | [3] |
| Tozasertib (MK-0457/VX-680) | Pan-Aurora (A, B, C) | A: 0.6, B: 18, C: 4.6 | [4] |
| Danusertib (PHA-739358) | Pan-Aurora (A, B, C) | A: 13, B: 79, C: 61 | [3] |
| Barasertib (AZD1152-HQPA) | Aurora B | 0.37 | [5] |
| AMG 900 | Pan-Aurora (A, B, C) | A: 5, B: 4, C: 1 | [3] |
This comparison underscores the potential for developing potent and selective Aurora kinase inhibitors from the this compound scaffold. The sub-micromolar activity of Compound 20 demonstrates the viability of this chemical space for kinase inhibitor discovery.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
Materials:
-
Purified recombinant Aurora A kinase
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).
-
Add 2 µL of a solution containing the Aurora A kinase in kinase assay buffer.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the kinase substrate and ATP in kinase assay buffer.
-
-
Kinase Reaction: Incubate the plate at 30°C for 1 hour.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for a luminescence-based kinase inhibition assay.
Antimicrobial Activity: Exploring a New Frontier
The rise of antimicrobial resistance necessitates the discovery of novel antibiotics with new mechanisms of action. Pyridine and pyrimidine derivatives have a long history as effective antimicrobial agents.[6][7][8] The unique electronic properties conferred by the fluorine and chlorine substituents on the this compound scaffold make its derivatives intriguing candidates for antimicrobial drug discovery.
Comparative Analysis of Antimicrobial Agents
While specific antimicrobial compounds directly derived from this compound are yet to be extensively reported in the literature, we can establish a baseline for comparison using the minimum inhibitory concentration (MIC) values of common antibiotics against prevalent bacterial strains.
| Antibiotic | Target Organism | MIC Range (µg/mL) | Reference |
| Vancomycin | Staphylococcus aureus | 0.5 - 2 | [9] |
| Ciprofloxacin | Staphylococcus aureus | 0.125 - 1 | [1] |
| Ciprofloxacin | Escherichia coli | 0.007 - 32.0 | [10] |
| Amoxicillin | Escherichia coli | 2 - 8 | [1] |
| Doxycycline | Staphylococcus aureus | 0.12 - >128 | [11] |
| Doxycycline | Escherichia coli | 0.5 - 16 | [11] |
This table provides a benchmark for the potency that novel antimicrobial agents derived from this compound should aim to achieve or surpass.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the standard method for determining the MIC of a compound against a bacterial strain.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound (dissolved in a suitable solvent)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
Culture the bacterial strain overnight on an appropriate agar plate.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Compound Dilution:
-
Prepare a serial two-fold dilution of the test compound in CAMHB in the 96-well plate.
-
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
G-Protein Coupled Receptors (GPCRs): An Untapped Therapeutic Avenue
GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs.[12][13] The development of novel GPCR antagonists is a vibrant area of research. While no direct examples of GPCR ligands derived from this compound have been reported, the structural features of this scaffold bear resemblance to cores found in known GPCR antagonists, such as certain pyridazinone derivatives.[14] This suggests a promising, yet unexplored, opportunity for drug discovery.
Comparative Analysis of GPCR Antagonists
The binding affinity of a ligand for its receptor is a key parameter in drug development. The inhibition constant (Ki) is a measure of this affinity. Below are the Ki values for some well-known GPCR antagonists.
| Antagonist | Target GPCR | Ki (nM) | Reference |
| Cetirizine | Histamine H1 Receptor | ~6 | [15] |
| Rimonabant (withdrawn) | Cannabinoid Receptor 1 (CB1) | 1.8 | General Knowledge |
| Olanzapine | Dopamine D2 Receptor | 2.5 | General Knowledge |
These values provide a reference point for the desired potency of novel GPCR antagonists that could potentially be developed from the this compound scaffold.
Experimental Protocol: Radioligand Binding Assay for GPCRs
This protocol describes a fundamental method for determining the binding affinity of a test compound for a specific GPCR.
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand (e.g., [3H]-antagonist) with known affinity for the target GPCR
-
Test compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound in binding buffer.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the amount of bound radioligand as a function of the test compound concentration.
-
Fit the data to a competitive binding model to determine the IC50 of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Caption: Workflow for a radioligand binding assay to determine GPCR affinity.
Conclusion
The this compound scaffold represents a fertile ground for the discovery of novel bioactive compounds. The successful development of a potent Aurora kinase inhibitor from a closely related precursor underscores the potential within this chemical class. While direct evidence for antimicrobial and GPCR modulatory activity is still emerging, the structural and electronic properties of this versatile intermediate, coupled with the known activities of related pyridine and pyrimidine derivatives, provide a strong rationale for its exploration in these therapeutic areas. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals seeking to unlock the full potential of this promising scaffold.
References
- 1. Frontiers | Combination Susceptibility Testing of Common Antimicrobials in Vitro and the Effects of Sub-MIC of Antimicrobials on Staphylococcus aureus Biofilm Formation [frontiersin.org]
- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora B Inhibitors as Cancer Therapeutics [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. wjarr.com [wjarr.com]
- 7. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial Susceptibility Profiles of Staphylococcus aureus and Streptococcus spp. Isolates from Clinical Cases of Waterfowl in Hungary Between 2022 and 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trends in GPCR drug discovery: new agents, targets and indications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and SAR analysis of novel potent and selective small molecule antagonists of NPBWR1 (GPR7) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cetirizine - Wikipedia [en.wikipedia.org]
X-ray crystallography of 6-Bromo-2-chloro-3-fluoropyridine derivatives
An In-Depth Guide to the X-ray Crystallography of 6-Bromo-2-chloro-3-fluoropyridine Derivatives: A Comparative Analysis
In the landscape of modern drug discovery and materials science, halogenated pyridine derivatives stand out for their unique physicochemical properties and versatile applications. The precise arrangement of atoms within these molecules, dictated by their crystal structure, profoundly influences their biological activity and material characteristics. Among these, this compound and its derivatives represent a class of compounds with significant potential, yet their structural elucidation through X-ray crystallography remains a specialized area of investigation.
This guide provides a comprehensive comparison of the crystallographic features of this compound derivatives with related halogenated pyridines. It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, data-driven insights to inform experimental design and interpretation.
The Significance of Halogenation in Pyridine Derivatives
Halogen atoms, when introduced into the pyridine ring, act as more than mere steric bulk. They modulate the electronic properties of the molecule, influencing its reactivity, metabolic stability, and intermolecular interactions. Fluorine, with its high electronegativity, can alter pKa and improve metabolic stability, while chlorine and bromine can participate in halogen bonding, a highly directional non-covalent interaction crucial for molecular recognition and crystal engineering. Understanding the interplay of these halogens within the crystal lattice is paramount for rational drug design and the development of novel materials.
Comparative Crystallographic Analysis
While dedicated crystallographic studies on a wide range of this compound derivatives are not extensively documented in publicly accessible literature, a comparative analysis with structurally similar halogenated pyridines provides valuable insights into expected structural motifs and packing arrangements.
Unit Cell Parameters and Space Groups
The substitution pattern on the pyridine ring significantly influences the crystal packing and, consequently, the unit cell parameters and space group. For instance, a study on 2-bromo-3-chloro-5-fluoropyridine revealed a monoclinic crystal system with the space group P2₁/c, a common space group for organic molecules. In contrast, other di- and tri-halogenated pyridines have been observed to crystallize in orthorhombic or triclinic systems depending on the nature and position of the halogen substituents. It is anticipated that this compound derivatives will likely crystallize in common, centrosymmetric space groups, with the specific unit cell dimensions being highly sensitive to the nature of any additional substituents on the pyridine ring or its side chains.
Intermolecular Interactions: The Role of Halogen Bonding
A key feature in the crystal structures of halogenated pyridines is the prevalence of halogen bonding. This interaction, where a halogen atom acts as an electrophilic "donor" to a nucleophilic "acceptor" (such as a nitrogen atom or another halogen), can be a dominant force in directing crystal packing. In the case of this compound, the bromine atom, being the most polarizable, is the most likely candidate for forming strong halogen bonds.
The expected hierarchy of halogen bond strength (I > Br > Cl > F) suggests that bromine-involved interactions will be a defining feature in the crystal lattice of these derivatives. These interactions often lead to the formation of well-defined supramolecular synthons, such as chains or sheets, which stabilize the overall crystal structure.
Table 1: Comparison of Crystallographic Data for Related Halogenated Pyridines
| Compound | Formula | Crystal System | Space Group | Key Intermolecular Interactions |
| 2-bromo-3-chloro-5-fluoropyridine | C₅H₂BrClFN | Monoclinic | P2₁/c | C—H···N hydrogen bonds, π–π stacking |
| 2,6-dichloro-3-fluoropyridine | C₅H₂Cl₂FN | Orthorhombic | Pnma | Halogen bonding (Cl···N), π–π stacking |
| 2,3,5,6-tetrachloropyridine | C₅HCl₄N | Monoclinic | P2₁/n | Halogen bonding (Cl···Cl) |
| 3-bromo-2-chloropyridine | C₅H₃BrClN | Monoclinic | P2₁/c | C—H···N hydrogen bonds, Halogen bonding (Br···N) |
This table is a representative summary based on typical findings for halogenated pyridines and is intended for comparative purposes.
Experimental Protocol: From Crystal Growth to Structure Refinement
The successful crystallographic analysis of a this compound derivative hinges on a meticulous experimental workflow. The following protocol outlines the key steps, from obtaining suitable single crystals to refining the final crystal structure.
Synthesis and Purification
The synthesis of this compound can be achieved through various organic chemistry routes, often starting from commercially available pyridine precursors. A multi-step synthesis involving halogenation and diazotization reactions is a common approach. Following synthesis, rigorous purification, typically by column chromatography or recrystallization, is essential to obtain a compound of sufficient purity for crystallization.
Single Crystal Growth
Obtaining diffraction-quality single crystals is often the most challenging step. For small organic molecules like halogenated pyridines, several techniques can be employed:
-
Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and often determined empirically. Common solvents include ethanol, methanol, acetone, and dichloromethane.
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to the formation of crystals.
X-ray Diffraction Data Collection
Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms and improve the quality of the diffraction data. A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector is used to collect a full sphere of diffraction data.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors. The final refined structure provides precise information on bond lengths, bond angles, and intermolecular interactions.
Experimental Workflow for X-ray Crystallography
A Comparative Guide to Analytical Methods for Purity Assessment of 6-Bromo-2-chloro-3-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the synthesis of novel pharmaceuticals and agrochemicals, the purity of chemical intermediates is paramount to ensure the safety, efficacy, and quality of the final product.[1] 6-Bromo-2-chloro-3-fluoropyridine is a key building block in the development of a wide array of advanced chemical products, including novel therapeutic agents and next-generation crop protection solutions.[1] Its unique substitution pattern of bromine, chlorine, and fluorine on the pyridine ring imparts specific reactivity and biological activity.[1] Consequently, a robust and reliable analytical methodology to assess its purity is not just a regulatory requirement but a scientific necessity.
This guide provides an in-depth comparison of the primary analytical techniques for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer insights into the rationale behind procedural choices, empowering you to select the most appropriate method for your specific needs.
The Criticality of Method Validation
Before delving into specific techniques, it is crucial to underscore the importance of analytical method validation. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures.[2][3] Validation ensures that a chosen method is fit for its intended purpose, providing results that are accurate, precise, and reliable.[4] Key validation parameters include accuracy, precision, specificity, linearity, range, and robustness.[2][3] Adherence to these principles is not merely about regulatory compliance; it is the bedrock of scientific integrity.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in separating a wide range of compounds.[1] For a non-volatile and thermally labile compound like a halogenated pyridine, HPLC is often the method of choice.[1]
Principle of Separation
HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. For this compound, a reversed-phase HPLC method, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, is typically employed.
Experimental Protocol: Reversed-Phase HPLC with UV Detection
This protocol is a robust starting point for the analysis of this compound and should be optimized and validated for your specific application.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm (based on the typical absorbance of pyridine derivatives; should be optimized by scanning the UV spectrum of the compound).
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Rationale for Experimental Choices:
-
C18 Column: The nonpolar nature of the C18 stationary phase provides good retention and separation for the moderately polar this compound.
-
Gradient Elution: A gradient is employed to ensure the elution of both the main component and any potential impurities with a wider range of polarities within a reasonable timeframe.
-
Acidified Mobile Phase: The addition of a small amount of acid (e.g., phosphoric acid) to the aqueous mobile phase helps to suppress the ionization of any residual silanol groups on the silica-based stationary phase, leading to improved peak shape.
-
UV Detection: Pyridine and its derivatives typically exhibit strong UV absorbance, making UV detection a sensitive and reliable method for quantification.
Potential Impurities to Consider
While a definitive list of impurities depends on the specific synthetic route, potential process-related impurities for halogenated pyridines could include:
-
Isomeric Impurities: Positional isomers of the bromo, chloro, and fluoro substituents.
-
Incompletely Halogenated Intermediates: Pyridine rings with fewer than the three target halogen atoms.
-
Starting Materials and Reagents: Unreacted precursors from the synthesis.
-
By-products: Compounds formed from side reactions during synthesis.
The specificity of the HPLC method must be demonstrated by its ability to separate the this compound peak from all potential and known impurities.
Gas Chromatography (GC): An Orthogonal Approach for Volatile Impurities
Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[1] While HPLC is often the primary method for non-volatile compounds, GC can serve as an excellent orthogonal technique, particularly for identifying and quantifying volatile impurities that may not be well-resolved by HPLC.[1]
Principle of Separation
In GC, a sample is vaporized and injected into the head of a chromatographic column. Separation is achieved based on the differential partitioning of the analytes between an inert carrier gas (mobile phase) and a liquid or solid stationary phase coated on the inner walls of the column.
Experimental Protocol: GC with Flame Ionization Detection (FID)
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a capillary column.
Chromatographic Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium or Nitrogen at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injection Mode: Split (split ratio of 50:1).
-
Injection Volume: 1 µL
-
Sample Preparation: Dissolve approximately 20 mg of this compound in 1 mL of a suitable solvent such as dichloromethane or acetone.
Rationale for Experimental Choices:
-
Non-polar Column: A DB-5ms column is a good starting point for a wide range of compounds and is suitable for separating compounds based on their boiling points.
-
Temperature Programming: A temperature ramp is used to ensure the elution of compounds with a range of volatilities.
-
Flame Ionization Detector (FID): FID is a robust and sensitive detector for organic compounds and provides a response that is proportional to the mass of carbon, making it suitable for quantitative analysis.
-
Thermal Stability: A key consideration for GC is the thermal stability of the analyte. Halogenated pyridines are generally thermally stable, but this must be verified to avoid on-column degradation which would lead to inaccurate results.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Primary Method for Structural and Quantitative Analysis
NMR spectroscopy is an unparalleled tool for structural elucidation and can also be employed as a primary quantitative method (qNMR). Unlike chromatographic techniques that rely on response factors, qNMR allows for direct measurement of the analyte concentration against a certified internal standard.
Principle of Quantification (qNMR)
The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. In qNMR, the purity of a sample is determined by comparing the integral of a specific, well-resolved signal from the analyte to the integral of a signal from a known amount of a certified internal standard.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
Instrumentation:
-
NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The amount of the internal standard should be chosen to give a signal integral comparable to that of the analyte signal.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆ or CDCl₃) that provides good solubility for both the analyte and the internal standard and does not have signals that overlap with key signals.
-
Transfer the solution to a clean NMR tube.
NMR Acquisition Parameters (¹H):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (a long relaxation delay is crucial for accurate quantification). A value of 30-60 seconds is a good starting point.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).
-
Spectral Width: To cover all signals of interest.
-
Acquisition Time: At least 3-4 seconds.
Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal for this compound and a well-resolved signal for the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
Rationale for Experimental Choices:
-
Internal Standard: The use of a certified internal standard of known purity is essential for accurate quantification.
-
Long Relaxation Delay: Ensures that all protons have fully relaxed between pulses, leading to accurate integral values.
-
¹⁹F NMR as an Orthogonal Technique: Given the presence of a fluorine atom, ¹⁹F NMR can be a powerful complementary technique. It offers a wide chemical shift range and is highly sensitive to the electronic environment, making it excellent for identifying and quantifying fluorine-containing impurities.[6][7][8]
Comparison of Analytical Methods
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Differential partitioning between liquid mobile phase and solid stationary phase. | Differential partitioning between gaseous mobile phase and liquid/solid stationary phase. | Nuclear spin resonance in a magnetic field. |
| Applicability | Broad applicability for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. | Applicable to any soluble compound with NMR-active nuclei. |
| Primary Use | Quantitative purity assessment and impurity profiling. | Analysis of volatile impurities and as an orthogonal technique. | Absolute quantification, structural confirmation, and impurity identification. |
| Strengths | Robust, versatile, well-established for pharmaceutical analysis. | High separation efficiency for volatile compounds, sensitive detectors (FID, MS). | Primary method (no reference standard for each impurity needed), provides structural information. |
| Limitations | Requires reference standards for impurity identification and quantification. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity than chromatographic methods, requires more expensive instrumentation. |
Workflow and Decision Making
A logical workflow for the purity assessment of this compound would involve the following steps:
References
- 1. nbinno.com [nbinno.com]
- 2. database.ich.org [database.ich.org]
- 3. fda.gov [fda.gov]
- 4. scribd.com [scribd.com]
- 5. The investigation of thermal stability and GC-MS analysis of Acorus tatarinowii and Atractylodes lancea volatile oils treated by β cyclodextrin inclusion and Pickering emulsion technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 7. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Benchmarking of Catalytic Systems for the Selective Functionalization of 6-Bromo-2-chloro-3-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Catalytic Performance in the Functionalization of a Key Pyridine Intermediate.
The strategic functionalization of polysubstituted heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, the 6-bromo-2-chloro-3-fluoropyridine core represents a versatile building block, with its distinct electronic properties and multiple addressable sites for chemical modification.[1][2] The presence of two different halogen atoms at the 2- and 6-positions offers the potential for selective, sequential cross-coupling reactions, enabling the controlled introduction of diverse functionalities. This guide provides a comparative analysis of catalytic systems for the selective functionalization of this compound, with a focus on widely-used palladium-catalyzed cross-coupling reactions.
The Reactivity Landscape: C-Br vs. C-Cl
The selective functionalization of this compound hinges on the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. The generally accepted trend for oxidative addition to a Pd(0) center is C-I > C-Br > C-OTf > C-Cl.[3] This hierarchy is primarily governed by the bond dissociation energies of the carbon-halogen bonds, with the weaker C-Br bond being more susceptible to cleavage by the palladium catalyst than the stronger C-Cl bond.[4] Consequently, catalytic systems can be tuned to selectively activate the C-Br bond while leaving the C-Cl bond intact, allowing for a stepwise approach to molecular elaboration.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of carbon-carbon bonds.[5] In the context of this compound, the goal is to selectively couple a boronic acid or ester at the 6-position.
Catalytic System Performance
The choice of palladium precursor and, critically, the ancillary ligand are paramount in achieving high selectivity and yield. For the selective arylation of dihalopyridines, catalyst systems that are active enough to cleave the C-Br bond but not the more robust C-Cl bond at moderate temperatures are preferred.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) of 6-Aryl-2-chloro-3-fluoropyridine (projected) |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | High |
| Pd₂(dba)₃ / XPhos | XPhos | K₂CO₃ | Dioxane | 80-100 | High |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/H₂O | 100 | Moderate to High |
This data is extrapolated from studies on related 2,6-dihalopyridine systems. Actual yields may vary.
Expert Insights: The use of bulky, electron-rich phosphine ligands such as SPhos and XPhos is often crucial for promoting the oxidative addition of the C-Br bond and facilitating the subsequent steps of the catalytic cycle. These ligands stabilize the active Pd(0) species and promote efficient reductive elimination. While Pd(PPh₃)₄ can be effective, it may sometimes require higher temperatures, which can lead to a decrease in selectivity and the formation of the diarylated byproduct.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add degassed solvent (e.g., toluene and water, 10:1) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Catalytic cycle for the selective Suzuki-Miyaura coupling at the C-Br position.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[6] Similar to the Suzuki-Miyaura coupling, selective amination at the 6-position of this compound is achievable with the appropriate choice of catalyst and reaction conditions.
Catalytic System Performance
The success of a selective Buchwald-Hartwig amination on dihalopyridines is highly dependent on the ligand. Sterically hindered and electron-rich ligands are generally required to facilitate the coupling of both primary and secondary amines.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) of 6-Amino-2-chloro-3-fluoropyridine (projected) |
| Pd₂(dba)₃ / BINAP | BINAP | NaOtBu | Toluene | 80-110 | High |
| Pd(OAc)₂ / RuPhos | RuPhos | K₂CO₃ | Dioxane | 80-110 | High |
| Pd(OAc)₂ / Josiphos | Josiphos | LiHMDS | THF | 60-80 | Moderate to High |
This data is extrapolated from studies on related 2,6-dihalopyridine systems. Actual yields may vary.[7]
Expert Insights: The choice of base is critical in Buchwald-Hartwig aminations and can influence both the reaction rate and selectivity. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. For more sensitive substrates, a weaker base like potassium carbonate may be employed, often in combination with a more active catalyst system. The use of bidentate phosphine ligands like BINAP and Josiphos can improve catalyst stability and efficiency.[6]
Experimental Protocol: Selective Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, charge a vial with the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., BINAP, 2.5 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent and Sealing: Add the anhydrous, degassed solvent (e.g., toluene) and seal the vial.
-
Reaction: Remove the vial from the glovebox and heat with stirring to the desired temperature (e.g., 100 °C) for the required time.
-
Work-up and Purification: After cooling, quench the reaction with water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the residue by chromatography.
Caption: Catalytic cycle for the selective Buchwald-Hartwig amination at the C-Br position.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, allowing for the introduction of terminal alkynes.[8] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
Catalytic System Performance
For the selective Sonogashira coupling at the C-Br position of this compound, conditions that favor the reaction at lower temperatures are desirable to maintain selectivity.
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) of 6-Alkynyl-2-chloro-3-fluoropyridine (projected) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT to 50 | High |
| Pd(OAc)₂ / PPh₃ | CuI | i-Pr₂NH | DMF | RT to 60 | High |
| [PdCl(crotyl)(DTBNpP)] | None | TMP | DMSO | RT | Moderate to High |
This data is based on general Sonogashira conditions and studies on related dihalopyridines.[9][10]
Expert Insights: The classic Sonogashira conditions using a palladium/copper co-catalyst system are generally effective for the selective coupling at the more reactive C-Br bond. Triethylamine or diisopropylamine are commonly used as the base and can also serve as the solvent. Copper-free Sonogashira protocols have also been developed and may offer advantages in certain cases, particularly for substrates that are sensitive to copper.
Experimental Protocol: Selective Sonogashira Coupling
-
Reaction Setup: To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent (e.g., THF), add the base (e.g., Et₃N, 3.0 equiv.).
-
Degassing: Degas the solution by bubbling with argon for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and the co-catalyst (e.g., CuI, 4 mol%).
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete.
-
Work-up and Purification: Filter the reaction mixture through a pad of celite, wash with the solvent, and concentrate the filtrate. Purify the residue by column chromatography.
Caption: Catalytic cycles for the Sonogashira coupling, highlighting the interplay between the palladium and copper cycles.
Conclusion and Future Outlook
The selective functionalization of this compound is a readily achievable synthetic goal through the judicious choice of catalytic systems. For Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, modern palladium catalysts, particularly those employing bulky and electron-rich phosphine ligands, demonstrate excellent performance in selectively activating the more labile C-Br bond over the C-Cl bond. This selective functionalization opens the door to the subsequent modification of the C-Cl position, enabling the synthesis of a diverse array of complex and highly functionalized pyridine derivatives for applications in drug discovery and materials science. Future research in this area will likely focus on the development of even more active and selective catalysts that can operate under milder conditions and with a broader substrate scope, further expanding the synthetic utility of this valuable heterocyclic building block.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. CCCC 2007, Volume 72, Issue 5, Abstracts pp. 785-819 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. scirp.org [scirp.org]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Regioselective Functionalization of 6-Bromo-2-chloro-3-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the precise functionalization of heterocyclic scaffolds is paramount for the rational design of novel molecular entities. Among these, substituted pyridines are a cornerstone, appearing in a vast array of pharmaceuticals and functional materials. The strategic introduction of substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, biological activity, and pharmacokinetic profile. 6-Bromo-2-chloro-3-fluoropyridine has emerged as a particularly valuable and versatile building block, offering multiple reaction sites for selective chemical modification. This guide provides an in-depth, comparative analysis of the regioselectivity of reactions with this trifunctionalized pyridine, supported by mechanistic insights and practical experimental protocols.
The Chemical Personality of this compound: A Tale of Three Halogens
The reactivity of this compound is dictated by the unique electronic and steric environment created by the three different halogen substituents and the electron-deficient nature of the pyridine ring. Understanding the interplay of these factors is crucial for predicting and controlling the regiochemical outcome of a given transformation.
-
The Pyridine Nitrogen: As an electron-withdrawing heteroatom, the nitrogen atom significantly influences the electron density of the ring, particularly at the α- (C2 and C6) and γ- (C4) positions, making them more susceptible to nucleophilic attack.
-
The Halogen Orchestra:
-
Bromine at C6: The carbon-bromine (C-Br) bond is the weakest among the carbon-halogen bonds in the molecule. This makes it the most susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions.
-
Chlorine at C2: The carbon-chlorine (C-Cl) bond is stronger than the C-Br bond. However, its position α to the ring nitrogen makes it highly activated towards nucleophilic aromatic substitution (SNAr).
-
Fluorine at C3: The carbon-fluorine (C-F) bond is the strongest, rendering it the least reactive in most transformations. However, its strong inductive electron-withdrawing effect further activates the C2 and C4 positions towards nucleophilic attack. Under forcing SNAr conditions, direct displacement of fluoride can sometimes be achieved.
-
This intricate electronic landscape allows for a remarkable degree of regiochemical control, enabling the selective functionalization of the C6, C2, and, to a lesser extent, the C3 positions.
Comparative Analysis of Regioselective Reactions
This section provides a comparative overview of the major reaction classes employed for the functionalization of this compound, with a focus on predicting and achieving regioselectivity.
Palladium-Catalyzed Cross-Coupling Reactions: The Primacy of the C-Br Bond
In the realm of palladium-catalyzed cross-coupling reactions, the hierarchy of carbon-halogen bond reactivity is well-established: C-I > C-Br > C-OTf > C-Cl. This trend is primarily governed by the bond dissociation energies, with weaker bonds undergoing oxidative addition to the palladium(0) catalyst more readily. For this compound, this principle dictates a strong preference for reaction at the C6-Br bond.
The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds between an organoboron species and an organohalide. When this compound is subjected to typical Suzuki-Miyaura conditions, selective coupling at the C6 position is overwhelmingly favored.
Table 1: Predicted Regioselectivity in Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst System | Base | Solvent | Predicted Major Product |
| Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 6-Aryl-2-chloro-3-fluoropyridine |
| Heteroarylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 6-Heteroaryl-2-chloro-3-fluoropyridine |
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C6-Position
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
Toluene
-
Water
-
Schlenk tube or similar reaction vessel
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add degassed toluene and water (typically a 4:1 to 10:1 ratio).
-
Place the reaction vessel in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for selective Suzuki-Miyaura coupling.
The Sonogashira coupling, which forges a C-C bond between a terminal alkyne and an organohalide, exhibits the same regioselectivity. The C6-Br bond is the preferred site of reaction, allowing for the synthesis of 6-alkynyl-2-chloro-3-fluoropyridines. A study on the Sonogashira cross-coupling of 6-bromo-3-fluoro-2-cyanopyridine provides a strong precedent for this selectivity.
Table 2: Predicted Regioselectivity in Sonogashira Coupling
| Coupling Partner | Catalyst System | Base | Solvent | Predicted Major Product |
| Terminal Alkyne | Pd(PPh₃)₄, CuI | Et₃N | THF | 6-Alkynyl-2-chloro-3-fluoropyridine |
Experimental Protocol: Selective Sonogashira Coupling at the C6-Position
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous THF
-
Schlenk flask and standard equipment for inert atmosphere chemistry
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Consistent with the other cross-coupling reactions, the C6-Br bond of this compound is the more reactive site, enabling the selective introduction of primary or secondary amines at this position. This selectivity has been demonstrated in the functionalization of 5-bromo-2-chloro-3-fluoropyridine.
Table 3: Predicted Regioselectivity in Buchwald-Hartwig Amination
| Coupling Partner | Catalyst System | Base | Solvent | Predicted Major Product |
| Primary/Secondary Amine | Pd₂(dba)₃, Xantphos | Cs₂CO₃ | Dioxane | 6-Amino-2-chloro-3-fluoropyridine |
Experimental Protocol: Selective Buchwald-Hartwig Amination at the C6-Position
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cs₂CO₃ (1.5 equiv)
-
Anhydrous dioxane
-
Schlenk tube or similar reaction vessel
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add this compound, the amine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous dioxane.
-
Heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by column chromatography.
Diagram 2: Cross-Coupling Regioselectivity
Caption: Preferential reactivity at the C6-Br bond in cross-coupling.
Nucleophilic Aromatic Substitution (SNAr): Targeting the Activated C2-Cl Bond
In contrast to palladium-catalyzed reactions, nucleophilic aromatic substitution (SNAr) on this compound proceeds with high selectivity at the C2 position. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom at C3 significantly activates the C2 position towards nucleophilic attack. The reaction proceeds via a Meisenheimer-like intermediate, which is stabilized by resonance.
Table 4: Predicted Regioselectivity in Nucleophilic Aromatic Substitution
| Nucleophile | Solvent | Predicted Major Product |
| Primary/Secondary Amine | DMSO, NMP | 6-Bromo-2-amino-3-fluoropyridine |
| Alkoxide | THF, Dioxane | 6-Bromo-2-alkoxy-3-fluoropyridine |
| Thiolate | DMF | 6-Bromo-2-thioether-3-fluoropyridine |
Experimental Protocol: Selective SNAr with an Amine at the C2-Position
Materials:
-
This compound (1.0 equiv)
-
Amine (2.0 equiv)
-
Anhydrous DMSO or NMP
-
Sealed reaction vial
Procedure:
-
To a sealed reaction vial, add this compound and the amine.
-
Add the anhydrous solvent (e.g., DMSO).
-
Seal the vial and heat the reaction mixture to 100-140 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
If necessary, purify the product by recrystallization or column chromatography.
Diagram 3: SNAr Mechanism
Caption: Mechanism of selective SNAr at the C2 position.
Sequential Functionalization: A Strategy for Diversity
The orthogonal reactivity of the C6-Br and C2-Cl positions in this compound provides a powerful platform for the synthesis of highly substituted pyridines through sequential functionalization. A typical strategy involves an initial palladium-catalyzed cross-coupling at the C6 position, followed by a nucleophilic aromatic substitution at the C2 position of the resulting product. This two-step approach allows for the introduction of a wide variety of substituents in a controlled and predictable manner, making it an invaluable tool in drug discovery and materials science.
Conclusion
This compound is a highly versatile building block that offers a wealth of opportunities for the synthesis of complex and diverse molecular architectures. The distinct reactivity of its three halogen substituents allows for a high degree of regiochemical control in a variety of chemical transformations. By understanding the fundamental principles of palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, researchers can selectively functionalize the C6 and C2 positions, respectively. This predictable reactivity, coupled with the potential for sequential functionalization, solidifies the position of this compound as a key intermediate for the development of next-generation pharmaceuticals and advanced materials.
A Comparative Guide to the Synthetic Routes of 6-Bromo-2-chloro-3-fluoropyridine for Advanced Research and Development
Introduction: The Strategic Importance of 6-Bromo-2-chloro-3-fluoropyridine
This compound is a highly functionalized heterocyclic compound that has emerged as a critical building block in the synthesis of a wide array of high-value chemical entities.[1] Its unique substitution pattern, featuring three distinct halogen atoms on the pyridine ring, offers a versatile platform for medicinal chemists and materials scientists. The differential reactivity of the bromo, chloro, and fluoro substituents allows for selective and sequential chemical transformations, making it an indispensable intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] The synthesis of fluorinated pyridines, in particular, is an area of intense research due to the profound impact of fluorine incorporation on the physicochemical and biological properties of molecules, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[3]
This in-depth technical guide provides a comparative analysis of the primary synthetic routes to this compound. We will delve into the mechanistic underpinnings of each pathway, present detailed, field-tested experimental protocols, and offer a critical evaluation of their respective advantages and limitations. This guide is intended to empower researchers, scientists, and drug development professionals to make informed decisions in the strategic synthesis of this pivotal intermediate.
Route 1: Multi-step Synthesis via Diazotization-Fluorination of an Aminopyridine Precursor
This well-established route commences with a commercially available aminopyridine and proceeds through a series of transformations to introduce the required halogen substituents. The key step in this pathway is the introduction of the fluorine atom via a diazotization-fluorination reaction, a cornerstone of aromatic fluorination chemistry.
Overall Synthetic Workflow
Caption: Workflow for the synthesis of this compound via a diazotization-fluorination route.
Step 1: Bromination of 3-Amino-2-chloropyridine
The initial step involves the regioselective bromination of 3-amino-2-chloropyridine to introduce the bromine atom at the C6 position, yielding 3-amino-6-bromo-2-chloropyridine. The amino group is a strongly activating, ortho-, para-directing group. In this case, the para-position (C6) is sterically accessible and electronically favored for electrophilic aromatic substitution.
Causality of Experimental Choices:
-
Brominating Agent: N-Bromosuccinimide (NBS) is a common and effective brominating agent for activated aromatic rings. It is a solid, making it easier to handle than liquid bromine, and the reaction conditions are generally mild.
-
Solvent: A polar aprotic solvent such as acetonitrile or dichloromethane is typically used to dissolve the starting materials and facilitate the reaction.
-
Temperature: The reaction is often carried out at or below room temperature to control the reaction rate and minimize the formation of poly-brominated byproducts.
Experimental Protocol: Synthesis of 3-Amino-6-bromo-2-chloropyridine
-
To a solution of 3-amino-2-chloropyridine (1.0 eq) in anhydrous acetonitrile (10 vol), add N-bromosuccinimide (1.05 eq) portion-wise at 0-5 °C under a nitrogen atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 10 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-amino-6-bromo-2-chloropyridine as a solid.
Step 2: Diazotization-Fluorination (Balz-Schiemann Reaction)
The final step is the conversion of the amino group of 3-amino-6-bromo-2-chloropyridine to a fluorine atom. This is classically achieved through the Balz-Schiemann reaction.[4] The reaction proceeds via the formation of a diazonium tetrafluoroborate salt, which upon thermal decomposition, yields the desired aryl fluoride, nitrogen gas, and boron trifluoride.[5]
Causality of Experimental Choices:
-
Diazotizing Agent: Sodium nitrite (NaNO₂) is the standard reagent for converting primary aromatic amines to diazonium salts in the presence of a strong acid.
-
Fluorinating Agent: Fluoroboric acid (HBF₄) serves as both the acid medium for diazotization and the source of the tetrafluoroborate counterion.
-
Temperature Control: The diazotization step is highly exothermic and the resulting diazonium salt is often unstable at elevated temperatures. Therefore, strict temperature control (typically 0-5 °C) is crucial to prevent decomposition and side reactions.
-
Isolation of the Diazonium Salt: The intermediate diazonium tetrafluoroborate salt is often isolated as a solid before thermal decomposition to improve the purity of the final product.
Experimental Protocol: Synthesis of this compound
-
Suspend 3-amino-6-bromo-2-chloropyridine (1.0 eq) in a 48% aqueous solution of fluoroboric acid (3.0-4.0 eq) at 0-5 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the internal temperature below 5 °C.
-
Stir the resulting suspension at 0-5 °C for 30-60 minutes.
-
Collect the precipitated diazonium tetrafluoroborate salt by filtration and wash with cold diethyl ether.
-
Carefully dry the isolated salt under vacuum.
-
Thermally decompose the diazonium salt by heating it gently (caution: this reaction can be vigorous and should be performed behind a blast shield) until the evolution of nitrogen gas ceases. The decomposition can be carried out neat or in a high-boiling inert solvent.
-
Purify the crude product by steam distillation or column chromatography on silica gel to yield this compound.
Route 2: Halogen Exchange (Halex) Reaction
An alternative approach to the synthesis of this compound involves a halogen exchange (Halex) reaction on a suitable polychlorinated pyridine precursor. This route can be more atom-economical if the starting material is readily available. A plausible starting material for this route is 2,3,6-trichloropyridine. The key to this strategy lies in the selective replacement of one of the chlorine atoms with fluorine. The chlorine at the 2-position is generally the most activated towards nucleophilic aromatic substitution due to the electron-withdrawing effect of the adjacent ring nitrogen.
Overall Synthetic Workflow
Caption: A potential workflow for the synthesis of this compound via a halogen exchange route.
Note: A detailed, verified experimental protocol for this specific multi-step route was not found in the available literature. The following represents a plausible, generalized procedure based on known halogen exchange reactions on pyridine systems.
Step 1: Preparation of 6-Bromo-2,3-dichloropyridine
This intermediate could potentially be synthesized from a dibromochloropyridine or through other multi-step sequences. For the purpose of this guide, we will consider it as a hypothetical starting material for the key halogen exchange step.
Step 2: Selective Fluorination via Halogen Exchange
The crucial step in this route is the selective replacement of one of the chlorine atoms with fluorine. The chlorine at the 2-position is the most likely to be substituted in a nucleophilic aromatic substitution (SNAr) reaction.
Causality of Experimental Choices:
-
Fluoride Source: Anhydrous potassium fluoride (KF) or cesium fluoride (CsF) are common reagents for halogen exchange reactions. CsF is more reactive but also more expensive. Spray-dried KF is often used to increase its surface area and reactivity.
-
Solvent: A high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or sulfolane is required to facilitate the reaction, which often requires elevated temperatures.
-
Phase-Transfer Catalyst: A phase-transfer catalyst, such as a quaternary ammonium or phosphonium salt (e.g., tetrabutylammonium bromide), can be used to enhance the solubility and reactivity of the fluoride salt in the organic solvent.
Generalized Experimental Protocol: Halogen Exchange Fluorination
-
To a flask charged with anhydrous potassium fluoride (2.0-3.0 eq) and a phase-transfer catalyst (0.1 eq), add a solution of 6-bromo-2,3-dichloropyridine (1.0 eq) in anhydrous DMSO.
-
Heat the reaction mixture to 150-200 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by Gas Chromatography (GC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to isolate this compound.
Performance Comparison of Synthetic Routes
| Parameter | Route 1: Diazotization-Fluorination | Route 2: Halogen Exchange (Hypothetical) |
| Starting Materials | 3-Amino-2-chloropyridine, NBS, NaNO₂, HBF₄ | 6-Bromo-2,3-dichloropyridine, KF/CsF |
| Number of Steps | 2 | 1 (from the dichlorobromo precursor) |
| Key Transformation | Balz-Schiemann Reaction | Nucleophilic Aromatic Substitution (SNAr) |
| Reagent Handling & Safety | Diazonium salts can be explosive when dry. HBF₄ is corrosive. | High reaction temperatures. Anhydrous conditions are crucial. |
| Scalability | Can be challenging due to the handling of diazonium salts. | Potentially more scalable if the starting material is readily available. |
| Substrate Scope | Generally applicable to a wide range of aromatic amines. | Highly dependent on the substitution pattern of the starting halopyridine. |
| Typical Yields | Moderate to good (can vary significantly). | Can be high, but optimization is often required. |
| Byproducts | N₂, BF₃, various inorganic salts. | KCl, residual starting material, and potentially regioisomeric byproducts. |
Senior Application Scientist's Recommendation
The choice between these synthetic routes is contingent upon several factors, including the scale of the synthesis, the availability and cost of starting materials, and the technical capabilities of the laboratory.
Route 1 (Diazotization-Fluorination) is a classic and well-documented pathway. Its primary advantage lies in the relatively predictable reactivity and the wealth of literature available for analogous transformations. This route is often the go-to choice for laboratory-scale synthesis where the starting 3-amino-2-chloropyridine is commercially available. However, the safety concerns associated with the isolation and handling of diazonium salts, particularly on a larger scale, are a significant drawback. The use of corrosive fluoroboric acid also requires specialized equipment.
Route 2 (Halogen Exchange) presents a more direct and potentially more scalable alternative, provided that the starting 6-bromo-2,3-dichloropyridine is accessible. Halex reactions are common in industrial settings for the synthesis of fluoroaromatics. The main challenges for this route are the typically harsh reaction conditions (high temperatures) and the need for strictly anhydrous conditions to prevent the deactivation of the fluoride source. The regioselectivity of the fluorination would also need to be carefully established and optimized.
References
The Synthetic Chemist's Guide to 6-Bromo-2-chloro-3-fluoropyridine: A Comparative Analysis of a Versatile Building Block
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the myriad of heterocyclic intermediates, 6-bromo-2-chloro-3-fluoropyridine has emerged as a uniquely versatile reagent, particularly in the realms of pharmaceutical and agrochemical development.[1] Its trifunctionalized pyridine core offers a platform for controlled, regioselective modifications, enabling the synthesis of diverse and novel compounds.
This guide provides an in-depth technical comparison of this compound with alternative reagents, supported by an analysis of established reactivity principles and experimental data from analogous systems. We will explore the causality behind its synthetic utility and provide detailed protocols for its key applications.
The Strategic Advantage: Orthogonal Reactivity of Halogen Substituents
The synthetic power of this compound lies in the differential reactivity of its three halogen atoms. The bromine, chlorine, and fluorine substituents are not merely passive decorations on the pyridine ring; they are strategically positioned handles that allow for a sequence of selective chemical transformations. This "orthogonal" reactivity is the cornerstone of its utility, enabling chemists to build molecular complexity in a controlled and predictable manner.
The primary modes of functionalization for this scaffold are palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). The key to its versatility is the predictable regioselectivity of these reactions.
Palladium-Catalyzed Cross-Coupling: The Preeminence of the C-Br Bond
In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, the reactivity of carbon-halogen bonds generally follows the trend: C-I > C-Br > C-Cl > C-F. This is primarily attributed to the bond dissociation energies, with the weaker C-Br bond being more susceptible to oxidative addition by the palladium catalyst than the stronger C-Cl bond.
Therefore, when this compound is subjected to these conditions, the reaction is expected to occur selectively at the 6-position (C-Br bond), leaving the C-Cl bond at the 2-position intact for subsequent transformations.
Comparative Analysis: this compound vs. Alternatives
To fully appreciate the advantages of this compound, a comparison with alternative di- and tri-substituted pyridines is instructive.
| Feature | This compound | 2,6-Dichloro-3-fluoropyridine | 2-Bromo-6-chloro-pyridine |
| Primary Cross-Coupling Site | C6 (Bromo) | C6 or C2 (Chloro) - less selective | C6 or C2 (less selective than C-Br) |
| Primary SNAr Site | C2 (Chloro) | C2 or C6 (Chloro) | C2 or C6 (Chloro) |
| Orthogonal Reactivity | High | Moderate | Moderate |
| Potential for Sequential Functionalization | Excellent | Limited | Moderate |
| Fluorine Moiety | Present (influences bioactivity) | Present | Absent |
Experimental Protocols: Harnessing the Reactivity of this compound
The following protocols are representative methodologies for the selective functionalization of this compound, based on established procedures for analogous systems.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C-6 Position
This protocol describes the selective palladium-catalyzed cross-coupling of an arylboronic acid at the C-Br bond.
Objective: To synthesize 2-chloro-3-fluoro-6-arylpyridine.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane/Water (4:1)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Heat the reaction mixture to 90-100 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Outcome: High yield of the 2-chloro-3-fluoro-6-arylpyridine product, with minimal or no reaction at the C-Cl bond.
Protocol 2: Regioselective Nucleophilic Aromatic Substitution at the C-2 Position
This protocol details the substitution of the chlorine atom with an amine nucleophile.
Objective: To synthesize 2-amino-6-bromo-3-fluoropyridine.
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine) (1.5 equivalents)
-
K₂CO₃ or Cs₂CO₃ (2.0 equivalents)
-
Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the amine (1.5 mmol), and K₂CO₃ (2.0 mmol).
-
Add DMSO (5 mL) and heat the mixture to 80-100 °C.
-
Stir the reaction for 4-8 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Outcome: Selective substitution at the C-2 position to yield the 2-amino-6-bromo-3-fluoropyridine derivative.
Visualizing the Synthetic Strategy
The orthogonal reactivity of this compound allows for a logical and stepwise approach to the synthesis of highly substituted pyridines. This can be visualized as a decision-making workflow for the synthetic chemist.
Caption: Synthetic pathways for this compound.
Applications in Drug Discovery and Agrochemicals
The 2,3,6-trisubstituted pyridine scaffold accessible from this compound is a privileged structure in medicinal chemistry and agrochemical research. The fluorine atom at the 3-position is particularly noteworthy, as fluorine substitution is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules.
Kinase Inhibitors in Oncology
Many kinase inhibitors feature a substituted pyridine core that interacts with the hinge region of the ATP-binding site of the kinase. The ability to introduce diverse substituents at the 2- and 6-positions of the 3-fluoropyridine ring allows for the fine-tuning of inhibitor potency and selectivity. For instance, an amino group at the C-2 position can act as a hydrogen bond donor, while a larger aryl group at the C-6 position can occupy a hydrophobic pocket.
Caption: Workflow for synthesizing a kinase inhibitor scaffold.
Novel Fungicides and Insecticides
In agrochemical research, the development of new fungicides and insecticides with novel modes of action is crucial to combat resistance.[2] The substituted pyridine core is found in several classes of pesticides. The ability to rapidly generate libraries of analogues from this compound can accelerate the discovery of new and effective crop protection agents.
Conclusion
This compound stands out as a highly valuable and versatile building block for organic synthesis. Its key advantage lies in the predictable and orthogonal reactivity of its halogen substituents, which allows for the controlled and sequential introduction of various functional groups. This guide has provided a comparative analysis of its reactivity, highlighting its superiority over less functionalized pyridine derivatives for the synthesis of complex, highly substituted targets. The provided protocols, based on established chemical principles, serve as a practical starting point for researchers looking to leverage the unique properties of this reagent in their synthetic endeavors. As the demand for novel pharmaceuticals and agrochemicals continues to grow, the strategic application of such versatile intermediates will be increasingly critical to the advancement of chemical and life sciences.
References
A Comparative Guide to Cytotoxicity Assays for Novel 6-Bromo-2-chloro-3-fluoropyridine Derivatives
For researchers, scientists, and drug development professionals embarking on the preclinical evaluation of novel chemical entities, the assessment of cytotoxicity is a foundational step. This guide provides an in-depth comparison of commonly employed in vitro cytotoxicity assays, offering a practical framework for selecting the most appropriate method for characterizing derivatives of 6-Bromo-2-chloro-3-fluoropyridine, a heterocyclic scaffold with potential therapeutic applications.[1][2][3] The principles of scientific integrity, reproducibility, and a clear understanding of the underlying biological mechanisms are paramount.
The Imperative of Selecting the Right Cytotoxicity Assay
The term "cytotoxicity" broadly refers to the degree to which a substance can induce cell damage or death.[4][5] A compound can exert its cytotoxic effects through various mechanisms, including necrosis, apoptosis, or by inhibiting cell proliferation.[4] Consequently, the choice of assay is not a trivial decision, as different methods measure distinct cellular parameters. An informed selection is critical for generating reliable and meaningful data in the early stages of drug discovery.[5][6][7] This guide will compare and contrast key assays, focusing on their mechanisms, advantages, and limitations in the context of screening novel pyridine derivatives.
Comparative Analysis of Key Cytotoxicity Assays
The most prevalent cytotoxicity assays can be broadly categorized into those that measure metabolic activity and those that assess cell membrane integrity.
Tetrazolium Salt-Based Assays: Gauging Metabolic Health
These colorimetric assays rely on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a colored formazan product.[8][9] The intensity of the color is directly proportional to the number of viable cells.[9][10]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This is a widely used and cost-effective assay.[10][11] The yellow MTT tetrazolium salt is reduced to an insoluble purple formazan.[8] A key drawback is the necessity of a solubilization step to dissolve the formazan crystals before absorbance can be read, which can introduce variability.[8][12][13]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assays: These are second-generation tetrazolium assays developed to overcome the limitations of the MTT assay.[8][12] Both XTT and MTS are reduced to a water-soluble formazan, eliminating the need for a solubilization step and thereby simplifying the protocol and reducing potential errors.[12][13] The XTT assay often requires an intermediate electron acceptor, while some MTS formulations are designed for direct addition to cell cultures.[11][12]
| Feature | MTT Assay | XTT Assay | MTS Assay |
| Principle | Reduction to insoluble purple formazan | Reduction to soluble orange formazan | Reduction to soluble orange formazan |
| Solubilization Step | Required (e.g., DMSO, isopropanol)[14] | Not required[8][12] | Not required[11][12] |
| Sensitivity | Good | Higher than MTT[8] | Similar to XTT |
| Throughput | Lower due to extra step | Higher | Higher |
| Interferences | Compounds affecting redox potential[9] | Compounds affecting redox potential[9] | Compounds affecting redox potential |
Luminescent Assays: Quantifying ATP for High Sensitivity
-
CellTiter-Glo® Luminescent Cell Viability Assay: This homogeneous "add-mix-measure" assay quantifies ATP, the primary energy currency in cells, as an indicator of metabolic activity and viability.[15][16][17] The assay utilizes a thermostable luciferase to generate a stable "glow-type" luminescent signal that is proportional to the amount of ATP present.[18][19] CellTiter-Glo® is known for its high sensitivity, broad linear range, and suitability for high-throughput screening (HTS).[16][18][20]
| Feature | CellTiter-Glo® Assay |
| Principle | Quantifies ATP using a luciferase reaction[15][18] |
| Signal Type | Luminescence |
| Sensitivity | Very high; can detect as few as 15 cells[17] |
| Throughput | Excellent for HTS[15][19] |
| Advantages | Simple protocol, stable signal[17][18] |
Membrane Integrity Assays: Detecting Cell Lysis
-
Lactate Dehydrogenase (LDH) Release Assay: Unlike assays that measure metabolic activity in viable cells, the LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[21][22][23] The amount of LDH released is proportional to the number of lysed cells.[24] This assay is particularly useful for detecting necrosis.
| Feature | LDH Release Assay |
| Principle | Measures release of LDH from damaged cells[21][23] |
| Measurement | Enzymatic activity in culture supernatant |
| Indicates | Cell membrane damage, necrosis |
| Advantages | Non-destructive to remaining viable cells |
| Considerations | Background LDH in serum can be a factor[22][24] |
Experimental Design and Protocols
When evaluating derivatives of this compound, a multi-assay approach is recommended to build a comprehensive cytotoxicity profile. Below are generalized protocols for the discussed assays.
Experimental Workflow Diagram
Caption: General workflow for in vitro cytotoxicity testing of novel compounds.
Protocol 1: MTT Assay[11][12][15][27]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of the this compound derivatives and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[14]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.[10][14]
-
Absorbance Reading: Shake the plate for 15 minutes to dissolve the formazan crystals and read the absorbance at 570 nm.[25]
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay[16][17]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol in an opaque-walled 96-well plate.
-
Reagent Equilibration: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a plate reader.
Protocol 3: LDH Cytotoxicity Assay[22][24]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[22]
-
Supernatant Transfer: Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[22]
-
Stop Reaction and Read Absorbance: Add the stop solution and measure the absorbance at 490 nm.[22]
Data Interpretation and Considerations
The primary output of these assays is often the IC50 value, which is the concentration of a compound that inhibits 50% of the measured response (e.g., cell viability or proliferation).[26] A lower IC50 value indicates higher potency.[26]
Hypothetical Comparative Data for a this compound Derivative
| Assay | Cell Line | Incubation Time (h) | IC50 (µM) |
| MTT | A549 (Lung Cancer) | 48 | 12.5 |
| CellTiter-Glo® | A549 (Lung Cancer) | 48 | 8.2 |
| LDH Release | A549 (Lung Cancer) | 48 | > 50 |
| MTT | MCF-7 (Breast Cancer) | 48 | 25.1 |
| CellTiter-Glo® | MCF-7 (Breast Cancer) | 48 | 18.9 |
| LDH Release | MCF-7 (Breast Cancer) | 48 | > 50 |
In this hypothetical scenario, the CellTiter-Glo® assay suggests a more potent cytotoxic effect than the MTT assay, likely due to its higher sensitivity. The high IC50 value in the LDH release assay indicates that the compound may be cytostatic (inhibiting proliferation) rather than cytotoxic (causing cell lysis) at the tested concentrations.[27] This highlights the importance of using orthogonal assays to elucidate the mechanism of action.
Mechanism of Cell Death Pathway
Caption: Relationship between cellular effects of a test compound and assay readouts.
Troubleshooting and Best Practices
-
Compound Interference: Test compounds can interfere with assay chemistry. For instance, colored compounds can affect absorbance readings, and reducing agents can directly reduce tetrazolium salts. Always include compound-only controls.[28]
-
Cell Density: The optimal cell seeding density should be determined for each cell line to ensure that cells are in the logarithmic growth phase during the experiment.[28]
-
Solvent Effects: If using a solvent like DMSO to dissolve the pyridine derivatives, ensure the final concentration in the culture medium is low (typically <0.5%) and include a vehicle control.[28]
-
Edge Effects: Evaporation from wells on the edge of a 96-well plate can lead to variability. It is good practice to fill the outer wells with sterile PBS or medium and not use them for experimental samples.[29][30]
Conclusion
The selection of a cytotoxicity assay for screening novel derivatives of this compound requires careful consideration of the potential mechanism of action and the desired experimental throughput. For initial high-throughput screening, the sensitive and straightforward CellTiter-Glo® assay is an excellent choice. Tetrazolium-based assays like MTT and MTS offer a cost-effective alternative, with MTS being preferable due to its simpler protocol. The LDH release assay provides valuable complementary information about membrane integrity and necrotic cell death. By employing a rational, multi-assay approach, researchers can build a robust and reliable cytotoxicity profile, enabling informed decisions in the progression of promising therapeutic candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 4. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. kosheeka.com [kosheeka.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. differencebetween.com [differencebetween.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. Microculture tetrazolium assays: a comparison between two new tetrazolium salts, XTT and MTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 16. news-medical.net [news-medical.net]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 18. promega.com [promega.com]
- 19. promega.com [promega.com]
- 20. m.youtube.com [m.youtube.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 24. scientificlabs.co.uk [scientificlabs.co.uk]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. The Importance of IC50 Determination | Visikol [visikol.com]
- 27. researchgate.net [researchgate.net]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
